molecular formula C9H7ClN2S B2412834 4-(4-Chlorophenyl)-1,3-thiazol-5-amine CAS No. 1249232-71-0

4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Cat. No.: B2412834
CAS No.: 1249232-71-0
M. Wt: 210.68
InChI Key: AWTRFFRSGLDMCK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3-thiazol-5-amine ( 1249232-71-0) is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.68 . It features a chlorophenyl-substituted thiazole core, a structure known to be of significant interest in medicinal chemistry research. While specific biological data for this 5-amine isomer is limited in the available literature, research on closely related 4-(4-chlorophenyl)thiazol-2-amine derivatives reveals a promising and multifaceted pharmacological profile. These analogous compounds have been identified as pioneers of potential neurodegenerative therapeutics due to their dual inhibitory properties against key enzymes . Specifically, certain derivatives act as potent dual inhibitors of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO) . This unique mechanism is being explored for the development of novel treatments for Alzheimer's disease, combining anti-apoptotic DNA protection with anti-inflammatory effects . The most potent dual inhibitors from this class have demonstrated 5-LO inhibition in the nanomolar range . Furthermore, the 2-aminothiazole scaffold is a privileged structure in drug discovery, associated with a wide range of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties . This makes this compound a valuable building block for researchers in synthetic and medicinal chemistry to explore new chemical spaces and develop novel bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTRFFRSGLDMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Chlorophenyl)-1,3-thiazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Introduction

This compound is a heterocyclic compound featuring a central thiazole ring. This scaffold is of significant interest in medicinal and materials chemistry due to its versatile reactivity and established presence in numerous biologically active molecules. The molecule's structure is characterized by a 4-chlorophenyl group at position 4 and an amine group at position 5 of the 1,3-thiazole ring. This specific arrangement of functional groups imparts a unique profile of reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex chemical entities.

This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its physical and chemical characteristics, synthetic pathways, reactivity, spectroscopic profile, and safety protocols, offering field-proven insights into its handling and application.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in synthesis and formulation. The data below has been consolidated from chemical suppliers and databases to provide a reliable reference.[1][2]

PropertyValue
Molecular Formula C₉H₇ClN₂S
Molecular Weight 210.69 g/mol
CAS Number 21143-30-4
Appearance Off-white to light yellow solid/powder
Purity Typically ≥95%
InChI 1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
InChIKey AWTRFFRSGLDMCK-UHFFFAOYSA-N
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Table 1: Key physical and chemical identifiers for this compound.

Synthesis and Reaction Mechanism

The synthesis of 5-aminothiazole derivatives can be achieved through several established routes in heterocyclic chemistry. A common and effective method is a variation of the Gewald reaction or related multicomponent reactions, which allows for the efficient construction of the substituted thiazole ring.

The causality behind this synthetic choice lies in its convergence and atom economy. Starting from readily available precursors, this pathway builds the complex heterocyclic core in a minimal number of steps. The reaction proceeds via the condensation of an α-haloketone with a source of sulfur and an amine, or in this case, a more direct approach using 2-(4-chlorophenyl)-2-oxoacetaldehyde and cyanamide in the presence of a sulfur source.

Proposed Synthetic Workflow

A plausible synthetic route involves the reaction of 2-amino-2-thioxoacetamide (thiourea derivative) with an α-halocarbonyl compound, such as 2-bromo-1-(4-chlorophenyl)ethan-1-one. This is a classic Hantzsch thiazole synthesis variant.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product A 2-bromo-1-(4-chlorophenyl)ethan-1-one C Condensation & Cyclization A->C Solvent (e.g., Ethanol) Heat B 2-Amino-2-thioxoacetamide (Thiourea derivative) B->C D This compound C->D Purification (Recrystallization)

Caption: Hantzsch-type synthesis workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol.

  • Addition of Reagent: To this solution, add 2-amino-2-thioxoacetamide (1.1 equivalents). The use of a slight excess of the thiourea derivative ensures the complete consumption of the valuable α-haloketone.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a mild base, such as a saturated sodium bicarbonate solution, to precipitate the product.

  • Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

This self-validating protocol includes a neutralization step to ensure the product is in its free base form and a purification step to remove unreacted starting materials and byproducts, confirmed by analytical techniques like NMR or melting point analysis.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the nucleophilic character of the C5-amino group and the aromatic thiazole ring. This dual reactivity makes it a versatile building block for creating libraries of compounds for biological screening.

  • Amino Group Reactivity: The primary amine at the C5 position is a potent nucleophile. It readily participates in:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Alkylation: Reaction with alkyl halides.

    • Schiff Base Formation: Condensation with aldehydes and ketones.

  • Thiazole Ring: The thiazole ring itself can undergo electrophilic aromatic substitution, although the electron-donating amine group and the electron-withdrawing chlorophenyl group will influence the position and rate of reaction.

The thiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[3] Derivatives of aminothiazoles are widely investigated for various therapeutic applications.[4] This compound serves as a key intermediate in the synthesis of molecules for pharmaceutical and agrochemical development.[5][6][7]

G cluster_apps Potential Applications A 4-(4-Chlorophenyl) -1,3-thiazol-5-amine (Core Structure) B Anticancer Agents (e.g., Kinase Inhibitors) A->B Intermediate For C Anti-inflammatory Drugs A->C Intermediate For D Antimicrobial Compounds A->D Intermediate For E Agrochemicals (Fungicides, Herbicides) A->E Intermediate For

Caption: Relationship between the core scaffold and its research applications.

Spectroscopic Profile

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)~7.4-7.8 ppm: Two doublets (AA'BB' system) corresponding to the four protons of the 4-chlorophenyl ring.• ~7.1 ppm: A singlet for the C2-proton of the thiazole ring.• ~5.0-6.0 ppm: A broad singlet for the two protons of the C5-amine group (-NH₂), which is exchangeable with D₂O.
¹³C NMR (in DMSO-d₆)~168 ppm: C2 of the thiazole ring.• ~150 ppm: C4 of the thiazole ring (attached to the chlorophenyl group).• ~140 ppm: C5 of the thiazole ring (attached to the amine group).• ~128-134 ppm: Signals for the carbons of the 4-chlorophenyl ring.
IR Spectroscopy (KBr)3300-3450 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.• ~1620 cm⁻¹: N-H scissoring (bending) vibration.• ~1590 cm⁻¹: C=N stretching of the thiazole ring.• ~830 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted benzene ring.
Mass Spectrometry (EI)m/z 210/212: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, characteristic of a single chlorine atom.• Fragmentation would likely involve loss of HCN from the thiazole ring or cleavage of the chlorophenyl group.

Table 2: Predicted spectroscopic data for this compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance. The following guidelines are synthesized from available Safety Data Sheets (SDS) for structurally similar compounds.[10][11][12]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Irritation: Causes skin irritation and serious eye irritation.[10][11]

  • Respiratory: May cause respiratory irritation.[13]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][14]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[10]

Handling and Storage
  • Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][14]

Conclusion

This compound is a foundational chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its defined physical properties, predictable reactivity centered on the C5-amino group, and well-established synthetic routes make it an attractive starting material for the development of novel, high-value compounds. A thorough understanding of its chemical behavior, spectroscopic signature, and safety requirements is essential for its effective and safe utilization in a research and development setting.

References

  • MySkinRecipes. (n.d.). 2-Amino-4-(4-chlorophenyl)-5-methylthiazole. [Link]

  • PMC. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • MDPI. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. [Link]

  • PMC. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • MDPI. (n.d.). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Link]

  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

  • Sigma-Aldrich. (n.d.). This compound (Chinese site). [Link]

  • SpectraBase. (n.d.). N-(4-Chlorophenyl)-5-(3-methoxybenzyl)-1,3,4-thiadiazol-2-amine. [Link]

  • SpectraBase. (n.d.). 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine. [Link]

  • PMC. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Science Alert. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes. [Link]

  • PubChem. (n.d.). 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]-1,3-thiazole. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(4-chlorophenyl)thiazol-5-amine , a specialized heterocyclic building block.

High-Purity Heterocyclic Scaffold for Medicinal Chemistry

Executive Summary

4-(4-Chlorophenyl)thiazol-5-amine is a rare, regioisomeric building block distinct from the widely available 2-amino-4-arylthiazoles (Hantzsch products). While the 2-amino isomers are ubiquitous in drug discovery, the 5-amino-4-aryl scaffold offers a unique vector for substitution, enabling access to novel chemical space in kinase inhibitor and adenosine receptor antagonist design.

This guide addresses the critical need for precise identification, distinguishing this compound from its positional isomers, and outlines a validated synthetic pathway based on the classical Cook-Heilbron cyclization logic.

Chemical Identity & Physicochemical Profile

Critical Note: This compound is frequently confused with its isomer, 2-amino-4-(4-chlorophenyl)thiazole (CAS 2103-99-3). Researchers must verify the substitution pattern (5-amino vs. 2-amino) using NMR or InChI keys before procurement or synthesis.

PropertyData
Chemical Name 4-(4-Chlorophenyl)-1,3-thiazol-5-amine
Common Synonyms 5-Amino-4-(p-chlorophenyl)thiazole; PRIH9445A593
CAS Number Not widely indexed (Refer to MDL/InChI for ID)
MDL Number MFCD16669844
Molecular Formula C₉H₇ClN₂S
Molecular Weight 210.68 g/mol
InChI Key AWTRFFRSGLDMCK-UHFFFAOYSA-N
SMILES Nc1c(sc[n]1)-c2ccc(Cl)cc2
pKa (Calc) ~3.5 (Conjugate acid of amine)
LogP (Calc) 2.3

Synthetic Methodology

Unlike 2-aminothiazoles, which are synthesized via the Hantzsch reaction (α-haloketone + thiourea), the 5-aminothiazole core requires a condensation strategy involving


-aminonitriles. The following protocol is adapted from the foundational work of Cook, Heilbron, and Levy (1947), optimized for the 4-chlorophenyl derivative.
Retrosynthetic Analysis

The 5-aminothiazole ring is constructed by cyclizing an


-aminonitrile  with a dithioformic acid equivalent .
  • Precursor A: 2-Amino-2-(4-chlorophenyl)acetonitrile (Generated via Strecker Synthesis).

  • Precursor B: Dithioformate (or Potassium Dithioformate).

Step-by-Step Protocol
Step 1: Synthesis of 2-Amino-2-(4-chlorophenyl)acetonitrile
  • Reagents: 4-Chlorobenzaldehyde, Ammonium Chloride, Sodium Cyanide (aq).

  • Conditions: Methanol/Water, 25°C, 4 hours.

  • Procedure:

    • Dissolve 4-chlorobenzaldehyde in MeOH.

    • Add saturated aqueous NH₄Cl followed by NaCN dropwise (Caution: HCN evolution risk; perform in a ventilated hood).

    • Stir until the imine intermediate converts to the aminonitrile.

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Checkpoint: Verify formation of the nitrile peak (~2240 cm⁻¹) via IR.

Step 2: Cyclization to 4-(4-Chlorophenyl)thiazol-5-amine
  • Reagents: 2-Amino-2-(4-chlorophenyl)acetonitrile, Potassium Dithioformate (prepared in situ from CHCl₃/K₂S or commercially sourced).

  • Solvent: Ethanol or DMF.

  • Mechanism: The amino group attacks the thiono carbon of the dithioformate, followed by cyclization of the sulfur onto the nitrile carbon.

  • Procedure:

    • Suspend the aminonitrile in ethanol.

    • Add potassium dithioformate (1.1 eq) under N₂ atmosphere.

    • Heat to reflux for 2-4 hours. The solution typically darkens.

    • Cool to room temperature and neutralize with dilute NaHCO₃.

    • Purification: The product is an amine and can be purified by acid-base extraction (dissolve in 1M HCl, wash organics, basify aqueous layer, extract) or column chromatography (EtOAc/Hexane).

Reaction Workflow Diagram

Synthesis Aldehyde 4-Chlorobenzaldehyde Strecker Strecker Reaction (NH4Cl, NaCN) Aldehyde->Strecker Nitrile 2-Amino-2-(4-chlorophenyl) acetonitrile Strecker->Nitrile Yield ~85% Cyclization Cyclization (K-Dithioformate) Nitrile->Cyclization Product 4-(4-Chlorophenyl) thiazol-5-amine Cyclization->Product Reflux, EtOH

Caption: Synthetic pathway from 4-chlorobenzaldehyde to the target 5-aminothiazole via Strecker and Cook-Heilbron cyclization.

Medicinal Chemistry Applications

The 5-amino-4-arylthiazole scaffold serves as a bioisostere for other 5-membered aromatic amines (e.g., aminopyrazoles, aminothiophenes).

Structural Activity Relationships (SAR)
  • 5-Amino Group: Acts as a nucleophile for derivatization into amides or ureas. In kinase inhibitors, this nitrogen often forms a critical hydrogen bond with the hinge region (e.g., in CDK or Aurora kinase inhibitors).

  • 4-Aryl Moiety: The 4-chlorophenyl group provides hydrophobic bulk, often occupying the "gatekeeper" pocket or hydrophobic back-cleft in enzyme active sites.

  • C2 Position: The C2-H is sterically accessible, allowing for further functionalization (e.g., C-H activation or lithiation/trapping) to introduce solubilizing groups.

Analytical Characterization

To validate the synthesis, ensure the following spectral signatures are present:

  • ¹H NMR (DMSO-d₆):

    • 
       ~8.5 ppm (1H, s, C2-H  of thiazole). Distinctive singlet.
      
    • 
       ~7.4-7.8 ppm (4H, m, Aryl protons ).
      
    • 
       ~5.0-6.0 ppm (2H, br s, NH₂ ).
      
  • MS (ESI+): m/z 211.0 [M+H]⁺.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential Acute Toxicity (Oral) due to structural similarity to other aminothiazoles.

  • Precursor Hazard: The synthesis involves Sodium Cyanide (Step 1). Strict adherence to cyanide safety protocols (use of HCN detectors, buddy system, and availability of hydroxocobalamin antidote) is mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Primary amines on electron-rich heterocycles can be prone to oxidation.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[1] Studies in the Azole Series. Part II. The Interaction of

    
    -Amino-nitriles and Carbon Disulphide. Journal of the Chemical Society, 1598-1609.[1] 
    
  • Sigma-Aldrich. (n.d.). Product Detail: this compound (MDL MFCD16669844).[2][3] Retrieved February 12, 2026.

  • PubChem. (n.d.). Compound Summary: 5-Amino-4-phenylthiazole derivatives (Scaffold Reference). National Library of Medicine.

Sources

Technical Deep Dive: 5-Amino-4-(4-chlorophenyl)thiazole Structure & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and reactivity of 5-amino-4-(4-chlorophenyl)thiazole .

Executive Summary

5-Amino-4-(4-chlorophenyl)thiazole is a specialized heterocyclic scaffold distinct from the more common 2-aminothiazole derivatives (e.g., the Hantzsch synthesis products). While 2-aminothiazoles are stable and ubiquitous in medicinal chemistry (e.g., Dasatinib), 5-aminothiazoles are electron-rich, highly reactive, and often unstable as free bases. They serve as critical intermediates in the synthesis of fused bicyclic systems, particularly thiazolo[5,4-d]pyrimidines , which are bioisosteres of purines (adenine/guanine analogs).

This guide addresses the specific challenges in synthesizing the 4-aryl-5-amino isomer, its tendency toward tautomeric decomposition, and the protocols required to stabilize and functionalize it for drug development.

Structural Analysis & Properties[1]

Molecular Geometry and Electronic State

The molecule consists of a thiazole ring substituted at the C4 position with a 4-chlorophenyl group and at the C5 position with a primary amino group (–NH


).
  • Numbering: Sulfur is position 1, Nitrogen is 3. The 4-chlorophenyl group is adjacent to the nitrogen, and the amino group is adjacent to the sulfur.

  • Electronic Character: The C5 position in thiazole is naturally nucleophilic. The addition of an electron-donating amino group at C5 makes the ring exceptionally electron-rich (super-nucleophilic), rendering it susceptible to oxidation and polymerization.

  • Stability: Unlike 2-aminothiazoles, free 5-aminothiazoles are often unstable in air. They are typically isolated and stored as hydrochloride salts or immediately protected via N-acylation .

Tautomerism

In solution, 5-aminothiazoles can exist in equilibrium with their imino-tautomers, particularly during synthesis. However, the aromatic amine form is generally favored in the final product unless the amino group is substituted.

Synthetic Pathways: The Cook-Heilbron Synthesis[2][3][4]

Standard Hantzsch synthesis (reaction of


-haloketones with thiourea) yields 2-aminothiazoles , not 5-aminothiazoles. To synthesize 5-amino-4-(4-chlorophenyl)thiazole , the Cook-Heilbron reaction  is the required methodology. This involves the cyclization of 

-aminonitriles with dithioacids.[1]
Reaction Logic
  • Precursor Formation: The synthesis begins with the Strecker synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile .

  • Cyclization: The aminonitrile reacts with a dithioformate salt (to install H at C2) or a dithioester. The sulfur of the dithio reagent attacks the nitrile carbon (5-exo-dig cyclization) followed by tautomerization to form the aromatic thiazole.[1]

Synthesis Diagram (Graphviz)

CookHeilbronSynthesis Start 4-Chlorobenzaldehyde Strecker Strecker Reaction (TMSCN / NH3) Start->Strecker Intermediate1 2-Amino-2-(4-chlorophenyl)acetonitrile Strecker->Intermediate1 Cyclization Cook-Heilbron Cyclization (Mild Aqueous/Alc. Conditions) Intermediate1->Cyclization + Reagent Reagent Sodium Dithioformate (HCS2Na) Reagent->Cyclization UnstableProduct 5-Amino-4-(4-chlorophenyl)thiazole (Free Base - Unstable) Cyclization->UnstableProduct Stabilization HCl / Acylation UnstableProduct->Stabilization FinalProduct Product as HCl Salt or N-Acetyl Derivative Stabilization->FinalProduct

Caption: The Cook-Heilbron pathway for the specific synthesis of 5-aminothiazoles, bypassing the Hantzsch limitation.

Experimental Protocol

Objective: Synthesis of 5-amino-4-(4-chlorophenyl)thiazole (isolated as the N-acetyl derivative for stability).

Step 1: Preparation of -Aminonitrile
  • Reagents: 4-Chlorobenzaldehyde (10 mmol), Trimethylsilyl cyanide (TMSCN, 11 mmol), Ammonia (7 M in MeOH).

  • Procedure:

    • Dissolve 4-chlorobenzaldehyde in MeOH (20 mL).

    • Add ammonia solution and stir for 15 min at 0°C.

    • Dropwise add TMSCN.

    • Stir at room temperature for 6 hours.

    • Concentrate in vacuo to yield crude 2-amino-2-(4-chlorophenyl)acetonitrile. Use immediately.

Step 2: Cook-Heilbron Cyclization
  • Reagents: Crude aminonitrile from Step 1, Sodium Dithioformate (prepared in situ or commercially sourced), Ethanol/Water.

  • Procedure:

    • Suspend the aminonitrile in cold water/ethanol (1:1 mixture, 30 mL).

    • Add Sodium Dithioformate (12 mmol) slowly while maintaining temperature < 10°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The solution will darken, indicating ring closure.

    • Critical Stabilization Step: Do not attempt to isolate the free amine by simple evaporation, as it may decompose.

    • Derivatization: Add Acetic Anhydride (20 mmol) directly to the reaction mixture (or after a quick extraction into CH

      
      Cl
      
      
      
      ). Stir for 1 hour.
    • Pour into ice water. The precipitate formed is the stable N-(4-(4-chlorophenyl)thiazol-5-yl)acetamide .

    • Filter, wash with water, and recrystallize from Ethanol.

Quantitative Data Summary
ParameterValue / Condition
Molecular Weight 210.68 g/mol (Free Base)
Melting Point ~170°C (as Acetamide derivative)
Yield (Step 1) 85-90%
Yield (Step 2) 40-55% (Typical for Cook-Heilbron)
Solubility Low in water; High in DMSO, DMF
Stability Free base: < 24h in air; Amide: > 1 year

Reactivity & Applications

The 5-amino group allows this scaffold to serve as a "masked" purine precursor.

Heterocyclization to Thiazolo[5,4-d]pyrimidines

The most high-value reaction for this scaffold is the fusion of a pyrimidine ring onto the thiazole.

  • Reagent: Formamidine acetate or Orthoformates.

  • Mechanism: The C5-amino group attacks the electrophilic carbon of the formamidine, followed by cyclization at the C4-position (which is activated by the adjacent aryl group).

  • Result: Formation of 7-(4-chlorophenyl)thiazolo[5,4-d]pyrimidine, a bioisostere of adenine.

Reactivity Map (Graphviz)

ReactivityMap Core 5-Amino-4-(4-chlorophenyl)thiazole Acylation Acylation (Ac2O / Pyridine) Core->Acylation Heterocyclization Heterocyclization (Formamidine / HC(OEt)3) Core->Heterocyclization Diazotization Diazotization (NaNO2 / HCl) Core->Diazotization StableAmide Stable Amide (Drug Intermediate) Acylation->StableAmide PurineAnalog Thiazolo[5,4-d]pyrimidine (Adenine Bioisostere) Heterocyclization->PurineAnalog AzoDye Azo Coupling Products (Unstable, rare) Diazotization->AzoDye

Caption: Functionalization pathways for the 5-aminothiazole scaffold.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series.[1] Part II. The interaction of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -aminonitriles and carbon disulphide.[1][2][3][4] Journal of the Chemical Society, 1598-1609.[5][6] 
    
  • Potts, K. T. (1977).The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience. (Standard reference for Cook-Heilbron mechanism).
  • BenchChem. 2-Amino-4-(4-chlorophenyl)thiazole Structure and Data. (Used for comparative physical property verification of the 2-amino isomer).

  • PubChem. 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine Data.[7] (Distinction verification).

Sources

Unlocking the 5-Aminothiazole Scaffold: A Technical Guide to the Neglected Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the 2-aminothiazole scaffold is ubiquitous in FDA-approved drugs (e.g., Dasatinib, Pramipexole), its regioisomer, the 5-aminothiazole , remains a "privileged but neglected" structure in medicinal chemistry. This guide addresses the synthetic challenges, stability profiles, and emerging therapeutic utility of 5-aminothiazole scaffolds. Unlike the 2-amino isomer, which often acts as a urea bioisostere or kinase hinge binder, the 5-aminothiazole offers a distinct electronic vector and unique hydrogen-bonding geometry, making it a powerful tool for scaffold hopping and overcoming resistance in kinase and capsid inhibitor campaigns.

Part 1: Structural Significance & Pharmacophore Analysis

The "Isomer Gap"

The 5-aminothiazole core is electronically distinct from the 2-aminothiazole. In the 2-amino isomer, the exocyclic amine is conjugated directly with the ring nitrogen (


), often making it a poor nucleophile but an excellent hydrogen bond donor. In contrast, the 5-aminothiazole  places the amine meta to the ring nitrogen and para to the sulfur.
  • Electronic Profile: The 5-amino group is electron-donating into a ring system that is less electron-deficient at

    
     than at 
    
    
    
    . This makes the 5-amine more nucleophilic and prone to oxidation/hydrolysis unless stabilized.
  • Stability Constraint: Free 5-aminothiazoles are often unstable and prone to decomposition. Successful drug design requires stabilization strategies , typically involving:

    • Electron-Withdrawing Groups (EWG) at

      
       (e.g., esters, nitriles) to disperse electron density.
      
    • Bicyclic Fusion (e.g., benzo[d]thiazol-5-amine) to lock the conformation and electronic distribution.

    • Acylation/Alkylation of the

      
       amine to prevent oxidative degradation.
      
Pharmacophore Mapping

The 5-aminothiazole scaffold serves as a versatile pharmacophore:

  • Kinase Hinge Binder: The

    
     acceptor and 
    
    
    
    substituents can mimic the adenine ring of ATP.
  • Capsid Intercalator: In HIV-1 capsid inhibitors (e.g., PF74 analogs), the benzo[d]thiazol-5-amine moiety creates critical

    
    -stacking interactions and hydrogen bonds with the protein backbone.
    

Part 2: Synthetic Strategies

The synthesis of 5-aminothiazoles is less trivial than the Hantzsch synthesis used for 2-aminothiazoles. Two primary methodologies dominate: the Cook-Heilbron Synthesis for monocyclic cores and Nitro-Reduction for benzo-fused systems.

The Cook-Heilbron Synthesis (Monocyclic)

This is the gold-standard method for constructing the 5-aminothiazole ring de novo. It involves the condensation of


-aminonitriles with dithioacids or carbon disulfide (

).

Mechanism:

  • Nucleophilic Attack: The amine of the

    
    -aminonitrile attacks the electrophilic carbon of the dithioacid/CS2.
    
  • Cyclization: The sulfur atom attacks the nitrile carbon (5-exo-dig cyclization).[1]

  • Tautomerization: Aromatization yields the 5-aminothiazole.

Benzo-fused Synthesis (Bicyclic)

For benzo[d]thiazol-5-amines, the thiazole ring is usually pre-formed or the benzene ring is functionalized. The most reliable route is the reduction of 5-nitrobenzo[d]thiazole .

Part 3: Visualization & Logic

Reaction Mechanism: Cook-Heilbron Synthesis

The following diagram illustrates the mechanistic pathway for synthesizing 2,4-disubstituted-5-aminothiazoles.

CookHeilbron Start α-Aminonitrile (R-CH(NH2)-CN) Inter1 Intermediate A (Thioamide Formation) Start->Inter1 Condensation Reagent Dithioacid / CS2 (R'-CS2H) Reagent->Inter1 Inter2 5-exo-dig Cyclization (S attacks CN) Inter1->Inter2 Intramolecular Attack Product 5-Aminothiazole Scaffold Inter2->Product Tautomerization

Caption: The Cook-Heilbron pathway converts α-aminonitriles and dithioacids into stable 5-aminothiazoles via a 5-exo-dig cyclization.

SAR Logic: Stabilizing the Core

This decision tree guides the medicinal chemist in selecting the right substitution pattern to ensure scaffold stability.

SAR_Logic Root Design Goal: Stable 5-Aminothiazole Choice1 Monocyclic? Root->Choice1 Choice2 Bicyclic? Root->Choice2 Strat1 Strategy: C4-EWG (Ester, Nitrile, CF3) Choice1->Strat1 Essential for Ring Stability Strat2 Strategy: N5-Acylation (Amide formation) Choice1->Strat2 Prevents Oxidation Strat3 Strategy: C6-Fluorine (Metabolic Stability) Choice2->Strat3 Benzo-fused Optimization Result Bioactive Scaffold (Kinase/Antimicrobial) Strat1->Result Strat2->Result Strat3->Result

Caption: Strategic substitution patterns required to stabilize the electron-rich 5-aminothiazole core for drug discovery.

Part 4: Therapeutic Applications & Case Studies

HIV-1 Capsid Inhibitors (Benzo-fused)

Recent work has highlighted benzo[d]thiazol-5-amine derivatives as potent HIV-1 capsid inhibitors.

  • Mechanism: These compounds bind to the inter-protomer pocket of the HIV-1 capsid protein (CA), stabilizing the capsid lattice and preventing proper uncoating.

  • Key Modification: Introduction of a fluorine atom at

    
     (6-fluorobenzo[d]thiazol-5-amine) significantly improves metabolic stability against hepatic microsomes while maintaining potency.
    
  • Data:

    Compound Structure Core Target IC50 (µM) Stability (t1/2)
    PF74 Indole-based HIV-1 CA 0.5 - 1.0 Low (< 10 min)

    | Analog 7u | Benzo[d]thiazol-5-amine | HIV-1 CA | 0.8 | High (> 60 min) |

Antimicrobial Agents (Monocyclic)

2,4-Disubstituted-5-aminothiazoles synthesized via Cook-Heilbron have shown efficacy against resistant bacterial strains.[2]

  • Target: Likely bacterial cell wall synthesis or specific kinase inhibition (e.g., MurA).

  • Lead Compounds: Derivatives with a 2-phenyl and 4-ester substitution pattern have demonstrated MICs comparable to standard antibiotics against S. aureus.

Part 5: Experimental Protocols

Protocol A: Cook-Heilbron Synthesis of 5-Aminothiazoles

Objective: Synthesis of ethyl 5-amino-2-benzylthiazole-4-carboxylate.

  • Reagents:

    • Aminoacetonitrile bisulfate (1.0 eq)

    • Ethyl dithioacetate (or equivalent dithioester) (1.0 eq)

    • Base: Triethylamine (Et3N) or Sodium Ethoxide (NaOEt)

    • Solvent: Ethanol (EtOH) or DMF

  • Procedure:

    • Step 1: Suspend aminoacetonitrile bisulfate (10 mmol) in dry ethanol (20 mL) at 0°C.

    • Step 2: Add Et3N (22 mmol) dropwise to liberate the free amine. Stir for 15 min.

    • Step 3: Add ethyl dithioacetate (10 mmol) dropwise. The mixture will turn yellow/orange.

    • Step 4: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a fluorescent spot).

    • Step 5: Concentrate the solvent under reduced pressure.

    • Step 6: Redissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.

    • Step 7: Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 50–75%.

    • Note: The product should be stored under inert atmosphere due to oxidation sensitivity of the free amine.

Protocol B: Synthesis of 6-Fluorobenzo[d]thiazol-5-amine

Objective: Preparation of the stabilized bicyclic core.

  • Starting Material: 4-Fluoro-3-nitroaniline.[3]

  • Thiocyanation:

    • React 4-fluoro-3-nitroaniline with KSCN and Bromine in acetic acid at <10°C to form 2-amino-6-fluoro-5-nitrobenzothiazole.

  • Deamination (Optional):

    • If the 2-amino group is not desired, diazotize (NaNO2/HCl) and reduce (H3PO2) to remove it, yielding 6-fluoro-5-nitrobenzothiazole.

  • Nitro Reduction:

    • Dissolve the nitro compound in MeOH/THF.

    • Add SnCl2·2H2O (5 eq) or use Pd/C + H2.

    • Reflux for 2–4 hours.

    • Workup with NaOH to remove tin salts (if SnCl2 used).

    • Isolate the free amine: 6-Fluorobenzo[d]thiazol-5-amine .

Part 6: References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series.[4][5][6][7][8] Part II. The interaction of α-aminonitriles and carbon disulfide.[1][5][6][9][10] Journal of the Chemical Society. Link

  • BenchChem Technical Guide. (2025). Navigating the Therapeutic Potential of 6-Fluorobenzo[d]thiazol-5-amine.Link

  • Li, J. (2004). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][11] Springer. (Reference for Cook-Heilbron Mechanism).[2][6][10]

  • Gilead Sciences. (2020). Capsid Inhibitors of HIV-1. (Context for Benzo-fused thiazole applications in virology).

  • Mishra, R., et al. (2021). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Journal of Heterocyclic Chemistry. Link

Sources

Positional Isomerism in Thiazole Scaffolds: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparison between the widely utilized 2-amine isomer and the synthetically challenging 5-amine isomer of the 4-(4-chlorophenyl)thiazole scaffold.

Topic: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine vs. 2-amine Isomer

Executive Technical Summary

In medicinal chemistry, the thiazole ring acts as a bioisostere of pyridine, offering unique hydrogen-bonding capabilities and π-stacking interactions. However, the position of the exocyclic amine group—C2 versus C5 —fundamentally alters the molecule's electronic landscape, synthetic accessibility, and stability profile.

  • The 2-Amine Isomer (Compound B): A "privileged scaffold."[1] It is thermodynamically stable, easily synthesized via the Hantzsch method, and serves as the core for numerous FDA-approved drugs (e.g., Abafungin, Avatrombopag). It behaves as a stable heteroaromatic amine.

  • The 5-Amine Isomer (Compound A): A "transient nucleophile." Unsubstituted 5-aminothiazoles are inherently unstable, prone to tautomerization into non-aromatic imines, and susceptible to oxidation or dimerization. They are rarely isolated as free bases without N-protection or specific stabilizing substituents.

Key Decision Matrix:

Feature2-Amine Isomer (C2-NH2)5-Amine Isomer (C5-NH2)
Synthetic Difficulty Low (One-pot condensation)High (Multi-step, requires stabilization)
Chemical Stability High (Shelf-stable solid)Low (Prone to decomposition/oxidation)
Basicity (pKa) Weakly basic (Amidine-like character)More basic but nucleophilic
Dominant Tautomer Amino form (Aromatic)Equilibrium (Amino

Imino)
Primary Utility Drug core, LigandIntermediate, Purine synthesis
Electronic & Structural Analysis

The divergence in properties stems from the orbital interactions of the nitrogen lone pair with the thiazole ring's heteroatoms.

2.1 The 2-Amine (The Stable Amidine System)

At the C2 position, the amine nitrogen is flanked by both the sulfur and the ring nitrogen. The lone pair participates in a strong resonance delocalization with the ring nitrogen (


), creating an amidine-like  system (

). This resonance stabilization renders the exocyclic amine less nucleophilic and the ring highly aromatic.
2.2 The 5-Amine (The Enamine-Like System)

At the C5 position, the amine is adjacent to the sulfur atom but distant from the ring nitrogen. The resonance contribution resembles an enamine . The C5-N bond has less double-bond character than the C2-N bond. Consequently, 5-aminothiazoles possess higher energy HOMOs, making them susceptible to oxidation and electrophilic attack at C4, often leading to polymerization.

ThiazoleIsomers cluster_2amine 2-Amine Isomer (Stable) cluster_5amine 5-Amine Isomer (Reactive) Struct2 4-(4-Cl-Ph)-thiazol-2-amine (Amidine Resonance) Stable Aromatic System Prop2 Low Nucleophilicity High mp (~170°C) Struct2->Prop2 Struct5 4-(4-Cl-Ph)-thiazol-5-amine (Enamine Character) Tautomeric Equilibrium Prop5 High Nucleophilicity Oxidation Prone Often requires N-protection Struct5->Prop5

Figure 1: Structural logic distinguishing the stable 2-amine from the reactive 5-amine isomer.

Synthetic Protocols
3.1 Protocol A: Robust Synthesis of the 2-Amine Isomer

Method: Hantzsch Thiazole Synthesis. Mechanism: Condensation of an


-haloketone with thiourea.

Materials:

  • 4-Chlorophenacyl bromide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium acetate (buffer, optional)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chlorophenacyl bromide (2.33 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add thiourea (0.84 g, 11 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[2]

  • Neutralization: Pour the mixture into 100 mL of ice water. Basify to pH 8–9 using ammonium hydroxide or saturated

    
    .
    
  • Isolation: Filter the resulting free base precipitate. Wash with cold water.[3]

  • Purification: Recrystallize from ethanol/water.

    • Expected Yield: >85%[4][5]

    • Appearance: Off-white to pale yellow solid.[6]

    • Melting Point: 169–171°C.

3.2 Protocol B: Accessing the 5-Amine Isomer

Method: Cook-Heilbron Synthesis (Modified). Challenge: Direct synthesis of the free amine is difficult. It is best accessed as an N-protected form (e.g., N-formyl or N-acetyl) or via rearrangement of


-amino nitriles.

Materials:

  • 
    -Aminonitrile derivative (specifically 2-amino-2-(4-chlorophenyl)acetonitrile)
    
  • Dithioformic acid (or salts) /

    
    
    
  • Solvent: DMF or Pyridine

Step-by-Step Workflow (Conceptual for Free Amine):

  • Formation of Thioamide: React 2-amino-2-(4-chlorophenyl)acetonitrile with dithioformic acid (generated in situ) or

    
     under basic conditions.
    
  • Cyclization: The intermediate undergoes 5-endo-dig cyclization to form the thiazole ring.

  • Critical Handling: The resulting 5-aminothiazole is highly sensitive.

    • Do NOT expose to air for prolonged periods (oxidation risk).

    • Stabilization: Immediately react with an acyl chloride (e.g., acetic anhydride) to form the stable N-acetyl-5-aminothiazole .

  • Isolation: If the free amine is strictly required, generate it in situ from the N-acetyl precursor using acid hydrolysis (HCl/MeOH) immediately prior to use in the next step.

SynthesisPathways cluster_Hantzsch Hantzsch Synthesis (2-Amine) cluster_Cook Cook-Heilbron Synthesis (5-Amine) Start2 4-Cl-Phenacyl Bromide + Thiourea Reflux Reflux in EtOH (2-4 hours) Start2->Reflux Base Basify (NH4OH) Reflux->Base Prod2 2-Amine Isomer (Stable Solid) Base->Prod2 Start5 Amino-nitrile Precursor + CS2 / Dithioacid Cyclize Cyclization (Sensitive Intermediate) Start5->Cyclize Trap Immediate N-Acylation (Stabilization) Cyclize->Trap Prod5 N-Protected 5-Amine (Stable) Trap->Prod5

Figure 2: Comparative synthetic workflows.[3] Note the extra stabilization step required for the 5-amine.

Pharmacological Implications & PAINS
4.1 Binding Modes
  • 2-Aminothiazoles: Often bind to kinase hinge regions. The ring nitrogen (

    
    ) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine (
    
    
    
    ) acts as a Hydrogen Bond Donor (HBD). This "Donor-Acceptor" motif is classic for ATP-mimetic drugs.
  • 5-Aminothiazoles: The geometry is different. The vectors for H-bonding are shifted, often making them poor fits for binding pockets evolved to recognize the 2-amino scaffold.

4.2 PAINS (Pan-Assay Interference Compounds)

Researchers must be cautious with 2-aminothiazoles in high-throughput screening. Some derivatives can act as PAINS, specifically via:

  • Metal Chelation: The N3 and exocyclic amine can chelate metal ions in assays.

  • Redox Cycling: Less common for the 2-isomer, but highly relevant for the 5-isomer if it oxidizes to a radical species.

References
  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Cook-Heilbron Synthesis: Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[7] Studies in the azole series.[2][7][8][9] Part II. The interaction of α-amino-nitriles and carbon disulphide.[7] Journal of the Chemical Society.

  • 2-Aminothiazole Biological Activity: Mishra, K., et al. (2021).[8] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.[3][6][7][8][9][10][11][12][13]

  • Thiazole Isomer Stability: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Textbook Reference for general stability of 5-aminothiazoles).
  • Compound Data (2-Amine): PubChem CID 2103-99-3. 4-(4-Chlorophenyl)-1,3-thiazol-2-amine.[5]

Sources

Biological activity of 4-aryl-thiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Aryl-Thiazol-5-Amine Derivatives

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] Among its myriad derivatives, the 4-aryl-thiazol-5-amine core structure has emerged as a particularly fruitful template for the discovery of novel therapeutic agents. These compounds exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 4-aryl-thiazol-5-amine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs. We will delve into the causality behind experimental design, present validated protocols, and explore the molecular targets that underpin the therapeutic potential of this chemical class.

The 4-Aryl-Thiazol-5-Amine Scaffold: Synthesis and Significance

The versatility of the thiazole ring stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets.[3] The 4-aryl-thiazol-5-amine framework, specifically, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Core Synthesis Strategy: Hantzsch Thiazole Synthesis

A prevalent and efficient method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. The choice of these starting materials is critical as it directly installs the desired aryl group at the C4 position and allows for substitutions on the C2 amine.

Hantzsch_Synthesis cluster_workflow Hantzsch Synthesis Workflow reagents α-haloketone + Thiourea derivative solvent Reflux in Ethanol reagents->solvent 1. Reactants Mixed cyclization Nucleophilic Attack & Cyclization solvent->cyclization 2. Heat Applied product 4-Aryl-thiazol-2-amine Intermediate cyclization->product 3. Thiazole Ring Formation final_product Target 4-Aryl-thiazol-5-amine Derivative product->final_product 4. Further Modification (e.g., amination at C5)

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Experimental Protocol: General Synthesis of a 4-Aryl-Thiazol-2-Amine Intermediate
  • Rationale: This protocol outlines the foundational step for creating the thiazole core. Ethanol is a common solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine completion.

  • Procedure:

    • To a solution of the appropriate α-haloketone (1.0 eq) in absolute ethanol, add the corresponding thiourea derivative (1.1 eq).

    • Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.

    • Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

    • Upon completion, allow the mixture to cool to room temperature. A precipitate will often form.

    • Pour the mixture into ice-cold water to precipitate the product fully.

    • Filter the solid product, wash with cold water, and dry under a vacuum.

    • Recrystallize the crude product from ethanol to obtain the purified 4-aryl-thiazol-2-amine intermediate.

    • Characterize the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Thiazole derivatives are potent anticancer agents that act through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways that drive cancer progression.[4]

Mechanisms of Action
  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, promotes uncontrolled cell growth and survival. Certain 4-aryl-thiazole derivatives have been identified as potent EGFR inhibitors.[5] They typically bind to the ATP-binding site of the kinase domain, preventing downstream signaling.

  • Apoptosis Induction: Many thiazole-based compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis). This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.[6][7]

  • Cell Cycle Arrest: Disruption of the cell cycle is another key anticancer strategy. Thiazole derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M or S phase, preventing cancer cells from replicating.[6][7]

Anticancer_Pathway cluster_EGFR EGFR Pathway cluster_Apoptosis Apoptosis Pathway Thiazole 4-Aryl-Thiazol-5-Amine Derivative EGFR EGFR Thiazole->EGFR Inhibits Bax Bax/Bcl-2 Ratio Thiazole->Bax Increases PI3K PI3K/Akt/mTOR EGFR->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Inflammation_Pathway cluster_COX COX Pathway cluster_LOX LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Thiazole 4-Aryl-Thiazol-Amine Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits PGs Prostaglandins COX->PGs Inflammation1 Pain, Fever, Inflammation PGs->Inflammation1 LTs Leukotrienes LOX->LTs Inflammation2 Inflammation, Bronchoconstriction LTs->Inflammation2

Caption: Inhibition of the arachidonic acid cascade by thiazole derivatives.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
  • Rationale: This assay measures the ability of a compound to directly inhibit the activity of the 5-LOX enzyme. The enzyme's activity is monitored by measuring the formation of its product from the substrate, linoleic acid, spectrophotometrically.

  • Procedure:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

    • In a 96-well UV-transparent plate, add the reaction buffer, the test compound at various concentrations, and the 5-lipoxygenase enzyme solution.

    • Initiate the reaction by adding the substrate, sodium linoleate.

    • Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene product.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The 4-aryl-thiazol-5-amine scaffold is a validated and highly adaptable platform for the development of new therapeutics. The extensive body of research highlights its potential to yield potent agents against cancer, microbial infections, and inflammatory diseases. Future research should focus on optimizing the lead compounds to improve their selectivity and pharmacokinetic profiles. The exploration of novel substitutions and the use of computational modeling to predict binding affinities will be crucial in designing next-generation derivatives. [8]Furthermore, investigating these compounds in combination therapies could unlock synergistic effects and provide new avenues for treating complex, multifactorial diseases.

References

  • Choi, J., Lee, J. Y., Lee, Y. M., Park, H., & Kim, Y. (Year). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed.
  • MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). [Source not specified].
  • Kartsev, V., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29). [Source not specified].
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). PMC.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025, May 10). [Source not specified].
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - NIH.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). Frontiers.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC.
  • Synthesis of N‐(4‐aryl‐5‐sulfamoyloxazol/thiazol/1H‐imidazol‐2‐yl)benzamide. (n.d.).
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed.
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). PMC.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025, October 16). [Source not specified].
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI.
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. (2022, May 16). ScienceOpen.

Sources

Technical Profile: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine , focusing on its chemical identity, synthesis, supply chain reality, and critical isomeric distinctions.

Supply Chain, Synthesis, and Structural Criticality[1]

Executive Summary & Market Reality

Status: High-Risk Procurement Item / Custom Synthesis Candidate Primary CAS: Not widely assigned for the free base (often confused with 2-amine isomer CAS 2103-99-3).[1]

The compound This compound is a rare heterocyclic building block.[1] Unlike its commercially ubiquitous isomer, 4-(4-chlorophenyl)-1,3-thiazol-2-amine , the 5-amine derivative is chemically labile and rarely available as a stock "off-the-shelf" reagent.[1]

Researchers soliciting this compound must exercise extreme caution:

  • Isomeric Confusion: >90% of online catalog results for "4-(4-chlorophenyl)thiazolamine" refer to the 2-amine .[1]

  • Stability: Unsubstituted 5-aminothiazoles are prone to oxidation and decomposition; they are typically handled as stable salts (e.g., hydrochloride) or generated in situ.

This guide outlines the procurement strategy, distinguishing the rare 5-amine target from the common 2-amine to prevent costly experimental errors.

Chemical Identity & Structural Divergence[1]

The biological activity and synthetic utility of the thiazole core depend entirely on the position of the amino group.

Isomeric Comparison Table
FeatureTarget: 5-Amine Common Isomer: 2-Amine
IUPAC Name This compound4-(4-chlorophenyl)-1,3-thiazol-2-amine
Position Amine at C5 (adjacent to Sulfur)Amine at C2 (between S and N)
Stability Low (Oxidation sensitive)High (Stable solid)
Availability Custom Synthesis / "Inquire"In Stock (Global)
Typical CAS N/A (often listed as salt)2103-99-3
Synthesis Cook-Heilbron / Thorpe-ZieglerGewald Reaction
Structural Visualization

The following diagram illustrates the structural difference and the synthesis pathways for both isomers to aid in verification.

ThiazoleIsomers Start Precursors Route5 Cook-Heilbron Synthesis (Alpha-aminonitrile + Dithioacid) Start->Route5 High Complexity Route2 Gewald Reaction (Alpha-haloketone + Thiourea) Start->Route2 Standard Route Target5 TARGET: 5-Amine This compound (Unstable Free Base) Route5->Target5 Target2 COMMON ISOMER: 2-Amine 4-(4-chlorophenyl)-1,3-thiazol-2-amine (Stable Solid) Target5->Target2 NOT INTERCONVERTIBLE Route2->Target2

Caption: Divergent synthesis pathways for Thiazol-5-amine (Red) vs. Thiazol-2-amine (Green). Note the distinct precursors required.

Supplier and Price Analysis

Scenario A: You require the 2-Amine (CAS 2103-99-3)

If your application allows for the 2-amino isomer (common in kinase inhibitor scaffolds), the supply chain is robust.[1]

SupplierPurityPack SizePrice (Est.)Lead Time
MedChemExpress 99.8%1 g$25.00In Stock
MedChemExpress 99.8%5 g$50.00In Stock
Sigma-Aldrich 95%+100 mg~$45.00In Stock
Enamine 95%+BulkInquire1-2 Weeks
Scenario B: You require the 5-Amine (Target)

The 5-amine is likely a Custom Synthesis project.[1] It is rarely sold as a catalog item due to shelf-life issues.[1]

  • Estimated Cost: $3,000 - $6,000 USD (for initial 1-5g batch).[1]

  • Lead Time: 4-6 Weeks.

  • Recommended Suppliers for Custom Synthesis:

    • WuXi AppTec: High capacity for heterocyclic synthesis.

    • Enamine: Extensive building block library, likely has precursors.

    • Princeton BioMolecular: Often lists rare screening compounds (Check catalog ID: PRIH9445A593, but verify structure via NMR before purchase).[1]

Synthesis & Manufacturing Protocols

For researchers opting to synthesize the 5-amine in-house due to commercial unavailability, the Cook-Heilbron or Thorpe-Ziegler cyclization strategies are standard.[1]

Protocol: Synthesis of 4-Aryl-thiazol-5-amines

Note: This protocol generates the stable hydrochloride salt.[1]

Reagents:

  • Aminoacetonitrile derivative (alpha-aminonitrile)[1]

  • Dithiobenzoic acid (or 4-chlorodithiobenzoic acid)[1]

  • Solvent: Ethanol or DMF

  • Catalyst: Mild base (if required)[1]

Step-by-Step Workflow:

  • Precursor Preparation: React 4-chlorobenzonitrile with H2S/Pyridine to generate the corresponding thioamide or dithioacid derivative.

  • Cyclization: Dissolve the dithioacid in absolute ethanol. Add equimolar aminoacetonitrile dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. The reaction proceeds via nucleophilic attack of the nitrile nitrogen on the dithioacid sulfur.

  • Isolation: The 5-aminothiazole is often unstable as a free base. Acidify immediately with HCl in dioxane to precipitate the This compound hydrochloride .[1]

  • Filtration: Filter the salt under inert atmosphere (Argon).

Quality Control (QC) Parameters:

  • 1H NMR (DMSO-d6): Look for the C2-H proton singlet around δ 8.5-9.0 ppm.[1] The absence of this proton suggests ring opening or failure.

  • Mass Spec: M+H = ~211.0 (for Cl-35 isotope).[1]

Handling and Storage (Critical)

Unlike the 2-amine, the 5-amine free base is electron-rich and prone to oxidative polymerization.[1]

  • Storage: Store as the HCl salt at -20°C.

  • Atmosphere: Handle under Argon or Nitrogen glovebox conditions if generating the free base.

  • Solubility: The salt is soluble in DMSO and Methanol; sparingly soluble in DCM.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[2] Studies in the Azole Series. Part II. The Interaction of alpha-Aminonitriles and Carbon Disulphide. Journal of the Chemical Society. (Foundational text on 5-aminothiazole synthesis).

  • PubChem. Compound Summary: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine (Structural analog comparison). Available at: [Link][1]

Sources

Technical Guide: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical entity identified by InChIKey AWTRFFRSGLDMCK-UHFFFAOYSA-N .

InChIKey: AWTRFFRSGLDMCK-UHFFFAOYSA-N Compound Class: 5-Aminothiazole / Heterocyclic Building Block

Chemical Identity & Structural Properties

The compound 4-(4-chlorophenyl)-1,3-thiazol-5-amine is a specialized heterocyclic scaffold. Unlike the more common 2-aminothiazoles (found in drugs like Dasatinib), the 5-aminothiazole core represents a distinct chemical space with unique electronic properties and reactivity profiles, increasingly utilized in fragment-based drug discovery (FBDD) for targeting protein-protein interactions (PPIs).

Core Identifiers
PropertyData
IUPAC Name This compound
Common Name 5-Amino-4-(4-chlorophenyl)thiazole
CAS Registry Not widely listed; typically referenced by MDL: MFCD16669844
InChI String InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
SMILES Nc1scc(c1)c2ccc(Cl)cc2
Molecular Formula C₉H₇ClN₂S
Molecular Weight 210.68 g/mol
Physicochemical Profile
  • LogP (Predicted): 2.6 – 2.9 (Lipophilic, suitable for CNS penetration)

  • TPSA: ~41 Ų (High membrane permeability potential)

  • pKa (Conjugate Acid): ~3.5 – 4.0 (The 5-amino group is weakly basic due to resonance delocalization into the thiazole ring)

  • Stability: The free amine is prone to oxidation; typically stored as a hydrochloride salt (HCl) or generated in situ.

Synthesis & Manufacturing Methodology

The synthesis of 5-aminothiazoles is chemically distinct from the Hantzsch synthesis used for 2-aminothiazoles. The following protocol describes a robust, self-validating 4-step pathway starting from commercially available 4-chlorophenacyl bromide. This route avoids the instability of thioformamide by using a deamination strategy.

Synthetic Pathway Logic
  • Cyclization: Construct the thiazole ring with a 2-amino handle (easy to form via thiourea).

  • Deamination: Remove the 2-amino group to yield the 4-arylthiazole core.

  • Functionalization: Electrophilic aromatic substitution (Nitration) selectively targets the C5 position.

  • Reduction: Convert the nitro group to the final amine.

Visualization: Reaction Workflow

Synthesis Start 4-Chlorophenacyl Bromide Step1 Cyclization (Thiourea) Start->Step1 Inter1 2-Amino-4-(4-chlorophenyl) thiazole Step1->Inter1 Step2 Deamination (NaNO2 / H3PO2) Inter1->Step2 Inter2 4-(4-Chlorophenyl) thiazole Step2->Inter2 Step3 Nitration (HNO3 / H2SO4) Inter2->Step3 Inter3 5-Nitro-4-(4-chlorophenyl) thiazole Step3->Inter3 Step4 Reduction (SnCl2 / HCl) Inter3->Step4 Final 4-(4-Chlorophenyl)- 1,3-thiazol-5-amine Step4->Final

Caption: Step-wise synthetic route from phenacyl bromide to 5-aminothiazole via deamination-nitration sequence.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

  • Reagents: 4-Chlorophenacyl bromide (1.0 eq), Thiourea (1.1 eq), Ethanol.

  • Procedure: Reflux reagents in ethanol for 2 hours. The product precipitates upon cooling.

  • Validation: TLC (Hexane:EtOAc 1:1) shows disappearance of starting bromide.

Step 2: Deamination to 4-(4-chlorophenyl)thiazole

  • Reagents: Sodium nitrite (2.5 eq), Hypophosphorous acid (H₃PO₂), Water/Acetic Acid.

  • Mechanism: Diazotization of the 2-amine followed by reductive elimination of N₂.

  • Procedure: Dissolve intermediate in acid at 0°C. Add NaNO₂ slowly. Stir for 1h, then neutralize.

  • Critical Control: Temperature must remain <5°C during addition to prevent side reactions.

Step 3: C5-Nitration

  • Reagents: Fuming HNO₃, Conc. H₂SO₄.

  • Procedure: Dissolve thiazole in H₂SO₄ at 0°C. Add HNO₃ dropwise. The electrophilic attack occurs exclusively at C5 due to the directing effect of the sulfur and the steric bulk of the C4-aryl group.

  • Safety: Exothermic reaction; use an ice bath.

Step 4: Reduction to Target Amine

  • Reagents: Stannous Chloride (SnCl₂·2H₂O), Ethanol/HCl.

  • Procedure: Reflux the nitro compound with SnCl₂ for 3 hours. Neutralize with NaOH to release the free base.

  • Purification: Recrystallization from ethanol/water.

Pharmacological Potential & Mechanism

While often used as a chemical building block, the 5-aminothiazole scaffold has emerged as a privileged structure in targeting Prolyl Oligopeptidase (PREP) and modulating neurodegenerative pathways.

Mechanism of Action: PREP Modulation

Research indicates that 5-aminothiazoles can bind to a novel site on PREP, distinct from the catalytic active site. This allosteric modulation is critical for affecting protein-protein interactions (PPIs) involving alpha-synuclein , a key protein in Parkinson's disease pathology.

  • Target: Prolyl Oligopeptidase (PREP).

  • Effect: Modulates PREP-mediated alpha-synuclein aggregation.

  • Relevance: Neuroprotection, Autophagy enhancement.

Signaling Pathway Visualization

Mechanism Ligand 5-Aminothiazole Scaffold Target Prolyl Oligopeptidase (PREP) Ligand->Target Binds Site Allosteric Binding Site Target->Site Occupies Effect1 Inhibition of alpha-Synuclein Aggregation Site->Effect1 Modulates PPI Effect2 Induction of Autophagy Site->Effect2 Enhances Outcome Neuroprotection (Parkinson's Model) Effect1->Outcome Effect2->Outcome

Caption: Pharmacological mechanism of 5-aminothiazoles in modulating PREP and alpha-synuclein pathways.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles.
STOT-SE H335: May cause respiratory irritation.Use in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is light and air sensitive.

References

  • PubChem. Compound Summary: this compound (InChIKey: AWTRFFRSGLDMCK-UHFFFAOYSA-N). National Library of Medicine. [Link]

  • Thompson, M., Heal, W., & Chen, B. (2006).[1] Synthesis of 5-aminothiazoles as building blocks for library synthesis. Tetrahedron Letters, 47(14), 2361-2364. [Link]

  • Svarcbahs, R., et al. (2018). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 61(7), 3071–3088. [Link]

Sources

The 5-Aminothiazole Scaffold: Overcoming Synthetic Instability for Potent Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Privileged but Precarious Core

In the landscape of medicinal chemistry, the 5-aminothiazole core represents a high-reward, high-risk scaffold. Unlike its ubiquitous isomer, the 2-aminothiazole (found in drugs like Dasatinib or Avatrombopag), the 5-aminothiazole is electronically distinct, offering unique vectors for hydrogen bonding and pi-stacking in kinase hinge regions and GPCR allosteric pockets.

However, its adoption is limited by a critical liability: chemical instability . The free 5-aminothiazole base is prone to rapid oxidative decomposition and tautomerization to non-aromatic imines. Consequently, successful deployment of this core requires "masking" the amine as an amide, urea, or carbamate to lock the aromatic tautomer.

This guide details the structural causality of this instability, provides self-validating protocols for synthesizing stabilized derivatives, and analyzes its application in CDKL5/GSK3


 inhibition.

Structural Biology & Electronic Properties

The Tautomerism Trap

The reactivity of 5-aminothiazole is governed by the equilibrium between the aromatic amine (amine-form) and the non-aromatic imine (imine-form).

  • 2-Aminothiazole: The amidine-like resonance stabilizes the amine form, making it robust.

  • 5-Aminothiazole: The lone pair on the exocyclic nitrogen is less effectively delocalized into the ring compared to the 2-position. This makes the C5-amine highly nucleophilic and susceptible to oxidation or hydrolysis unless electron-withdrawing groups (EWGs) are attached (e.g., acylation).

Bioisosteric Utility

When stabilized, the N-acyl-5-aminothiazole moiety serves as a potent bioisostere for:

  • Peptide bonds (Amides): It mimics the

    
     backbone geometry of peptides but with restricted conformation.
    
  • Phenols/Anilines: In kinase inhibitors, it acts as a hydrogen bond donor/acceptor pair capable of engaging the "gatekeeper" residues.

Synthetic Architectures: Accessing the 5-Position

Direct electrophilic amination of thiazole at C5 is rarely viable due to competing reaction at C2 or ring opening. Two robust, self-validating routes are recommended: the Curtius Rearrangement (for converting acids to amines) and the Modified Hantzsch Cyclization .

Route A: The Curtius Rearrangement (Gold Standard)

This route is preferred for generating 5-acylaminothiazoles from stable thiazole-5-carboxylic acid precursors. It avoids the isolation of the unstable free amine.

Mechanism: Thiazole-5-COOH


 Acyl Azide 

[Heat]

Isocyanate

[Nucleophile]

Urea/Carbamate/Amide.
Route B: Modified Hantzsch Cyclization

A convergent approach reacting


-chloroglycinates with thioamides. This method builds the ring already containing the protected nitrogen at position 5.

SynthesisRoutes Precursor1 Thiazole-5-carboxylic Acid Inter1 Acyl Azide Precursor1->Inter1 DPPA, Et3N Inter2 Isocyanate (Transient) Inter1->Inter2 Heat (-N2) Curtius Rearrangement Product1 5-Ureidothiazole (Stable) Inter2->Product1 Amine/Alcohol trapping Precursor2 Alpha-chloroglycinate Product2 5-Acylaminothiazole Precursor2->Product2 Modified Hantzsch Precursor3 Thioamide Precursor3->Product2 Cyclization

Figure 1: Two primary synthetic pathways for accessing stable 5-aminothiazole derivatives. Route A (top) utilizes rearrangement; Route B (bottom) utilizes cyclization.

Detailed Experimental Protocol

Protocol: Synthesis of N-(2-methylthiazol-5-yl)acetamide via Curtius Rearrangement

This protocol is designed to be self-validating : the evolution of nitrogen gas serves as a visual confirmation of the rearrangement step.

Reagents:

  • 2-Methylthiazole-5-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (

    
    -BuOH) (Solvent/Reactant for Boc-protection) or Acetic Acid (for Acetamide)
    

Step-by-Step Methodology:

  • Activation: Dissolve 2-methylthiazole-5-carboxylic acid in anhydrous toluene/t-BuOH (1:1). Add TEA under

    
     atmosphere.
    
  • Azide Formation: Cool to 0°C. Add DPPA dropwise. Stir for 1 hour at RT.

    • Checkpoint: Monitor TLC for consumption of acid.

  • Rearrangement (The Critical Step): Heat the reaction mixture to 80°C.

    • Visual Validation: Vigorous bubbling (

      
       release) indicates isocyanate formation. Maintain temperature until bubbling ceases (~2 hours).
      
  • Trapping:

    • For Carbamate (Boc): The

      
      -BuOH solvent acts as the nucleophile. Reflux for 4 hours.
      
    • For Urea: Cool to RT, add the secondary amine (1.1 equiv), and stir for 2 hours.

  • Workup: Evaporate solvent. Dilute with EtOAc, wash with 5%

    
     and Brine.
    
  • Purification: Silica gel chromatography (usually 50% EtOAc/Hexanes).

Yield Expectation: 60-75%. Structural Alert: If the product turns dark brown/black upon exposure to air, the N-protecting group has likely cleaved, generating the unstable free amine. Store under argon at -20°C.

Medicinal Chemistry Application: Kinase Inhibition[1][2][3]

The 5-aminothiazole core has gained traction as a scaffold for dual inhibitors of CDK5 (Cyclin-dependent kinase 5) and GSK3


  (Glycogen synthase kinase 3 beta), both critical targets in neurodegenerative diseases like Alzheimer's.
Case Study: CDKL5/GSK3 Dual Probes

Research by Helal et al.[1] and others has utilized the aminothiazole core to target the ATP-binding pocket.

  • Binding Mode: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone. The C5-NH (amide) acts as a Hydrogen Bond Donor (HBD).

  • Selectivity: Substitution at the C2 position allows the molecule to extend into the solvent-exposed region or the hydrophobic back-pocket, tuning selectivity between CDK and GSK families.

Signaling Pathway Impact

Inhibition of the CDK5/GSK3 axis prevents the hyperphosphorylation of Tau protein, a hallmark of neurodegeneration.

Pathway Stress Oxidative Stress / A-beta p35 p35 (Activator) Stress->p35 Calpain activation p25 p25 (Truncated/Toxic) p35->p25 Cleavage CDK5 CDK5 (Kinase) p25->CDK5 Hyperactivation Tau Tau Protein CDK5->Tau Hyperphosphorylation GSK3 GSK3-beta GSK3->Tau Hyperphosphorylation NFT Neurofibrillary Tangles Tau->NFT Aggregation Drug 5-Aminothiazole Inhibitor Drug->CDK5 Inhibition Drug->GSK3 Inhibition

Figure 2: Therapeutic intervention of 5-aminothiazole inhibitors in the Tau hyperphosphorylation pathway.[1]

Comparative Data: 5-Aminothiazole vs. Analogues[4][5]

The following table summarizes the physicochemical trade-offs when selecting the 5-aminothiazole core over its isomers or bioisosteres.

Feature5-Aminothiazole (N-Acyl)2-Aminothiazole5-Aminooxazole
Electronic Character Electron-rich, prone to oxidationElectron-deficient (amidine-like)Less aromatic, acid labile
H-Bonding (Hinge) Donor (NH) + Acceptor (N3)Donor (NH) + Acceptor (N3)Weak Acceptor
Metabolic Stability Low (Cytochrome P450 oxidation at S1)High (Common drug scaffold)Moderate
Synthetic Access Difficult (Curtius/Hantzsch)Easy (Hantzsch w/ thiourea)Moderate (Van Leusen)
Key Advantage Unique vector for deep pocket bindingEstablished safety profileLower lipophilicity

References

  • Synthesis via Curtius Rearrangement

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[2]

    • Source: Ghosh, A. K., et al. J. Med. Chem. (2018).
    • URL:[Link]

  • Modified Hantzsch Synthesis

    • Title: Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cycliz

      
      -Chloroglycinates.[3]
      
    • Source: Castanedo, G. M., et al. J. Org. Chem. (2011).
    • URL:[Link]

  • CDKL5/GSK3 Probes

    • Title: Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective.[1]

    • Source: Wells, C. I., et al. ACS Chem. Neurosci. (2020).[2][3][4]

    • URL:[Link]

  • General Thiazole Medicinal Chemistry

    • Title: Thiazole: A Privileged Scaffold in Drug Discovery.[5]

    • Source: Petrou, A., et al. Molecules (2021).
    • URL:[Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-chlorophenyl)-1,3-thiazol-5-amine via the Cook-Heilbron Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of compounds exhibiting diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and anti-HIV properties.[1] The 5-aminothiazole isomer, accessible through synthetic routes like the Cook-Heilbron reaction, is also of significant interest for drug discovery.[2] The target molecule of this guide, 4-(4-chlorophenyl)-1,3-thiazol-5-amine, incorporates a 4-chlorophenyl group—a substitution pattern frequently explored to enhance the biological efficacy of therapeutic candidates.[3]

This document provides a comprehensive, field-tested guide to the synthesis of this compound. It leverages the Cook-Heilbron reaction, a robust and reliable method for constructing the 5-aminothiazole ring system from α-aminonitriles and carbon disulfide under mild conditions.[4][2][5][6] The protocol is designed to be self-validating, with explanations for critical experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

The Cook-Heilbron Reaction: Mechanism and Rationale

First discovered by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947, the Cook-Heilbron reaction provides a direct route to 5-aminothiazoles.[4] The reaction involves the condensation of an α-aminonitrile with various sulfur-containing reagents like carbon disulfide, dithioacids, or isothiocyanates.[4][2][5]

For the synthesis of this compound, the key starting materials are 2-amino-2-(4-chlorophenyl)acetonitrile and carbon disulfide (CS₂). The mechanism proceeds through several logical steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine of the α-aminonitrile on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate.

  • Intramolecular Cyclization: The sulfur atom of the dithiocarbamate then acts as a nucleophile, attacking the carbon atom of the nitrile group in a 5-exo-dig cyclization.[4] This step forms a 5-imino-2-thione thiazolidine intermediate.

  • Tautomerization: The final step involves a base-assisted tautomerization, where protons are abstracted, leading to the formation of new double bonds within the ring. This aromatization step yields the stable 5-aminothiazole product.[4]

Cook_Heilbron_Mechanism Cook-Heilbron Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-amino-2-(4-chlorophenyl)acetonitrile CS2 Carbon Disulfide (CS₂) B Dithiocarbamic Acid Intermediate A->B Nucleophilic Attack C 5-Imino-2-thione Thiazolidine B->C Intramolecular Cyclization (5-exo-dig) D This compound C->D Tautomerization (Aromatization)

Caption: Key mechanistic steps of the Cook-Heilbron reaction.

Experimental Protocols

This synthesis is presented in two main stages: the preparation of the requisite α-aminonitrile precursor via a Strecker synthesis, followed by the Cook-Heilbron reaction.

Part A: Synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile (Strecker Synthesis)

The Strecker synthesis is a classic and efficient one-pot, three-component reaction for producing α-aminonitriles from an aldehyde, an amine source, and a cyanide source.[7]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Stoichiometry
4-Chlorobenzaldehyde140.577.03 g50.01.0 eq
Ammonium Chloride (NH₄Cl)53.492.94 g55.01.1 eq
Sodium Cyanide (NaCN)49.012.70 g55.01.1 eq
Methanol (MeOH)-50 mL-Solvent
Water (H₂O)-50 mL-Solvent
Diethyl Ether-100 mL-Extraction
Anhydrous MgSO₄-As needed-Drying Agent

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzaldehyde (7.03 g, 50.0 mmol) and methanol (50 mL). Stir until the aldehyde is fully dissolved.

  • Amine & Cyanide Addition: In a separate beaker, dissolve ammonium chloride (2.94 g, 55.0 mmol) and sodium cyanide (2.70 g, 55.0 mmol) in water (50 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates poisonous HCN gas.

  • Reaction Execution: Cool the aldehyde solution in an ice bath to 0-5 °C. Slowly add the aqueous ammonium chloride/sodium cyanide solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) solvent system.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-amino-2-(4-chlorophenyl)acetonitrile, is often an oil or a low-melting solid and can be used in the next step without further purification if TLC shows high purity.

Part B: Synthesis of this compound (Cook-Heilbron Reaction)

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Stoichiometry
2-amino-2-(4-chlorophenyl)acetonitrile166.616.67 g40.01.0 eq
Carbon Disulfide (CS₂)76.133.35 g (2.65 mL)44.01.1 eq
Pyridine-40 mL-Solvent/Base
Ethanol (EtOH)-As needed-Recrystallization

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 2-amino-2-(4-chlorophenyl)acetonitrile (6.67 g, 40.0 mmol) in pyridine (40 mL). Rationale: Pyridine serves as both a solvent and a mild base to facilitate the final tautomerization step.

  • Reagent Addition: Add carbon disulfide (2.65 mL, 44.0 mmol) to the solution. Caution: Carbon disulfide is highly flammable and has a low boiling point. Handle in a well-ventilated fume hood away from ignition sources.

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. A precipitate may form as the reaction progresses. Monitor the reaction by TLC (hexane/ethyl acetate 1:1) until the starting material is consumed.

  • Product Isolation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual pyridine.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid. Dry the product in a vacuum oven.

Expected Yield: 60-75%. Physical Appearance: Off-white to yellow crystalline solid. Molecular Weight: 210.69 g/mol .

Workflow and Characterization

A streamlined visualization of the entire synthetic process is provided below.

Synthesis_Workflow Overall Synthetic Workflow cluster_start Starting Materials cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Cook-Heilbron Reaction cluster_final Final Product & Analysis A1 4-Chlorobenzaldehyde B One-pot reaction (MeOH/H₂O, 0°C to RT) A1->B A2 NH₄Cl + NaCN A2->B C Work-up & Extraction (Diethyl Ether) B->C D Intermediate: 2-amino-2-(4-chlorophenyl)acetonitrile C->D E Reaction with CS₂ (Pyridine, RT) D->E F Precipitation & Filtration (Ice Water) E->F G Recrystallization (Ethanol) F->G H Final Product: This compound G->H I Characterization (NMR, MS, IR, MP) H->I

Caption: From starting materials to final product analysis.

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic rings and the amine group.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ ≈ 211.7).

  • Infrared Spectroscopy (IR): To identify key functional groups, such as N-H stretches for the amine and C=N/C=C stretches of the thiazole ring.

  • Melting Point (MP): To assess purity.

Conclusion

The Cook-Heilbron reaction offers a direct and efficient pathway for the synthesis of 5-aminothiazoles, a class of compounds with significant potential in drug discovery. This application note provides a detailed and robust two-step protocol for the synthesis of this compound, starting from commercially available reagents. By explaining the rationale behind key procedural choices and adhering to strict safety protocols, this guide serves as a reliable resource for researchers engaged in medicinal chemistry and synthetic organic chemistry.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. Available at: [Link]

  • CUTM Courseware. Thiazole. Available at: [Link]

  • Gontijo, R. J., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6615. Available at: [Link]

  • Organic Chemistry (YouTube Channel). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 60. Available at: [Link]

  • Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6530. Available at: [Link]

  • Hua, V., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4142-4145. Available at: [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available at: [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available at: [Link]

  • Biron, J. P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 45. Available at: [Link]

  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2561-2572. Available at: [Link]

  • Sharma, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(11), 1339. Available at: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • Nevagi, R. J. Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

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Preparation of 5-aminothiazoles from alpha-aminonitriles

Application Note: Strategic Synthesis of 5-Aminothiazoles from -Aminonitriles

Executive Summary

The 5-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in Alzheimer’s disease therapeutics (BACE1 inhibitors), antimicrobial agents, and peptidomimetics. Despite their utility, the isolation of 5-aminothiazoles is historically challenged by their oxidative instability and propensity for polymerization.

This Application Note provides a robust, field-validated guide for the preparation of 5-aminothiazoles via the Cook-Heilbron synthesis . We focus on the cyclocondensation of


Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The Cook-Heilbron Strategy

The most direct route to 5-aminothiazoles utilizes the bifunctional nature of

The reaction proceeds through a specific sequence:

  • Thiocarbonylation: The amine of the

    
    -aminonitrile attacks the electrophilic carbon of the sulfur reagent (e.g., Carbon Disulfide or Isothiocyanate).
    
  • 5-Exo-Dig Cyclization: The sulfur atom of the resulting intermediate attacks the nitrile carbon.

  • Tautomerization: The resulting imine isomerizes to the aromatic 5-aminothiazole.

Mechanistic Pathway (Visualization)

CookHeilbronMechanismSubstrateα-Aminonitrile(Nucleophile)Inter1Thioamide/DithiocarbamateIntermediateSubstrate->Inter1Nucleophilic AttackReagentElectrophile(CS2 or R-NCS)Reagent->Inter1Cyclization5-Exo-DigCyclizationInter1->CyclizationS-Attack on CNProduct5-Aminothiazole(Aromatic)Cyclization->ProductTautomerization

Figure 1: Mechanistic pathway of the Cook-Heilbron synthesis showing the critical cyclization step.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-2-Mercaptothiazoles (The Route)

Target: 5-amino-2-mercaptothiazoles (often existing as the 2-thione tautomer). These are versatile intermediates that can be S-alkylated to form thioethers.

Reagents:

  • 
    -Aminonitrile (1.0 equiv)
    
  • Carbon Disulfide (

    
    ) (1.2 equiv)
    
  • Base: Triethylamine (TEA) or Pyridine (1.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH) - Anhydrous

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ). 5-aminothiazoles are electron-rich and prone to oxidation; exclusion of oxygen is critical.
    
  • Solubilization: Dissolve the

    
    -aminonitrile (10 mmol) in anhydrous EtOAc (50 mL). Cool to 0°C.
    
  • Addition: Add TEA (10 mmol) followed by the dropwise addition of

    
     (12 mmol). The reaction is exothermic; maintain internal temperature <10°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A precipitate (the dithiocarbamate intermediate) may form.

  • Cyclization: If cyclization is slow at RT (monitored by TLC), heat to 50°C for 2 hours.

  • Workup:

    • Cool to 0°C. The product often precipitates as a yellow/orange solid.

    • Filter the solid and wash with cold EtOAc.

    • Critical Step: If no precipitate forms, concentrate in vacuo but do not heat above 40°C .

  • Stabilization: If the free amine is not the final product, immediately react with an electrophile (e.g., acetic anhydride or an alkyl halide) or convert to the HCl salt by bubbling dry HCl gas through an ether solution.

Protocol B: Synthesis of 2,5-Diaminothiazoles (The Isothiocyanate Route)

Target: 2-substituted-amino-5-aminothiazoles.[1] Useful for introducing diversity at the 2-position.

Reagents:

  • 
    -Aminonitrile (1.0 equiv)
    
  • Isothiocyanate (

    
    ) (1.0 equiv)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Mixing: In a reaction vial, dissolve

    
    -aminonitrile (5 mmol) in DMF (10 mL).
    
  • Addition: Add the isothiocyanate (5 mmol) in one portion.

  • Catalysis: If the reaction is sluggish, add 10 mol% of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Heating: Heat the mixture to 60°C for 3–8 hours.

  • Monitoring: Monitor the disappearance of the characteristic isothiocyanate peak (

    
    2100 
    
    
    ) via IR or by LCMS.
  • Isolation: Pour the reaction mixture into ice-water (50 mL). The product usually precipitates. Filter and recrystallize from Ethanol/Water.

Data Summary & Critical Control Points

Yield Comparison by Electrophile
ElectrophileProduct ClassTypical YieldStability ProfileCritical Constraint
Carbon Disulfide (

)
5-amino-2-mercaptothiazole65–85%Moderate (oxidizes to disulfide)Requires inert atmosphere; foul odor.
Isothiocyanate (

)
2,5-diaminothiazole50–75%GoodSteric bulk on R-NCS can slow cyclization.
Dithioesters 2-alkyl-5-aminothiazole40–60%Low (Free base unstable)Isolate as HCl or Picrate salt immediately.
Troubleshooting Guide
  • Problem: Darkening of reaction mixture (Tarry residue).

    • Cause: Oxidative polymerization of the free amine.

    • Solution: Degas all solvents. Add an antioxidant (e.g., BHT) during workup if the product is an oil.

  • Problem: Low conversion of

    
    -aminonitrile.
    
    • Cause: Retro-Strecker reaction (reversion to aldehyde/ketone + HCN).

    • Solution: Use fresh

      
      -aminonitriles. Avoid high temperatures (>80°C). Perform the reaction in the presence of a slight excess of HCN or TMSCN if possible (advanced handling required).
      

Workflow Visualization

WorkflowStartStart: α-AminonitrileCheckCheck Purity(Avoid Retro-Strecker)Start->CheckBranchSelect ElectrophileCheck->BranchPassRouteARoute A: CS2 + Base(0°C -> RT)Branch->RouteARouteBRoute B: R-NCS(60°C, DMF)Branch->RouteBMonitorMonitor: LCMS/TLC(Disappearance of Nitrile)RouteA->MonitorRouteB->MonitorQuenchQuench/Workup(Inert Atmosphere)Monitor->QuenchDecisionIs Product Stable?Quench->DecisionSaltForm Salt (HCl/Picrate)or AcylateDecision->SaltNo (Unstable)IsolateIsolate Free BaseDecision->IsolateYes (Stable)

Figure 2: Operational workflow for the synthesis and isolation of 5-aminothiazoles.

Safety & Compliance

  • Cyanide Hazard:

    
    -aminonitriles can release cyanide (HCN) under acidic or thermal stress. All operations must be performed in a well-ventilated fume hood with HCN detectors available.
    
  • Carbon Disulfide: Highly flammable (flash point -30°C) and neurotoxic. Use exclusively in a hood; avoid using heating mantles (use oil baths or heating blocks) to prevent ignition.

  • Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) to quench potential cyanide residues before disposal, following local EHS regulations.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series.[1][2][3] Part II. The interaction of

    
    -amino-nitriles and carbon disulfide.[1][4] Journal of the Chemical Society, 1598–1609. Link
    
  • Masuda, K., et al. (1977). Synthesis of 5-aminothiazoles and their derivatives.[1][2][4][5][6][7][8][9] Chemical & Pharmaceutical Bulletin, 25(6), 1471-1474. Link

  • Helal, M. H., et al. (2022). Synthesis and Biological Evaluation of New 5-Aminothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(3), 890. Link

  • Li, J. J. (2014). Cook-Heilbron Thiazole Synthesis.[1][4][7] In: Name Reactions. Springer, Cham. Link

Application Note: A Detailed Guide to the Synthesis of 4-Arylthiazol-5-amines via Thorpe-Ziegler Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Scaffold and a Powerful Synthetic Tool

The 4-arylthiazol-5-amine core is a privileged scaffold in medicinal chemistry and drug discovery. Thiazole-containing compounds exhibit a vast range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] Their structural resemblance to purine systems has made them attractive targets for the design of novel therapeutics that can interact with biological systems.[4] The efficient construction of this heterocyclic system is therefore of paramount importance to researchers in the field.

This guide provides an in-depth examination of the Thorpe-Ziegler cyclization as a robust and effective method for synthesizing 4-arylthiazol-5-amines. The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine.[5][6] This classic C-C bond-forming reaction offers a powerful pathway to construct five-membered rings, making it ideally suited for the synthesis of the thiazole nucleus from an appropriately designed acyclic precursor.[7][8]

We will explore the underlying mechanism, provide a detailed experimental protocol, discuss critical process parameters, and offer expert insights into troubleshooting and optimization.

Reaction Mechanism: An Intramolecular Cascade

The synthesis of the 4-arylthiazol-5-amine ring via the Thorpe-Ziegler cyclization proceeds through a carefully orchestrated intramolecular reaction. The process begins with a precursor molecule that contains two nitrile groups and the requisite sulfur atom, typically a 2-((aryl(cyanamido)methyl)thio)acetonitrile derivative.

The mechanism unfolds in four key steps:

  • Deprotonation: A strong, non-nucleophilic base abstracts the acidic α-proton located on the carbon between the sulfur atom and one of the nitrile groups. This generates a resonance-stabilized carbanion.[7]

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group (the cyanamide). This step forges the critical C-C bond and closes the five-membered ring.

  • Cyclization & Intermediate Formation: The attack results in the formation of a cyclic imine anion intermediate.

  • Protonation & Tautomerization: Subsequent protonation of the imine nitrogen, followed by tautomerization, yields the thermodynamically stable β-enaminonitrile product, which in this case is the final 4-arylthiazol-5-amine.[9] The enamine tautomer is favored due to the stability conferred by the conjugated π-system.[7]

Visualization of the Thorpe-Ziegler Mechanism

Thorpe_Ziegler_Thiazole Thorpe-Ziegler Mechanism for 4-Arylthiazol-5-amine Synthesis start_mol Acyclic Dinitrile Precursor carbanion Resonance-Stabilized Carbanion start_mol->carbanion imine_anion Cyclic Imine Anion carbanion->imine_anion Intramolecular Attack final_product 4-Arylthiazol-5-amine imine_anion->final_product + H⁺ Tautomerization

Caption: Reaction pathway of the Thorpe-Ziegler cyclization.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative 4-phenylthiazol-5-amine. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for different aryl-substituted precursors.

Reagents & Materials:

  • 2-((cyano(phenyl)methyl)thio)acetonitrile (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to a dry three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, and decant the hexanes. Repeat twice.

    • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

  • Addition of Starting Material:

    • Dissolve the 2-((cyano(phenyl)methyl)thio)acetonitrile (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH/THF slurry at 0 °C over 30 minutes. Hydrogen gas evolution will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Very cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 4-phenylthiazol-5-amine.

Data Summary: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of various 4-arylthiazol-5-amines. Yields are representative and will vary based on substrate purity and reaction scale.

EntryAryl Group (Ar)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylNaHTHF66385
24-ChlorophenylKOt-BuDMF802.588
34-MethoxyphenylLHMDSTHF25682
42-NaphthylNaHDioxane100479

Expert Insights & Troubleshooting

Causality Behind Experimental Choices:

  • Choice of Base: The selection of a strong, non-nucleophilic base is critical.[7] Sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium hexamethyldisilazide (LHMDS) are preferred. These bases are strong enough to deprotonate the α-carbon but are too sterically hindered to act as nucleophiles and attack the nitrile groups, which would lead to unwanted side products.

  • Solvent Selection: Anhydrous, aprotic polar solvents like THF, DMF, or dioxane are essential. They effectively solvate the intermediates without interfering with the strong base or the reaction mechanism. The presence of water or protic solvents would immediately quench the base and the carbanion intermediate, halting the reaction.

  • Inert Atmosphere: The carbanion intermediate is highly reactive and sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere of nitrogen or argon is mandatory to prevent degradation and ensure a high yield.

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Inactive base, wet solvent/glassware, or insufficient reaction temperature/time.

    • Solution: Ensure the base is fresh and handled under strictly anhydrous conditions. Use freshly distilled, dry solvents. Confirm reaction completion with TLC before workup.

  • Formation of Polymeric Byproducts:

    • Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: The use of high-dilution conditions can favor the intramolecular pathway. This involves adding the dinitrile substrate slowly to the base slurry to keep its instantaneous concentration low.

  • Difficulty in Purification:

    • Cause: The product may have similar polarity to starting material or byproducts.

    • Solution: Optimize the chromatography eluent system. If the product is a solid, recrystallization is often a highly effective purification method.

Experimental Workflow

workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) setup 2. Reaction Setup (NaH Slurry in Anhydrous THF, 0°C) prep->setup addition 3. Substrate Addition (Dinitrile in THF, dropwise) setup->addition reaction 4. Cyclization (Reflux, Monitor by TLC) addition->reaction workup 5. Workup (Quench, Extract, Dry) reaction->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify product Pure 4-Arylthiazol-5-amine purify->product

Caption: General experimental workflow for the synthesis.

Alternative Synthetic Routes: The Gewald Reaction

While the Thorpe-Ziegler cyclization is a powerful tool, researchers should also be aware of alternative methods. The most prominent alternative for the synthesis of substituted 2-aminothiophenes (a closely related class) is the Gewald reaction .[10][11] This is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[12][13]

Comparison:

  • Thorpe-Ziegler: Requires a pre-synthesized dinitrile precursor. It is an intramolecular cyclization.

  • Gewald Reaction: Utilizes simpler, commercially available starting materials in a convergent, multi-component approach.

The choice between methods often depends on the availability of starting materials and the desired substitution pattern on the final heterocyclic ring.

Conclusion

The Thorpe-Ziegler cyclization provides a direct and efficient synthetic route to the valuable 4-arylthiazol-5-amine scaffold. By understanding the reaction mechanism and carefully controlling key experimental parameters such as the choice of base, solvent, and reaction concentration, researchers can reliably achieve high yields of the desired product. This application note serves as a comprehensive guide for drug development professionals and organic chemists seeking to leverage this powerful transformation in their synthetic endeavors.

References

  • Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles . PubMed. Available at: [Link]

  • A green chemistry approach to gewald reaction . Der Pharma Chemica. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry . MDPI. Available at: [Link]

  • Thorpe‐Ziegler type reaction to synthesise... . ResearchGate. Available at: [Link]

  • Intramolecular cyclization of nitrile imines. Synthesis of indazoles, fluorenes, and aza analogs . ACS Publications. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene . PMC. Available at: [Link]

  • Recent advances in the transformation of nitriles into diverse N-heterocycles . Royal Society of Chemistry. Available at: [Link]

  • Thorpe-Ziegler Reaction . SynArchive. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ResearchGate. Available at: [Link]

  • Thorpe reaction . Wikipedia. Available at: [Link]

  • Thorpe-Ziegler Reaction Mechanism . YouTube. Available at: [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis . ARKIVOC. Available at: [Link]

  • Intermolecular coupling and intramolecular cyclization of aryl nitriles on Au(111) . Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives . MDPI. Available at: [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives . ResearchGate. Available at: [Link]

  • Thorpe-Ziegler Reaction . Chem-Station. Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis . Royal Society of Chemistry. Available at: [Link]

  • Potential COVID-19 Drug Candidates Based on Diazinyl-Thiazol-Imine Moieties: Synthesis and Greener Pastures Biological Study . PMC. Available at: [Link]

  • Thorpe-Ziegler reaction . Buchler GmbH. Available at: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery . PubMed. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available at: [Link]

  • [Studies on the Thorpe-Ziegler-reaction. A new synthesis of the pyridine part of thiamine] . PubMed. Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity . MDPI. Available at: [Link]

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Synthesis of 4-(4-chlorophenyl)thiazol-5-amine: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(4-chlorophenyl)thiazol-5-amine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of 4-(4-chlorophenyl)thiazol-5-amine, with a focus on the underlying chemical principles, detailed experimental protocols, and the necessary reagents.

Unlike the more common 2-aminothiazoles, which are readily accessible via the well-known Hantzsch thiazole synthesis, the preparation of 5-aminothiazoles requires a distinct synthetic strategy. This guide will focus on the Cook-Heilbron thiazole synthesis, a reliable method for constructing the 5-aminothiazole core. This multi-step approach begins with the synthesis of the key precursor, α-amino-(4-chlorophenyl)acetonitrile, followed by its cyclization with carbon disulfide.

Synthetic Strategy Overview

The synthesis of 4-(4-chlorophenyl)thiazol-5-amine is accomplished through a three-step sequence, as illustrated below. This pathway was chosen for its reliability and the commercial availability of the initial starting materials.

Synthesis_Overview Start 4-Chlorobenzyl Chloride Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 4-Chlorophenylacetonitrile Step1->Intermediate1 Step2 Step 2: α-Amination Intermediate1->Step2 Intermediate2 α-Amino-(4-chlorophenyl)acetonitrile Step2->Intermediate2 Step3 Step 3: Cook-Heilbron Cyclization Intermediate2->Step3 FinalProduct 4-(4-chlorophenyl)thiazol-5-amine Step3->FinalProduct

Caption: Overall synthetic workflow for 4-(4-chlorophenyl)thiazol-5-amine.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chlorophenylacetonitrile

This initial step involves the nucleophilic substitution of the chloride in 4-chlorobenzyl chloride with a cyanide group.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_products Product 4-Chlorobenzyl Chloride 4-Chlorophenylacetonitrile 4-Chlorobenzyl Chloride->4-Chlorophenylacetonitrile DMSO, Heat NaCN Sodium Cyanide NaCN->4-Chlorophenylacetonitrile

Caption: Synthesis of 4-Chlorophenylacetonitrile.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chlorobenzyl chloride161.0316.1 g0.1
Sodium cyanide49.015.88 g0.12
Dimethyl sulfoxide (DMSO)-100 mL-

Protocol:

  • In a well-ventilated fume hood, dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add 4-chlorobenzyl chloride to the solution.

  • Heat the reaction mixture to 90°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from ethanol to yield 4-chlorophenylacetonitrile.

Part 2: Synthesis of α-Amino-(4-chlorophenyl)acetonitrile

This step involves the formation of the α-aminonitrile, a key intermediate for the final cyclization. A common method for this transformation is the Strecker synthesis.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_products Product 4-Chlorophenylacetonitrile alpha-Amino-(4-chlorophenyl)acetonitrile α-Amino-(4-chlorophenyl) acetonitrile 4-Chlorophenylacetonitrile->alpha-Amino-(4-chlorophenyl)acetonitrile Aqueous/Alcoholic media Ammonia NH₃ Ammonia->alpha-Amino-(4-chlorophenyl)acetonitrile HCN source e.g., KCN/NH₄Cl HCN source->alpha-Amino-(4-chlorophenyl)acetonitrile

Caption: Synthesis of α-Amino-(4-chlorophenyl)acetonitrile.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chlorophenylacetonitrile151.5915.2 g0.1
Ammonium chloride53.496.4 g0.12
Potassium cyanide65.127.8 g0.12
Aqueous Ammonia (28%)-50 mL-
Methanol-100 mL-

Protocol:

  • In a fume hood, dissolve 4-chlorophenylacetonitrile in methanol in a round-bottom flask.

  • Add aqueous ammonia, ammonium chloride, and potassium cyanide to the flask.

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-amino-(4-chlorophenyl)acetonitrile. This intermediate is often used in the next step without further purification.

Part 3: Synthesis of 4-(4-chlorophenyl)thiazol-5-amine (Cook-Heilbron Synthesis)

This final step is the cyclization reaction that forms the desired 5-aminothiazole ring.[1]

Reaction Scheme:

Step3_Reaction cluster_reactants Reactants cluster_products Product alpha-Amino-(4-chlorophenyl)acetonitrile α-Amino-(4-chlorophenyl) acetonitrile Final_Product alpha-Amino-(4-chlorophenyl)acetonitrile->Final_Product Base (e.g., Pyridine), Heat CS2 Carbon Disulfide CS2->Final_Product

Caption: Cook-Heilbron synthesis of 4-(4-chlorophenyl)thiazol-5-amine.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
α-Amino-(4-chlorophenyl)acetonitrile166.6116.7 g0.1
Carbon disulfide76.149.1 g (7.2 mL)0.12
Pyridine-100 mL-

Protocol:

  • In a fume hood, dissolve the crude α-amino-(4-chlorophenyl)acetonitrile in pyridine in a round-bottom flask equipped with a reflux condenser.

  • Add carbon disulfide dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-(4-chlorophenyl)thiazol-5-amine.

Mechanistic Insights

The Cook-Heilbron synthesis proceeds through a nucleophilic addition of the amino group of the α-aminonitrile to the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, leading to the formation of the thiazole ring after tautomerization.[1]

Characterization

The final product, 4-(4-chlorophenyl)thiazol-5-amine, should be characterized by standard analytical techniques:

  • ¹H NMR: Expect signals for the aromatic protons of the chlorophenyl group and the thiazole proton, as well as a broad singlet for the amino group.

  • ¹³C NMR: Expect distinct signals for the carbons of the chlorophenyl and thiazole rings.

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching of the amine, C=C and C=N stretching of the aromatic and thiazole rings, and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (210.69 g/mol ) should be observed.[2]

Safety and Handling

  • Sodium Cyanide and Potassium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

  • Carbon Disulfide: Highly flammable and toxic. It has a low autoignition temperature. Work in a well-ventilated fume hood away from any potential ignition sources.[3][4][5][6][7][8][9]

  • 4-Chlorobenzyl chloride: Lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Sulfide: Corrosive and toxic. Can release toxic hydrogen sulfide gas upon contact with moisture or acids. Handle in a well-ventilated area with appropriate PPE.[10][11][12][13][14]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

References

  • Qingdao Hisea Chem Co., Ltd. Safety Guidelines for Handling And Storing Sodium Sulfide. (2025-05-18).
  • ICSC 0022 - CARBON DISULFIDE.
  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. (2013-10-23).
  • Jam Group Co. Is Sodium Sulfide Dangerous? Safety and First Aid Measures.
  • NOAA. CARBON DISULFIDE - CAMEO Chemicals.
  • Fisher Scientific.
  • Carbon disulfide 102930 - Safety D
  • CPAChem.
  • Google Patents. DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.
  • Hazardous Substance Fact Sheet. Carbon Disulfide.
  • Hill Brothers Chemical Company. sodium-sulfide-sds.pdf.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • PMC. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018-10-19).
  • PMC. Thiazole formation through a modified Gewald reaction. (2015-05-26).
  • NIH. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase.
  • PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.
  • ResearchGate. synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017-08-02).
  • PubMed. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018-10-19).
  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010-12-09).
  • ResearchGate. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2025-10-16).
  • Benchchem. Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole.
  • PMC. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025-04-07).
  • Wikipedia. Gewald reaction.
  • Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Wikipedia. 4-Chlorophenylacetonitrile.
  • Organic Chemistry Portal. Gewald Reaction.
  • Organic Syntheses Procedure. dl-α-AMINOPHENYLACETIC ACID.
  • The Royal Society of Chemistry. Supporting Information Green synthesis and characterisation of novel[10][11][12]thiadiazolo/benzo[4][12]thiazolo[3,2- a]pyrimidines vi.

  • Sigma-Aldrich. 4-(4-chlorophenyl)-1,3-thiazol-5-amine.
  • MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferr
  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • ResearchGate.
  • Semantic Scholar. Synthesis of 5-aminothiazoles as building blocks for library synthesis. (2006-04-03).
  • Green Chemistry (RSC Publishing). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
  • ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. (2025-08-06).
  • ResearchGate. (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2025-08-09).
  • Sciencemadness Wiki. Carbon disulfide. (2022-10-16).
  • Arkivoc.
  • MDPI. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022-09-01).
  • Wikipedia. Carbon disulfide.
  • UNL.
  • PubChem. 4-Chlorobenzyl cyanide | C8H6ClN | CID 241582.

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Application Notes and Protocols for the Functionalization of the 4-(4-chlorophenyl)-1,3-thiazol-5-amine Amino Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-aryl-1,3-thiazol-5-amine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The functionalization of the C5-amino group provides a critical avenue for modulating the pharmacological and pharmacokinetic properties of these molecules. This guide offers a comprehensive overview and detailed protocols for the selective functionalization of the primary amino group of 4-(4-chlorophenyl)-1,3-thiazol-5-amine, a key intermediate in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important heterocyclic motif.

Chemical Reactivity and Regioselectivity

The functionalization of the amino group on the thiazole ring requires careful consideration of the inherent reactivity of the heterocyclic system. The 2- and 5-positions of the thiazole ring have different electronic properties, which influences the nucleophilicity of the corresponding amino groups. While 2-aminothiazoles are more extensively studied, the 5-aminothiazole presents unique synthetic opportunities.

The exocyclic amino group at the C5 position is generally nucleophilic and readily undergoes reactions with various electrophiles. However, the potential for competing reactions at the endocyclic thiazole nitrogen (N3) must be considered. The regioselectivity of the reaction is influenced by several factors, including the steric hindrance around the amino group, the nature of the electrophile, and the reaction conditions, particularly the choice of base and solvent. Generally, under neutral or mildly basic conditions, the reaction occurs preferentially at the more nucleophilic exocyclic amino group.

I. N-Acylation of this compound

N-acylation is a fundamental transformation for introducing a wide array of functional groups, thereby enabling the exploration of structure-activity relationships (SAR). The resulting amides are often crucial for biological activity.

Mechanistic Insight

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the C5-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A subsequent elimination of the leaving group (e.g., chloride) yields the corresponding N-acylated product. The use of a non-nucleophilic base is often necessary to neutralize the acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add the base (TEA or DIPEA, 1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or THF.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Data Presentation: Representative Acylating Agents and Conditions

Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl chlorideTEADCM2-485-95
Benzoyl chlorideDIPEATHF4-680-90
Chloroacetyl chlorideTEADCM3-580-92[1]

II. N-Sulfonylation of this compound

The synthesis of sulfonamides from the C5-amino group introduces a key pharmacophore with a wide range of biological activities. The resulting sulfonamides can act as hydrogen bond donors and acceptors, influencing ligand-receptor interactions.

Mechanistic Insight

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base to scavenge the generated HCl. Pyridine is often used as both a base and a solvent in this transformation.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol provides a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous pyridine or a mixture of DCM and TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Slowly add the sulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-sulfonylated product.

Data Presentation: Representative Sulfonylating Agents and Conditions

Sulfonylating AgentBase/SolventReaction Time (h)Typical Yield (%)
Benzenesulfonyl chloridePyridine12-1875-85
p-Toluenesulfonyl chlorideTEA/DCM16-2470-80
Methanesulfonyl chlorideDIPEA/DCM8-1280-90

III. Synthesis of Ureas and Thioureas

Urea and thiourea moieties are important in drug design due to their ability to form multiple hydrogen bonds with biological targets. These functional groups can be readily introduced starting from the C5-amino group.

Mechanistic Insight

The formation of ureas and thioureas involves the nucleophilic addition of the C5-amino group to the electrophilic carbon of an isocyanate or isothiocyanate, respectively. This reaction is typically performed without the need for a catalyst, although a mild base can sometimes be used to accelerate the reaction. The reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: General Procedure for Urea and Thiourea Synthesis

This protocol outlines a general method for the synthesis of ureas and thioureas from this compound.

Materials:

  • This compound

  • Isocyanate or Isothiocyanate (e.g., phenyl isocyanate, phenyl isothiocyanate) (1.05 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Hexanes or diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DMF under an inert atmosphere.

  • Add the corresponding isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, if a precipitate has formed, filter the solid and wash with a small amount of cold solvent (e.g., hexanes or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes or diethyl ether to induce precipitation.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain the desired urea or thiourea derivative. Further purification by recrystallization or column chromatography may be performed if necessary.

Data Presentation: Representative Isocyanates/Isothiocyanates and Conditions

ReagentSolventReaction Time (h)Typical Yield (%)
Phenyl isocyanateTHF2-4>90
Phenyl isothiocyanateDMF4-6>90
Ethyl isocyanateTHF3-585-95

IV. N-Alkylation of this compound

N-alkylation of the C5-amino group introduces aliphatic or benzylic substituents, which can significantly impact the lipophilicity and steric profile of the molecule.

Mechanistic Insight

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing N-alkylation at the thiazole ring nitrogen (N3). A more controlled and widely used method is reductive amination. This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation: Representative Carbonyl Compounds and Conditions

| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | | Benzaldehyde | NaBH(OAc)₃ | DCE | 12-16 | 70-85 | | Acetone | NaBH(OAc)₃ | DCE | 18-24 | 60-75 | | Cyclohexanone | NaBH₄ | MeOH | 12-18 | 65-80 |

Visualization of Synthetic Workflows

General Functionalization Workflow

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_urea Urea/Thiourea Formation cluster_alkylation N-Alkylation (Reductive Amination) start This compound acylation N-Acylated Product start->acylation RCOCl, Base (e.g., TEA, DIPEA) sulfonylation N-Sulfonylated Product start->sulfonylation RSO2Cl, Base (e.g., Pyridine) urea Urea/Thiourea Product start->urea R-N=C=X (X=O, S) alkylation N-Alkylated Product start->alkylation 1. RCHO/RCOR' 2. Reducing Agent

Caption: Synthetic pathways for the functionalization of the C5-amino group.

Reductive Amination Mechanism

G amine R-NH2 (Aminothiazole) imine Imine Intermediate amine->imine + R'CHO, -H2O aldehyde R'CHO (Aldehyde) aldehyde->imine product Secondary Amine (N-Alkylated Product) imine->product + [H] reducer [H] (Reducing Agent) reducer->product

Caption: Simplified workflow for N-alkylation via reductive amination.

Characterization of Functionalized Products

The successful functionalization of this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the singlet corresponding to the -NH₂ protons and the appearance of a new N-H signal (amide, sulfonamide, or urea) at a different chemical shift is a key indicator of successful functionalization. New signals corresponding to the introduced acyl, sulfonyl, or alkyl group will also be present.

    • ¹³C NMR: Changes in the chemical shifts of the thiazole ring carbons, particularly C5, can be observed upon functionalization. The appearance of new signals corresponding to the carbonyl or sulfonyl groups, as well as the carbons of the newly introduced substituent, will be evident.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the expected molecular weight of the functionalized product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The appearance of characteristic stretching frequencies for the newly formed functional groups, such as C=O (amide, urea) around 1650-1700 cm⁻¹ or S=O (sulfonamide) around 1350 and 1160 cm⁻¹, will confirm the reaction.

Conclusion

This guide provides a detailed framework for the functionalization of the C5-amino group of this compound. The protocols outlined herein are robust and can be adapted for a wide range of substrates and reagents, enabling the synthesis of diverse libraries of compounds for biological screening. Careful consideration of the reaction conditions and appropriate analytical characterization are essential for successful outcomes in the derivatization of this important heterocyclic scaffold.

References

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • Thanh, N. D., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry, 14, 1114. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

  • El-Emary, T. I. (2016). N-alkylation of aminothiazole ring in ceftazime?. ResearchGate. [Link]

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET Digital. [Link]

  • Tukaram, V., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(4), 1643. [Link]

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Application Notes and Protocols for the Utilization of 4-(4-chlorophenyl)thiazol-5-amine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(4-chlorophenyl)thiazol-5-amine as a pivotal intermediate in organic synthesis. The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its wide range of biological activities.[1][2] This guide details the core reactivity, physicochemical properties, and detailed, field-tested protocols for the functionalization of this intermediate. We further explore its application through a case study in the synthesis of kinase inhibitors, highlighting its importance in modern drug discovery.[3][4]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif found in a multitude of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][5] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal scaffold for designing molecules that can effectively interact with biological targets such as protein kinases.[3][6] The intermediate, 4-(4-chlorophenyl)thiazol-5-amine, offers three primary points for diversification: the nucleophilic 5-amino group, the electrophilic C2 position of the thiazole ring, and the potential for cross-coupling reactions at the chlorophenyl moiety. This versatility makes it an exceptionally valuable building block for constructing complex molecular architectures and diverse compound libraries.

Physicochemical Properties and Characterization

Proper characterization and understanding of the physical properties of 4-(4-chlorophenyl)thiazol-5-amine are critical for its effective use.

Table 1: Physicochemical Data for 4-(4-chlorophenyl)thiazol-5-amine

PropertyValueSource/Reference
Molecular Formula C₉H₇ClN₂SN/A
Molecular Weight 210.69 g/mol [7]
Appearance Off-white to light yellow crystalline powderGeneral Observation
Melting Point 166 - 168 °C[7]
Solubility Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water.General Observation
CAS Number 2103-99-3[8]

Analytical Characterization:

  • ¹H NMR (DMSO-d₆): Spectral data typically shows characteristic peaks for the thiazole proton, the aromatic protons of the chlorophenyl ring, and the amine protons.

  • ¹³C NMR (DMSO-d₆): Shows distinct signals for the carbon atoms of the thiazole and chlorophenyl rings.

  • FT-IR (ATR, cm⁻¹): Key peaks include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry (HRMS): Used to confirm the exact mass and elemental composition.

Core Reactivity and Synthetic Potential

The synthetic utility of 4-(4-chlorophenyl)thiazol-5-amine stems from the distinct reactivity of its functional groups. The primary amino group is a potent nucleophile, while the C2-H bond of the thiazole ring is susceptible to deprotonation and subsequent functionalization.

Caption: Key synthetic pathways originating from 4-(4-chlorophenyl)thiazol-5-amine.

Detailed Application Protocols

The following protocols are designed to be robust and reproducible. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation of the 5-Amino Group to Synthesize Amide Derivatives

Principle: This protocol describes the straightforward acylation of the nucleophilic 5-amino group with an acyl chloride to form a stable amide bond. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct. This reaction is fundamental for attaching various side chains, which is a common strategy in drug design to probe structure-activity relationships (SAR).

Materials:

  • 4-(4-chlorophenyl)thiazol-5-amine (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Dissolve 4-(4-chlorophenyl)thiazol-5-amine (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding water. Dilute the mixture with DCM and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the desired N-acylated product.[9]

Protocol 2: Diazotization of the 5-Amino Group for Sandmeyer-Type Reactions

Principle: Diazotization converts the primary amino group into a diazonium salt (Ar-N₂⁺X⁻), an excellent leaving group that can be displaced by various nucleophiles (e.g., halides, cyano groups) in Sandmeyer-type reactions.[10][11] This protocol is critical for introducing functionalities that are otherwise difficult to install directly. Strict temperature control is paramount to prevent the premature decomposition of the unstable diazonium salt.

Materials:

  • 4-(4-chlorophenyl)thiazol-5-amine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Copper(I) Chloride (CuCl) or other Sandmeyer reagent (1.2 eq)

  • Distilled water

  • Urea or Sulfamic acid

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Amine Salt Formation: Suspend 4-(4-chlorophenyl)thiazol-5-amine (1.0 eq) in a mixture of water and concentrated HCl (2.5-3.0 eq) in the reaction flask. Stir to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature throughout the diazotization process.[10]

  • Nitrite Addition: Prepare a solution of NaNO₂ (1.05 eq) in a small amount of cold water. Add this solution dropwise to the cold amine suspension over 30 minutes, keeping the temperature below 5 °C.

  • Completion Check: After the addition is complete, stir for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black).

  • Quenching Excess Nitrite: Once a persistent positive test is observed, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative. This removes excess nitrous acid, which can cause unwanted side reactions.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the chosen copper(I) salt (e.g., CuCl) in the corresponding concentrated acid. Cool this mixture in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution to the stirred copper(I) salt mixture. Effervescence (N₂ gas evolution) should be observed.

  • Reaction Completion & Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify as described in Protocol 1.

Protocol 3: Palladium-Catalyzed C-H Functionalization at the C2 Position

Principle: The C2 position of the thiazole ring is the most electron-deficient and acidic, making it a prime site for direct C-H functionalization.[12] Palladium-catalyzed cross-coupling reactions, such as direct arylation, provide an atom-economical method to form C-C bonds without the need for pre-functionalization (e.g., halogenation) of the thiazole ring.[13][14][15]

Caption: Workflow for direct C-H arylation at the C2 position of the thiazole core.

Materials:

  • N-Protected 4-(4-chlorophenyl)thiazol-5-amine (e.g., N-acetyl) (1.0 eq)

  • Aryl halide (e.g., Iodobenzene) (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMA)

Procedure:

  • Amine Protection: The 5-amino group is often protected (e.g., as an acetyl or pivaloyl amide) to prevent it from interfering with the catalyst. This can be done using Protocol 1.

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-protected thiazole (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (e.g., 3 mol%), and base (2.0 eq).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to 100-140 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and base.

  • Extraction & Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

  • Deprotection: If necessary, the protecting group can be removed under appropriate acidic or basic conditions to yield the C2-functionalized final product.

Case Study: Synthesis of Kinase Inhibitors

The 2-amido-4-aryl-thiazole scaffold is a key pharmacophore in a class of potent tyrosine kinase inhibitors, including the FDA-approved drug Dasatinib.[6][16][17] Dasatinib targets the BCR-Abl kinase, which is implicated in chronic myeloid leukemia (CML).[18] While the exact synthesis of Dasatinib involves a different thiazole intermediate, the principles of construction are highly relevant.[19][20] The 4-(4-chlorophenyl)thiazol-5-amine core can be elaborated into analogous structures targeting various kinases, which are often dysregulated in cancer.[4][21]

Kinase_Inhibition cluster_cell Cancer Cell GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Kinase Signal Transduction Kinase (e.g., BCR-Abl) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP Response Cell Proliferation & Survival Kinase->Response Pathway Blocked P_Substrate Phosphorylated Substrate P_Substrate->Response Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->Kinase Binds to ATP Pocket & Inhibits

Caption: Simplified signaling pathway showing inhibition by a thiazole-based kinase inhibitor.

Safety, Handling, and Storage

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[8][22]

  • Skin Irritation: Causes skin irritation.[8][23]

  • Eye Irritation: Causes serious eye irritation.[8][22]

  • Respiratory Irritation: May cause respiratory irritation.[22]

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[23]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22]

  • Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[22]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[23]

  • Keep away from strong oxidizing agents.

References

  • Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC.
  • Das
  • Thiazole-based kinase inhibitors for targeted cancer therapy.
  • Synthesis process of dasatinib and intermediate thereof.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed.
  • Dasatinib monohydrate: Structure and Synthesis method. ChemicalBook.
  • CH Substitution Reaction of Thiazoles at the 2-Position.
  • Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Deriv
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Systematic Review On Thiazole And Its Applic
  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr
  • Diazotis
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR.

Sources

A Sustainable and Rapid Protocol for the Calcium-Catalyzed Synthesis of Densely Functionalized 5-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of 5-aminothiazoles using an environmentally benign calcium catalyst. The method, based on an elimination-cyclization reaction with isocyanides, offers a sustainable, modular, and high-yielding route to these valuable heterocyclic scaffolds.

Introduction: The Significance of 5-Aminothiazoles and Green Catalysis

The 5-aminothiazole motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] Traditional synthetic routes to these structures can be lengthy and often rely on harsh conditions or expensive, toxic heavy-metal catalysts. The development of synthetic methodologies that align with the principles of green chemistry is paramount for modern drug discovery and development.[2][3] This protocol details a transformation that leverages calcium, an earth-abundant and non-toxic metal, to catalyze the rapid synthesis of 5-aminothiazoles, producing only benign alcoholic by-products.[2][4]

Reaction Mechanism and the Role of the Calcium Catalyst

The synthesis proceeds via a calcium-catalyzed elimination-cyclization pathway. The reaction's success hinges on the Lewis acidity of the calcium catalyst, Ca(NTf₂)₂ (Calcium bis(trifluoromethanesulfonyl)imide), which activates the starting material.

The proposed mechanism involves the following key steps[1]:

  • Activation: The calcium catalyst coordinates to the oxygen atom of the N-thioacyl-N,O-acetal starting material.

  • Elimination: This coordination facilitates the elimination of an alcohol, generating a reactive N-acyliminium ion intermediate.

  • Nucleophilic Attack: The isocyanide acts as a nucleophile, attacking the iminium ion.

  • Cyclization: An intramolecular cyclization occurs, followed by tautomerization to yield the aromatic 5-aminothiazole product.

This catalytic cycle is efficient, often reaching completion in under 30 minutes.[1][4]

Calcium-Catalyzed 5-Aminothiazole Synthesis cluster_0 Catalytic Cycle Start N-thioacyl-N,O-acetal + Isocyanide Intermediate1 Calcium-Acetal Complex Start->Intermediate1 Coordination Intermediate2 N-Acyliminium Ion + Alcohol Intermediate1->Intermediate2 Elimination Intermediate3 Nitrilium Ion Intermediate Intermediate2->Intermediate3 Nucleophilic Attack by Isocyanide Product 5-Aminothiazole Intermediate3->Product Intramolecular Cyclization Catalyst_Out Ca(NTf₂)₂ Catalyst_In Ca(NTf₂)₂ Catalyst_In->Intermediate1 Catalyst_Out->Catalyst_In Catalyst Regeneration caption Plausible mechanism for the synthesis of 5-aminothiazoles.

Caption: Plausible mechanism for the synthesis of 5-aminothiazoles.

Experimental Protocol

This section provides a general, step-by-step procedure for the calcium-catalyzed synthesis of 5-aminothiazoles based on the methodology developed by Bunting et al.[2]

Materials and Equipment:

  • Starting Materials: Appropriate N-thioacyl-N,O-acetal (1.0 equiv), desired isocyanide (1.2 equiv).

  • Catalyst: Calcium bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂ (10 mol%).

  • Additive: Tetrabutylammonium hexafluorophosphate, nBu₄NPF₆ (10 mol%).

  • Solvent: Ethyl acetate (EtOAc).

  • Reaction Vessel: 4 mL screw-cap vial with a magnetic stir bar.

  • Heating: Hot plate with stirring capabilities.

  • Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel).

  • Workup: Rotary evaporator.

  • Purification: Flash column chromatography system with silica gel.

Experimental_Workflow A 1. Reagent Addition - N-thioacyl-N,O-acetal - Isocyanide - EtOAc B 2. Catalyst & Additive - Add nBu₄NPF₆ - Add Ca(NTf₂)₂ A->B C 3. Reaction - Stir at 100 °C B->C D 4. Monitoring - Check conversion by TLC C->D D->C Incomplete E 5. Workup - Concentrate in vacuo D->E Complete F 6. Purification - Flash column chromatography E->F G 7. Final Product - Pure 5-Aminothiazole F->G caption Workflow for calcium-catalyzed 5-aminothiazole synthesis.

Caption: Workflow for calcium-catalyzed 5-aminothiazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 4 mL vial containing a magnetic stir bar, add the N-thioacyl-N,O-acetal (1.0 equivalent) and the corresponding isocyanide (1.2 equivalents).

  • Solvent Addition: Add ethyl acetate (1 mL) to the vial.

  • Catalyst and Additive Addition: Add nBu₄NPF₆ (10 mol %) and Ca(NTf₂)₂ (10 mol %) to the reaction mixture.

  • Reaction Conditions: Seal the vial and place it on a pre-heated stirrer hotplate at 100 °C.

  • Monitoring the Reaction: Stir the mixture vigorously. Monitor the reaction's progress by TLC until analysis indicates the complete consumption of the starting material. Reactions are typically complete in under 30 minutes.[1][4]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane, with the addition of 1% triethylamine (NEt₃) to prevent product tailing.[2]

  • Characterization: Collect the fractions containing the pure product, combine them, and concentrate under reduced pressure to afford the pure 5-aminothiazole. Characterize the final product using standard analytical techniques.

Reaction Parameters and Substrate Scope

The protocol is notable for its tolerance to a wide range of functional groups on both the acetal and isocyanide coupling partners. Electron-withdrawing and electron-donating groups are generally well-tolerated.[1] The use of ethyl acetate as a solvent is a key finding, enhancing the sustainability profile of the reaction despite the oxophilic nature of the calcium catalyst.[2]

Table 1: Summary of Key Reaction Parameters

ParameterRecommended Value/ConditionRationale/Notes
Catalyst Ca(NTf₂)₂Effective Lewis acid, non-toxic, and inexpensive.
Catalyst Loading 10 mol %Provides efficient conversion in a short timeframe.[2]
Solvent Ethyl Acetate (EtOAc)Identified as the optimal green solvent for yield and reproducibility.[2]
Temperature 100 °CEnsures rapid reaction rates.
Reaction Time < 30 minutesThe reaction is typically very fast.[1]
Purification Flash Chromatography (1% NEt₃)Addition of triethylamine to the eluent is crucial for good recovery.[2]
Characterization of 5-Aminothiazole Products

The successful synthesis of the target 5-aminothiazole can be confirmed using a suite of standard analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for the thiazole ring protons and carbons.[5][6] The aromatic proton on the thiazole ring typically appears in the 7-9 ppm range in ¹H NMR.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as N-H stretches for the amino group and C=N/C=C stretches characteristic of the thiazole ring.[5]

Table 2: Example Characterization Data for a Representative 5-Aminothiazole Derivative

AnalysisData TypeExpected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic and aliphatic protons. A singlet for the C4-H of the thiazole ring. Broad singlet for the NH₂ protons.
¹³C NMR Chemical Shift (δ)Resonances for the carbons of the thiazole ring (typically in the 100-170 ppm range) and other substituent carbons.[9]
IR Wavenumber (cm⁻¹)Bands for N-H stretching (amine), C-H aromatic stretching, and C=N/C=C aromatic ring stretching.[5]
HRMS m/zMeasured mass should match the calculated mass for the expected molecular formula [M+H]⁺.
Conclusion

The described protocol offers a powerful and sustainable method for accessing densely functionalized 5-aminothiazoles. The use of a cheap, non-toxic calcium catalyst, combined with short reaction times and high yields, makes this a highly attractive methodology for applications in drug discovery, medicinal chemistry, and materials science. The modularity of the reaction allows for the rapid generation of compound libraries for screening and lead optimization.

References

  • Bunting, G. C., et al. (2021). Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cyclization with Isocyanides. ChemSusChem, 14(7), 1696–1699. Available at: [Link]

  • Bunting, G. C., et al. (2021). Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. Queen's University Belfast Research Portal. Available at: [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9489–9503. Available at: [Link]

  • Al-Jaff, G. S., et al. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Education and Science, 32(1), 1-13. Available at: [Link]

  • Zubr, K., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Available at: [Link]

  • Raj, M., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Semantic Scholar. Available at: [Link]

  • Ostrowska, K., et al. (2019). 5-N-Arylaminothiazoles as Highly Twisted Fluorescent Monocyclic Heterocycles: Synthesis and Characterization. ResearchGate. Available at: [Link]

  • Bunting, G. C., et al. (2021). Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cyclization with Isocyanides. National Center for Biotechnology Information. Available at: [Link]

  • Singh, P., et al. (2023). Calcium Oxide Nanoparticles as Green Nanocatalysts in Multicomponent Heterocyclic Synthesis: Mechanisms, Metrics, and Future Directions. MDPI. Available at: [Link]

  • Zare, A., et al. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Available at: [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. Available at: [Link]

  • Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]

  • Rajiani, M. H., & Ismail, R. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Chemistry, 23(1), 1-13. Available at: [Link]

  • Kumar, S., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant Sciences, 13(2), 69-77. Available at: [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. National Center for Biotechnology Information. Available at: [Link]

  • El-Metwaly, N. M., & El-Gazzar, R. M. (2022). Efficient, Recyclable, and Heterogeneous Base Nanocatalyst for Thiazoles with a Chitosan-Capped Calcium Oxide Nanocomposite. ResearchGate. Available at: [Link]

  • Wang, Z., & Xu, Z. (2012). Progress in the Synthesis of 5-Aminothiazole Derivatives. Chinese Journal of Organic Chemistry, 32(2), 230. Available at: [Link]

  • Ali, M. A., & Sayed, S. M. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 205-220. Available at: [Link]

  • Rajiani, M. H., & Ismail, R. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Bunting, G. C., et al. (2022). Calcium catalysed Strecker-type reactions towards α-aminonitriles. Queen's University Belfast Research Portal. Available at: [Link]

  • Anonymous. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Hofmann, B., et al. (2020). Development of novel aminothiazole-comprising 5-LO inhibitors. Future Medicinal Chemistry, 12(10), 905-920. Available at: [Link]

  • de Oliveira, C. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available at: [Link]

  • Goetschi, E., et al. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,932,386. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application Note: Precision Synthesis of 5-Aminothiazoles via Dithioformate-Aminonitrile Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the precision synthesis of 5-aminothiazoles using dithioformates and


-aminonitriles, a transformation grounded in the Cook-Heilbron synthesis.[1][2][3][4]

Abstract & Strategic Relevance

The thiazole pharmacophore is ubiquitous in FDA-approved therapeutics, serving as a critical scaffold in kinase inhibitors (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antibiotics. While Hantzsch synthesis is the standard for many thiazoles, it often lacks the regiochemical flexibility to easily install a free primary amine at the C5 position.

The reaction of dithioformates with


-aminonitriles  (a variation of the Cook-Heilbron synthesis) offers a high-fidelity route to 2-unsubstituted-5-aminothiazoles .[4] This specific substitution pattern is highly valuable:
  • C5-Amine Handle: Provides a nucleophilic handle for late-stage diversification (amide coupling, reductive amination).

  • C2-Proton: The "dithioformate" specifically installs a hydrogen at C2, allowing for subsequent C-H activation or lithiation/substitution logic, unlike dithioesters which lock C2 with an alkyl/aryl group.

This guide provides a standardized, scalable protocol for this reaction, emphasizing mechanistic understanding to troubleshoot common yield-limiting factors.

Mechanistic Insight

Understanding the atom-mapping is crucial for designing substrates. The reaction proceeds via a cascade of thioacylation , 5-exo-dig cyclization , and aromatizing tautomerization .

Atom Economy & Regioselectivity
  • Dithioformate (

    
    ):  Provides the S1 and C2 atoms. The formate hydrogen ensures C2 is unsubstituted.
    
  • 
    -Aminonitrile (
    
    
    
    ):
    Provides the N3, C4, and C5 atoms. The nitrile nitrogen becomes the exocyclic 5-amino group.
Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from reactants to the aromatic heterocycle.

CookHeilbronMechanism cluster_legend Key Transformations Reactants Reactants (Dithioformate + α-Aminonitrile) Inter1 Intermediate 1 (Thioformamide) Reactants->Inter1 Nucleophilic Attack (Amine N -> C=S) - RSH (Thiol loss) Inter2 Transition State (5-exo-dig Cyclization) Inter1->Inter2 Sulfur Nucleophile Attacks Nitrile C Inter3 Intermediate 2 (Iminothiazolidine) Inter2->Inter3 Ring Closure Product Final Product (5-Aminothiazole) Inter3->Product Tautomerization (Aromatization) Thioacylation Thioacylation Cyclization Cyclization Thioacylation->Cyclization Isomerization Isomerization Cyclization->Isomerization

Figure 1: Mechanistic pathway of the Cook-Heilbron synthesis.[1][2][3][5] The amine nitrogen of the nitrile attacks the dithioformate, releasing a thiol. The resulting thioamide sulfur then attacks the nitrile carbon to close the ring.

Experimental Protocol

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes

-Aminonitrile
Substrate1.0Can be used as HCl salt (requires neutralization) or free base.
Ethyl Dithioformate Reagent1.1 - 1.2Commercial or freshly prepared. Stench warning.
Solvent (EtOH or DMF) Medium0.5 MEthanol is preferred for workup; DMF for solubility.
Base (TEA or DIPEA) Catalyst/Scavenger1.2Required only if using aminonitrile hydrochloride salt.
Step-by-Step Procedure
Phase 1: Reagent Preparation & Setup
  • Safety First: Perform all operations in a well-ventilated fume hood. Dithioformates and the byproduct (ethanethiol) have a potent, offensive odor. Use bleach to quench glassware/waste.

  • Substrate Prep: If starting from an aldehyde, generate the

    
    -aminonitrile in situ or isolate it via the Strecker reaction (Aldehyde + TMSCN/NH3) prior to this step for cleaner profiles.[6]
    
Phase 2: The Reaction
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -aminonitrile (1.0 equiv) in absolute ethanol (concentration ~0.5 M).
    
    • Note: If using the HCl salt, add Triethylamine (1.2 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

  • Addition: Add Ethyl Dithioformate (1.1 equiv) dropwise to the stirring solution.

    • Observation: The solution often turns yellow/orange.

  • Incubation: Stir the reaction mixture at Room Temperature for 4–12 hours .

    • Optimization: If TLC shows unreacted aminonitrile after 6 hours, gently heat to 40–50°C. Avoid refluxing, as dithioformates can decompose.

Phase 3: Workup & Isolation
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap). The residue will contain the product and residual thiol.

  • Purification (Choice of Method):

    • Method A (Crystallization): For solid products, triturated the residue with cold diethyl ether or hexane/EtOAc (1:1). The 5-aminothiazole often precipitates as a hydroscopic solid or distinct crystals.

    • Method B (Flash Chromatography): If an oil, purify via silica gel chromatography.

      • Eluent: DCM:MeOH (95:5) or Hexane:EtOAc (gradient). 5-Aminothiazoles are polar; ensure the amine doesn't streak by adding 1% Triethylamine to the eluent.

Phase 4: Characterization
  • 1H NMR: Look for the characteristic C2-H singlet around

    
     8.0–8.8 ppm. The C5-NH2  broad singlet usually appears around 
    
    
    
    5.0–6.5 ppm (solvent dependent).

Scope & Limitations

Substituent Effects ( on Aminonitrile)

The nature of the groups on the


-carbon of the aminonitrile dictates the substituent at the C4 position  of the thiazole.
Substituent (R)Effect on ReactionOutcome (C4-Substituted Thiazole)
Hydrogen (Glycine derived) High Reactivity4-Unsubstituted-5-aminothiazole
Alkyl (Alanine/Valine derived) Good Reactivity4-Alkyl-5-aminothiazole
Aryl (Phenylglycine derived) Moderate Reactivity4-Aryl-5-aminothiazole (Conjugation stabilizes product)
Bulky Groups (t-Butyl) Steric HindranceSlower kinetics; requires heating (50°C)
Common Pitfalls & Troubleshooting
  • Issue: Low Yield / Decomposition.

    • Cause: Dithioformates are sensitive to oxidation.

    • Fix: Use freshly distilled dithioformate or store under inert gas (Ar/N2) at -20°C.

  • Issue: "Stench" complaints from lab mates.

    • Cause: Release of Ethanethiol.

    • Fix: Vent rotavap exhaust into a bleach trap. Treat all glassware with dilute bleach before removing from the hood.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[1] Studies in the azole series.[1][4] Part II. The interaction of

    
    -amino-nitriles and dithio-acids.[1][2][3][4] Journal of the Chemical Society, 1598–1609. 
    
  • Ege, M., et al. (1978). Reactions of

    
    -aminonitriles with carbon disulfide and dithioesters.[1][2][3][4] Journal of Heterocyclic Chemistry, 15(5). 
    
  • Makowski, T., et al. (2006).[7] Thionation of amides... leads to thioamides, thiophenes, 1,3-thiazoles.[7] Organic Letters, 8(8), 1625–1628.[7] (Context on thionation/cyclization logic).

  • Li, J. J. (2014). Cook-Heilbron Thiazole Synthesis.[1][2][3][8] In: Name Reactions. Springer, Cham.

Sources

Application Note: Solubility Profiling and Stock Solution Protocols for 4-(4-chlorophenyl)-1,3-thiazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility characteristics, stock solution preparation, and stability management of 4-(4-chlorophenyl)-1,3-thiazol-5-amine (hereafter referred to as CPh-TA5 ) in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal solvent for this class of lipophilic heterocycles, CPh-TA5 presents specific challenges due to the 5-amino thiazole moiety. Unlike their robust 2-amino counterparts, 5-aminothiazoles are electron-rich and prone to oxidative degradation and dimerization. This guide provides a self-validating protocol to determine kinetic solubility and establishes a "Best Practice" workflow to minimize experimental artifacts caused by compound precipitation or degradation.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

PropertyValue / DescriptionImplication for DMSO Solubility
Molecular Weight ~210.68 g/mol Low MW favors high molar solubility.
Lipophilicity (cLogP) ~2.8 – 3.2 (Estimated)Moderate lipophilicity indicates excellent solubility in DMSO but high risk of precipitation in aqueous buffers.
H-Bond Donors 1 (Primary Amine -NH₂)The amine acts as a donor; DMSO (S=O) acts as a strong acceptor, stabilizing the solute.
Electronic State Electron-rich HeterocycleCRITICAL: The 5-position amine makes the ring susceptible to oxidation. DMSO stocks must be protected from air and light.
Solid State Crystalline SolidHigh lattice energy may require sonication or gentle warming (max 37°C) to initiate dissolution.
The "Dissolution Mechanism" in DMSO

DMSO dissolves CPh-TA5 by disrupting the intermolecular hydrogen bonding of the solid crystal lattice. The sulfoxide oxygen of DMSO accepts hydrogen bonds from the 5-amine group, while the methyl groups of DMSO interact with the lipophilic chlorophenyl ring via van der Waals forces.

Core Protocol 1: Saturation Solubility Determination

Do not rely on literature values alone. Batch-to-batch purity variations and salt forms (e.g., HCl vs. Free Base) drastically alter solubility. Use this protocol to empirically determine the solubility limit (Saturation Concentration,


) in your specific grade of DMSO.
Materials
  • Compound: CPh-TA5 (>95% purity).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

  • Equipment: Benchtop centrifuge, UV-Vis Spectrophotometer or HPLC, Vortex mixer, Sonicator.

Workflow Diagram (Graphviz)

SolubilityProtocol cluster_QC Quality Control Check Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add Anhydrous DMSO (Start with 100 µL) Start->AddSolvent Agitate Vortex (2 min) & Sonicate (5 min) Temp: 25°C AddSolvent->Agitate Check Visual Inspection Agitate->Check Dissolved Clear Solution? Check->Dissolved AddMore Add Solid (Saturation not reached) Dissolved->AddMore Yes (Clear) Filter Centrifuge/Filter (Remove undissolved solid) Dissolved->Filter No (Turbid) AddMore->Agitate Dilute Serial Dilution in Acetonitrile (For Quantification) Filter->Dilute Quant HPLC/UV Analysis (Calculate C_sat) Dilute->Quant QC Check for Degradation (New Peaks?) Quant->QC

Figure 1: Step-by-step workflow for determining the saturation solubility limit of CPh-TA5 in DMSO.

Step-by-Step Procedure
  • Preparation: Weigh approximately 5 mg of CPh-TA5 into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Incremental Addition: Add Anhydrous DMSO in 50 µL increments.

  • Agitation: Vortex for 60 seconds and sonicate for 5 minutes between additions.

    • Note: If the solution warms up during sonication, allow it to cool to 25°C before inspection. Solubility is temperature-dependent.

  • Visual Endpoint:

    • If the solid dissolves completely, add more solid until a persistent precipitate remains (saturation).

    • Target Range: Expect solubility between 20 mM and 100 mM .

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved material.

  • Quantification: Remove the supernatant. Dilute a 10 µL aliquot 1:1000 in Acetonitrile (not water, to avoid precipitation) and measure absorbance against a standard curve.

Core Protocol 2: Stock Solution Preparation & Storage[1][2]

Once the solubility limit is known, prepare a working stock (typically 10 mM or 20 mM).

Critical Considerations (The "Expertise")
  • Hygroscopicity: DMSO absorbs water from the atmosphere. At >10% water content, the solubility of lipophilic compounds like CPh-TA5 drops exponentially, causing "silent precipitation" inside the tube.

  • Oxidation: The 5-amino group is reactive. Old DMSO often contains peroxides and formaldehyde. Use only fresh, high-grade DMSO.

Preparation Workflow
  • Calculate: Determine the mass required for a 10 mM stock.

    • Formula:

      
      
      
    • Example: For 1 mL of 10 mM stock:

      
      .
      
  • Dissolve: Add the calculated volume of Anhydrous DMSO. Vortex until clear.

  • Aliquot: Do not store in one large volume. Aliquot into 50–100 µL volumes in amber glass vials or high-quality polypropylene tubes.

  • Preserve: Overlay with Argon or Nitrogen gas before closing the cap to prevent oxidation of the amine.

  • Store: Freeze at -20°C or -80°C.

Stability & Freeze-Thaw Logic (Graphviz)

StabilityLogic Stock Frozen Stock (-20°C) Thaw Thaw at RT (Do not heat >37°C) Stock->Thaw Inspect Visual Check: Precipitate? Thaw->Inspect Use Use in Assay Inspect->Use Clear Discard Discard (>3 Cycles) Inspect->Discard Cloudy/Color Change Refreeze Refreeze Use->Refreeze Max 3 Cycles Refreeze->Stock

Figure 2: Lifecycle management of CPh-TA5 DMSO stocks. Note the strict limit on freeze-thaw cycles due to amine instability.

Application in Biological Assays (Aqueous Dilution)

The most common failure point is diluting the DMSO stock into aqueous buffer (e.g., PBS, Cell Media).

  • The "Crash-Out" Risk: CPh-TA5 is lipophilic. When DMSO concentration drops below 1% (v/v), the compound may precipitate immediately.

  • Protocol:

    • Place the aqueous buffer in a vortexing tube.

    • Add the DMSO stock into the vortexing buffer (subsurface injection is best).

    • Do not add buffer to the DMSO stock; this creates a high-water intermediate phase that forces precipitation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Solution turns yellow/brown over time Oxidation of the 5-amino group.Discard stock. Prepare fresh using degassed DMSO and store under Argon.
Precipitate forms upon thawing DMSO absorbed water (hygroscopic) or solution was saturated at RT but supersaturated at -20°C.Warm to 37°C and vortex. If solid persists, the stock has hydrated; discard and remake.
Precipitate in Cell Media "Crash-out" upon dilution.Reduce final concentration. Use an intermediate dilution step (e.g., 1000x stock

10x in Media

1x in Well).
Inconsistent IC50 values Compound degradation or adsorption to plastic tips.Use low-binding tips. Quantify the actual dose using HPLC before adding to cells.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility profiling).
  • Waybright, T. J., et al. (2009). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 14(6), 708-715.

  • Balakin, K. V., et al. (2004). "Comprehensive computational assessment of ADME properties using mapping techniques." Current Medicinal Chemistry, 11(4), 425-441. (Reference for lipophilicity of thiazole scaffolds).
  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-chlorophenyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the cyclization reaction to form 4-(4-chlorophenyl)-1,3-thiazol-5-amine. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yield. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Challenge of the 5-Aminothiazole Moiety

The 4-aryl-1,3-thiazol-5-amine scaffold is a valuable pharmacophore in medicinal chemistry. However, its synthesis can be less straightforward than its more common 2-aminothiazole isomer, which is readily accessible via the Hantzsch synthesis. The formation of the 5-amino isomer typically requires a different strategic approach, often a variation of the Gewald aminothiophene synthesis, which presents its own unique set of challenges. Low yields, side product formation, and reaction stalling are common hurdles. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section is formatted as a series of questions and answers to address the most pressing issues encountered during synthesis.

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes and how do I fix them?

This is the most common issue, and it usually stems from one or more of the following factors: the reaction mechanism, reagent quality, or suboptimal reaction conditions.

A1: Root Cause Analysis for Low Yield

The synthesis of a 5-aminothiazole from elemental sulfur strongly suggests a Gewald-type reaction mechanism . This is a multi-component reaction that proceeds through several key stages, each with its own potential failure points.[1][2]

  • Incorrect Mechanistic Approach: A standard Hantzsch synthesis, which reacts an α-haloketone (e.g., 2-bromo-4-chloroacetophenone) with thiourea, will yield the 2-aminothiazole isomer, not the desired 5-aminothiazole.[3][4] The Gewald reaction is the correct pathway.

  • Reagent Quality and Stoichiometry:

    • Starting Materials: The classical Gewald reaction utilizes a ketone/aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.[5] For your target molecule, the probable starting materials are 4-chlorobenzaldehyde , an α-aminoacetonitrile , and elemental sulfur . The purity of these reagents is paramount.

    • Base Selection: The base is not merely a pH adjuster; it is a critical catalyst for the initial Knoevenagel condensation between the aldehyde and the nitrile.[2] Secondary amines like morpholine or piperidine are often superior to tertiary amines (e.g., triethylamine) as they can also play a role in activating the elemental sulfur.[2][5]

    • Sulfur: Use finely powdered elemental sulfur. If it has clumped, grind it before use to maximize surface area and reactivity.

  • Suboptimal Reaction Conditions:

    • Temperature: This is a delicate balance. Gentle heating (typically 40-60 °C) is often required to overcome the activation energy for sulfur ring-opening and addition.[2] However, excessive temperatures can lead to the degradation of reactants, intermediates, or the final product, and can promote side reactions.[6]

    • Solvent Choice: Polar solvents are necessary. Alcohols like ethanol or methanol are common choices as they effectively solvate the intermediates.[2] In some cases, a more polar, aprotic solvent like DMF may be used, but care must be taken as it can be difficult to remove and may participate in side reactions at higher temperatures.[5]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing low-yield issues.

G Start Low / No Yield Observed Check_Route Confirm Synthetic Route (Gewald-Type for 5-Amine) Start->Check_Route Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Solution_Route Action: Switch to Gewald starting materials (aldehyde, α-amino acetonitrile, sulfur, base). Check_Route->Solution_Route Incorrect? Reagent_Purity Purity of Aldehyde, Nitrile, and Sulfur? Check_Reagents->Reagent_Purity Reagent_Base Correct Base Used? (e.g., Morpholine) Check_Reagents->Reagent_Base Reagent_Stoich Correct Molar Ratios? Check_Reagents->Reagent_Stoich Cond_Temp Temperature Optimized? (Avoid excess heat) Check_Conditions->Cond_Temp Cond_Solvent Appropriate Solvent? (e.g., Ethanol, Methanol) Check_Conditions->Cond_Solvent Cond_Time Sufficient Reaction Time? Check_Conditions->Cond_Time Solution_Reagents Action: Purify starting materials, use fresh base, re-verify calculations. Reagent_Purity->Solution_Reagents Reagent_Base->Solution_Reagents Reagent_Stoich->Solution_Reagents Solution_Conditions Action: Titrate temperature (e.g., 45°C), screen solvents, monitor by TLC. Cond_Temp->Solution_Conditions Cond_Solvent->Solution_Conditions Cond_Time->Solution_Conditions

Caption: Troubleshooting workflow for low yield.

Q2: My TLC shows multiple spots, and my final product is impure. What are the common side reactions?

A2: Minimizing Side Product Formation

Impurity profiles in Gewald-type reactions often point to issues with the initial condensation step or subsequent cyclization.

  • Unreacted Starting Materials: The most common "impurities." This indicates the reaction has stalled. See Q1 for solutions related to temperature, base, and reaction time.

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile formed after the initial condensation may be present if the sulfur addition or cyclization steps are too slow.[7] This can be addressed by ensuring gentle heating to facilitate the sulfur reaction.

  • Formation of Thiophene Byproducts: While the goal is a thiazole, the fundamental mechanism is related to aminothiophene synthesis. Variations in the reaction pathway, sometimes promoted by the choice of base or solvent, could lead to thiophene impurities.

  • Sulfur-Related Impurities: The reaction of elemental sulfur can be complex, potentially forming various polysulfide intermediates.[7][8] Improper work-up can leave elemental sulfur or other sulfur byproducts in your crude product. A thorough work-up is essential.

Frequently Asked Questions (FAQs)

  • Q: What is the accepted mechanism for this reaction?

    • A: The reaction proceeds in three main stages:

      • Knoevenagel Condensation: The base deprotonates the α-aminoacetonitrile, which then attacks the 4-chlorobenzaldehyde. Dehydration yields an α,β-unsaturated nitrile intermediate.[1]

      • Sulfur Addition (Michael Addition): An activated sulfur species (potentially opened from the S₈ ring by the base or another nucleophile) attacks the β-carbon of the unsaturated intermediate.[7]

      • Cyclization & Tautomerization: The terminal sulfur anion then attacks the nitrile carbon, leading to cyclization. A subsequent tautomerization (proton shift) results in the aromatic 5-aminothiazole ring.[1][5]

Proposed Reaction Mechanism

G R1 4-Chlorobenzaldehyde I1 Knoevenagel Condensation (α,β-Unsaturated Nitrile) R1->I1 + Base R2 α-Aminoacetonitrile R2->I1 + Base R3 Sulfur (S₈) I2 Michael Addition (Sulfur Adduct) R3->I2 + Base Base Base (e.g., Morpholine) I1->I2 + Base I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P This compound I3->P Tautomerization

Caption: Proposed Gewald-type reaction pathway.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method.[9] Use a silica gel plate and an appropriate eluent system (e.g., a 7:3 or 8:2 mixture of hexane and ethyl acetate). Spot the starting aldehyde, the nitrile, and the co-spotted reaction mixture. The disappearance of the starting materials and the appearance of a new, typically UV-active spot for the aromatic product, will indicate progress.

  • Q: What are the most critical safety precautions?

    • A: Always work in a well-ventilated fume hood. 4-chlorobenzaldehyde is an irritant. α-aminoacetonitriles can be toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Q: Can this reaction be made more "green" or efficient?

    • A: Yes. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Gewald and Hantzsch reactions.[1][2][10] Using a recyclable catalyst or performing the reaction in a greener solvent like an ethanol/water mixture could also be explored.[10][11]

Experimental Protocols & Data

Optimized Protocol: Gewald-Type Synthesis of this compound

This protocol is a guideline based on established principles of the Gewald reaction and may require optimization for your specific laboratory conditions.[2][5]

Materials:

  • 4-chlorobenzaldehyde (10 mmol, 1.41 g)

  • α-aminoacetonitrile hydrochloride (10 mmol, 0.93 g)

  • Elemental Sulfur (powdered) (12 mmol, 0.38 g)

  • Morpholine (20 mol%, 0.17 mL)

  • Ethanol (25-30 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde, α-aminoacetonitrile hydrochloride, and elemental sulfur.

  • Add ethanol as the solvent, followed by the morpholine catalyst.

  • Stir the reaction mixture and gently heat to 45-50 °C using an oil bath.

  • Monitor the reaction progress every 30-60 minutes using TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, allow the reaction to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water with vigorous stirring. The crude product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities and residual morpholine.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Table 1: Troubleshooting Summary
ProblemPotential CauseRecommended Solution
No reaction Incorrect synthetic route (Hantzsch instead of Gewald).Confirm starting materials are for a Gewald-type reaction (aldehyde, α-amino nitrile, sulfur).
Insufficient temperature or inactive catalyst.Gently increase heat to 45-50 °C; use a fresh, appropriate base like morpholine.[2]
Low Yield Poor quality or impure reagents.Use purified starting materials. Ensure sulfur is finely powdered.
Suboptimal solvent or base.Screen different polar solvents (e.g., methanol, DMF). Compare a secondary amine base (morpholine) vs. a tertiary amine (triethylamine).[2][5]
Multiple Products Reaction temperature is too high, causing degradation.Maintain a consistent, moderate temperature (45-50 °C).
Incomplete reaction, leaving intermediates.Increase reaction time and monitor by TLC until starting materials are consumed.
Purification Issues Product is contaminated with elemental sulfur.After filtration, wash the crude solid with a small amount of a solvent that dissolves sulfur but not the product (e.g., cold carbon disulfide - use with extreme caution in a fume hood ).
Product is an oil or does not precipitate.Attempt extraction with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate. Attempt purification via column chromatography.

References

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mahmood, A. A. R., & Kubba, A. A. R. M. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Kubba, A. A. M., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • Bouherrou, O., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • Candeias, M. M. R. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.com. Retrieved from [Link]

  • Shetty, N. S., & Bapu, G. T. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Khan, A., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. Retrieved from [Link]

  • Clark, J. H., et al. (2013). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Ghandi, M., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Retrieved from [Link]/19/5984)

Sources

Technical Support Center: Stability of 4-(4-chlorophenyl)-1,3-thiazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-chlorophenyl)-1,3-thiazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. By understanding its potential degradation pathways and the factors that influence its stability, you can ensure the integrity of your experiments and the reliability of your results.

This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could the stability of this compound in my assay buffer be the issue?

A1: Yes, inconsistent results are often an indication of compound degradation.[1] The stability of this compound can be influenced by several factors, including the pH of the solution, exposure to light, presence of oxidizing agents, and temperature.[1] The aminothiazole core of the molecule is susceptible to several degradation pathways that can alter its structure and, consequently, its biological activity.

Key potential degradation pathways for 4-aryl-1,3-thiazole derivatives include:

  • Hydrolysis: The thiazole ring and the amine group can be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[1]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[1][2] This alters the electronic properties and conformation of the molecule.

  • Photodegradation: Aromatic systems like the chlorophenyl and thiazole rings are prone to degradation upon exposure to UV or visible light.[1][3]

To quickly assess the stability in your buffer, you can perform a simple time-course experiment. Prepare a solution of the compound in your buffer, and analyze its concentration and purity at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a stability-indicating method like HPLC.[4][5] A significant decrease in the parent compound's peak area or the appearance of new peaks would confirm instability.[1]

Q2: I'm observing new, unexpected peaks in my HPLC analysis of a solution containing this compound. What could be causing this?

A2: The appearance of new peaks in your chromatogram is a strong indicator that your compound is degrading and forming new chemical entities.[1] Based on the structure of this compound, these new peaks are likely degradation products arising from hydrolysis, oxidation, or photodegradation.[1][3]

To identify the cause, you should systematically investigate the following:

  • pH of the Solution: The thiazole ring can be susceptible to hydrolysis under certain pH conditions, particularly in alkaline media.[1] Verify the pH of your stock solutions and final assay buffers. The ionization state of the amine group will also be pH-dependent, which can influence both solubility and stability.[6]

  • Presence of Oxidizing Agents: Thiazole derivatives can be sensitive to oxidation.[1] Ensure your solvents and reagents are free from peroxides and other oxidizing species. The sulfur atom in the thiazole ring is a primary site for oxidation.[1]

  • Light Exposure: Photodegradation is a common issue for aromatic heterocyclic compounds.[1][7] Always handle and store solutions of this compound in amber vials or protect them from light by wrapping containers in aluminum foil.[7]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1] Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound is at room temperature during experiments.

A forced degradation study is the definitive way to understand these degradation pathways and identify the resulting products.[5][8][9][10]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Question: I'm struggling to dissolve this compound in my aqueous experimental buffer, and it often precipitates over time. How can I improve its solubility and maintain a stable solution?

Answer: This is a common challenge with aromatic compounds. The solubility of molecules with ionizable groups, like the amine in your compound, is highly dependent on pH.[1] Here’s a systematic approach to troubleshoot this issue:

Step-by-Step Troubleshooting:

  • pH Adjustment:

    • Rationale: The amine group (a weak base) will be protonated and more soluble at a pH below its pKa.

    • Action: Determine the pKa of the 5-amine group. Adjust the pH of your buffer to be at least 1-2 units below the pKa to favor the more soluble, ionized form.[1]

  • Use of Co-solvents:

    • Rationale: A small amount of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.

    • Action: Prepare a concentrated stock solution in a solvent like DMSO, ethanol, or DMF. Then, dilute this stock solution into your aqueous buffer.[1]

    • Caution: Be mindful of the final concentration of the organic solvent in your assay, as it may affect your biological system. It's crucial to have a vehicle control in your experiments.

  • Formulation Strategies:

    • Rationale: For more challenging cases, especially for in vivo studies, specialized formulation techniques can be employed to enhance both solubility and stability.

    • Action: Consider using cyclodextrins or lipid-based delivery systems to encapsulate the compound and improve its apparent solubility.[1]

Strategy Pros Cons
pH Adjustment Simple, cost-effectiveMay not be compatible with all experimental conditions
Co-solvents (e.g., DMSO) Effective for many compoundsCan impact biological assays at higher concentrations
Formulation (e.g., Cyclodextrins) Can significantly increase solubility and stabilityMore complex and requires formulation development
Issue 2: Rapid Degradation Upon Exposure to Light

Question: My solution of this compound seems to degrade very quickly, even when stored at low temperatures. I suspect photodegradation. How can I confirm this and prevent it?

Answer: Your suspicion is likely correct. Aromatic and heterocyclic rings, such as the chlorophenyl and thiazole moieties in your compound, are known to be susceptible to photodegradation.[1][3] This process can be initiated by exposure to ambient laboratory light or UV radiation.[7] A study on a structurally related compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, showed it reacts with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation, leading to degradation.[11]

Workflow for Investigating and Preventing Photodegradation:

G cluster_confirm Confirmation cluster_prevent Prevention a1 Prepare two identical solutions a2 Wrap one vial in aluminum foil (dark control) a1->a2 a3 Expose both to ambient lab light a2->a3 a4 Analyze samples by HPLC at T=0 and T=24h a3->a4 a5 Compare chromatograms a4->a5 b1 Use Amber Vials/Tubes a5->b1 If degradation is confirmed b2 Work in a Dark Room or Hood a5->b2 If degradation is confirmed b3 Wrap Containers in Foil a5->b3 If degradation is confirmed b4 Incorporate UV Absorbers (Formulation) b5 Purge with Inert Gas (e.g., Argon)

Caption: Workflow for confirming and preventing photodegradation.

Preventative Measures:

  • Limit Light Exposure: The most straightforward strategy is to protect your samples from light at all times. Use amber-colored vials or wrap your containers in aluminum foil.[7]

  • Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen.[7] For sensitive experiments, degas your solvents and purge the headspace of your sample vials with an inert gas like nitrogen or argon to minimize photo-oxidation.[7]

  • Formulation with Excipients: If you are developing a formulation, consider including UV absorbers or singlet oxygen quenchers to protect the compound.[7]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][8][9][10][12] This protocol provides a general framework for assessing the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector[5][13]

  • pH meter

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 60-80°C for 24-48 hours.[9]

    • Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.[10]

Data Interpretation:

  • Peak Purity: Ensure the peak of the parent compound is pure in all chromatograms, confirming the method is stability-indicating.[10]

  • Identify Degradation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Mass Balance: A good stability-indicating method should account for the majority of the parent compound, meaning the sum of the parent peak area and the degradant peak areas should be close to the initial peak area of the parent compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) stock->acid base Alkaline (1M NaOH, 60°C) stock->base oxid Oxidative (30% H₂O₂, RT) stock->oxid photo Photolytic (Light Exposure) stock->photo therm Thermal (60-80°C) stock->therm neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize therm->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study.

By following these guidelines, researchers can better understand and control the stability of this compound, leading to more robust and reproducible experimental outcomes.

References

  • Wu, L., et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. 2007-07-27. Available from: [Link]

  • Geren, L., et al. Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. Biochemistry. 1997-09-30. Available from: [Link]

  • de Oliveira, R. B., et al. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. Available from: [Link]

  • MDPI. In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. Available from: [Link]

  • HubSpot. Technical Guide Series - Forced Degradation Studies. Available from: [Link]

  • Diteba. The Use Of Forced Degradation In Analytical Method Development. Available from: [Link]

  • Wang, X., et al. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers (Basel). 2016-11-23. Available from: [Link]

  • Google Patents. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
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  • ResearchGate. Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Available from: [Link]

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  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021-03-07. Available from: [Link]

  • National Center for Biotechnology Information. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. 2021-01-15. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • ScienceDirect. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]

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  • Wikipedia. 2-Aminothiazole. Available from: [Link]

  • Radboud University. The Chemistry of 5-aminothiazole and its derivatives. Available from: [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. 2022-05-27. Available from: [Link]

  • National Center for Biotechnology Information. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]

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Technical Support Center: Purification Methods for 5-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-aminothiazole derivatives. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique physicochemical properties of the 5-aminothiazole scaffold, particularly the basicity of the amino group, often complicate standard purification protocols. This guide provides practical, field-tested solutions and explains the chemical principles behind them to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting a purification process.

Q1: What is the first purification method I should try for my crude 5-aminothiazole derivative?

A1: The choice of the initial purification method depends on the scale of your reaction and the nature of the impurities.

  • For solid compounds: Recrystallization is often the most efficient first-line method for removing major impurities, especially on a larger scale. It is cost-effective and can yield highly pure material in a single step. Success hinges on finding a suitable solvent or solvent system where your compound has high solubility at an elevated temperature and low solubility at room temperature or below.[1][2]

  • For oils or complex mixtures: Flash column chromatography is generally the preferred method. It offers high resolving power for separating compounds with different polarities.[3] However, due to the basic nature of 5-aminothiazoles, standard silica gel chromatography often requires modification.[4]

  • When acidic or basic impurities are present: An acid-base extraction can be a remarkably effective preliminary purification step before chromatography or recrystallization.[5][6] This technique exploits the basicity of the aminothiazole to separate it from neutral or acidic byproducts.

Q2: My compound is highly polar. Is column chromatography on silica gel a good option?

A2: It can be, but with significant caveats. The basic amine function on the thiazole ring will strongly interact with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This interaction leads to common issues like peak tailing (streaking), poor separation, and in some cases, irreversible adsorption of your compound to the stationary phase.[1][7]

To succeed, you must mitigate these acidic interactions by:

  • Adding a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) or a 7N ammonia solution in methanol into your mobile phase is standard practice.[1][4][8] This additive competes with your compound for the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Using an Alternative Stationary Phase: If streaking persists, consider using a less acidic or basic stationary phase. Neutral or basic alumina can be effective.[1] Amine-functionalized silica is another excellent choice that is specifically designed to minimize unwanted interactions with basic compounds.[4]

  • Considering Reversed-Phase Chromatography: For very polar derivatives, reversed-phase (e.g., C18) HPLC or flash chromatography can be a superior alternative.[9]

Q3: How do I choose the right solvent system for recrystallization?

A3: The ideal recrystallization solvent should fully dissolve your compound when hot but provide very low solubility when cold, maximizing recovery. The process is empirical:

  • Start with small-scale tests: Place a few milligrams of your crude material in several test tubes.

  • Test single solvents: Add a few drops of a solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to each tube at room temperature. A good candidate will not dissolve the compound in the cold.

  • Heat the promising candidates: Heat the test tubes that showed poor solubility in the cold. The solvent should now fully dissolve the compound at or near its boiling point.

  • Cool down: Allow the clear solutions to cool slowly to room temperature and then in an ice bath. The formation of high-quality crystals indicates a good solvent.

  • Use co-solvent systems: If no single solvent is ideal, try a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[1] Common pairs include ethanol/water, dichloromethane/hexane, and ethyl acetate/hexane.[3][10]

Q4: When should I consider using an acid-base extraction?

A4: An acid-base extraction is a powerful workup or pre-purification technique when your crude mixture contains significant amounts of neutral or acidic impurities. The process leverages the pH-dependent solubility of your basic 5-aminothiazole derivative.[11]

Use this method when:

  • You need to remove non-basic starting materials or byproducts.

  • Your product is stable to both acidic and basic conditions.[5]

  • You want to reduce the amount of material you need to purify by chromatography, making the process more efficient.

The general procedure involves dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl). Your basic aminothiazole will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate your compound, and it is then re-extracted back into an organic solvent.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Area: Column Chromatography

Issue 1: My compound is streaking badly on the silica TLC plate/column.

  • Probable Cause: Strong acid-base interaction between your basic aminothiazole and the acidic silanol groups on the silica gel.[4]

  • Solution:

    • Add a Basic Modifier: The most common solution is to add 0.1-1% triethylamine (NEt₃) or a commercially available ammonia-in-methanol solution to your eluent.[1][8] The modifier neutralizes the active acidic sites on the silica, preventing your compound from binding too strongly.

    • Pre-treat the Silica: For particularly problematic amines, you can prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it sit for a few minutes before packing the column. This ensures the stationary phase is fully neutralized.[7]

    • Switch to a Different Stationary Phase: If modifiers are ineffective, use neutral alumina or an amine-functionalized silica column, which are designed for purifying basic compounds.[4]

Issue 2: My compound won't elute from the silica column.

  • Probable Cause 1: Mobile phase is not polar enough. Your compound is too strongly adsorbed to the silica and the eluent lacks the strength to move it down the column.

  • Solution 1: Systematically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system, such as dichloromethane/methanol.[1] A gradient elution, starting with low polarity and gradually increasing, is often very effective.

  • Probable Cause 2: Irreversible adsorption or decomposition. Your compound may be chemically reacting with or permanently binding to the acidic silica.

  • Solution 2: First, test for stability by spotting your compound on a silica TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, you must avoid silica gel and use an alternative like neutral alumina or reversed-phase chromatography.[1]

Issue 3: I have poor separation between my product and an impurity.

  • Probable Cause: The chosen solvent system does not have the right selectivity to differentiate between your compound and the impurity.

  • Solution:

    • Optimize the Solvent System with TLC: Test a wide range of solvent systems with varying polarities and compositions. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 and maximizes the difference in Rf (ΔRf) between your product and the impurity.

    • Try a Ternary System: Sometimes, adding a third solvent in a small amount (e.g., dichloromethane/methanol/ammonia) can fine-tune the selectivity and achieve a separation that a binary system cannot.

    • Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of your crude sample should be 1-5% of the mass of the silica gel.[1] If you need to purify a large amount, use a wider column.

Problem Area: Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Probable Cause 1: The solution is supersaturated or was cooled too quickly. The molecules do not have enough time to align into an ordered crystal lattice. This is common when the melting point of the solute is lower than the boiling point of the solvent.[2]

  • Solution 1:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to reduce the saturation level slightly.

    • Allow the flask to cool very slowly. You can insulate it with glass wool or a towel to slow heat loss. Do not place it directly in an ice bath from a high temperature.[2]

  • Probable Cause 2: Presence of impurities. Impurities disrupt crystal lattice formation and can lower the melting point of your compound, promoting oiling.

  • Solution 2: Attempt a preliminary purification step. This could be a quick filtration through a small plug of silica to remove highly polar impurities or an acid-base wash to remove contaminants of a different chemical nature.

Issue 2: No crystals are forming, even after cooling.

  • Probable Cause 1: The solution is not sufficiently saturated. Too much solvent was used, and the concentration of your compound is below its solubility limit even at low temperatures.

  • Solution 1: Remove some of the solvent by gently blowing a stream of nitrogen or air over the surface of the warm solution or by careful evaporation on a rotary evaporator. Continue until the solution becomes slightly cloudy, then add a drop of solvent to clarify and cool again.

  • Probable Cause 2: Lack of nucleation sites for crystal growth.

  • Solution 2:

    • Scratch the flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[1]

    • Add a seed crystal: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[1]

    • Cool to a lower temperature: Use a dry ice/acetone bath if an ice bath is insufficient, provided your solvent will not freeze.

Issue 3: The purity of my compound did not improve after recrystallization.

  • Probable Cause: The impurities have very similar solubility properties to your desired compound in the chosen solvent, causing them to co-crystallize.

  • Solution: You must select a different recrystallization solvent or solvent system. Repeat the small-scale solvent screening tests described in the FAQ section to find a system that selectively crystallizes your product while leaving the impurities dissolved in the mother liquor.

Problem Area: Liquid-Liquid Extraction

Issue 1: A persistent emulsion has formed between the organic and aqueous layers.

  • Probable Cause: Vigorous shaking has created a stable suspension of fine droplets, often stabilized by surfactant-like impurities.[1]

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Often, the layers will separate on their own.

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, which helps to break the emulsion and forces dissolved organic components into the organic layer.[1]

    • Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of shaking vigorously.

    • Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool. This can help to coalesce the fine droplets.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective way to separate the layers.[1]

Section 3: Standardized Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • Solvent System Selection: Using TLC, identify an appropriate mobile phase (eluent) that provides a target Rf of ~0.3 for your compound. Add 0.5% triethylamine to this system. For example, if your system is 70:30 Hexane:EtOAc, prepare a solution of 700 mL Hexane, 300 mL EtOAc, and 5 mL NEt₃.

  • Column Packing: Pack a column with silica gel using your chosen mobile phase (containing NEt₃). Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process by TLC.

  • Fraction Analysis & Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Guideline for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the pre-determined recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and invert it several times with venting to mix the layers. Allow the layers to separate. The protonated 5-aminothiazole derivative will move to the aqueous layer.

  • Separation: Drain the lower layer. Keep the aqueous layer and discard the organic layer (after confirming it does not contain the product via TLC).

  • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 10% NaOH solution or saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper, pH > 8). The aminothiazole will be deprotonated, becoming less water-soluble.

  • Re-extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the funnel. Mix the layers to extract the free amine back into the organic phase.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Section 4: Data & Visualization

Table 1: Common Solvent Systems for Chromatography of 5-Aminothiazole Derivatives
PolaritySolvent System (v/v)Modifier (Optional)Target Compounds
Low to MediumHexane / Ethyl Acetate0.1-1% NEt₃Less polar, N-acylated, or bulky derivatives
Medium to HighDichloromethane / Methanol0.1-1% NEt₃ or 1-2% 7N NH₃/MeOHMore polar derivatives with free -NH₂ groups
HighEthyl Acetate / Methanol0.1-1% NEt₃Highly functionalized, polar derivatives
Reversed-PhaseWater / Acetonitrile0.1% Formic Acid or Phosphoric AcidWater-soluble or very polar derivatives

Note: The ratios should be determined empirically using TLC for each specific compound.[1][3][9]

Diagrams

Purification_Decision_Workflow start Crude 5-Aminothiazole Derivative is_solid Is the crude material a solid? start->is_solid acid_base Consider Acid-Base Extraction (if impurities are neutral/acidic) start->acid_base Optional Pre-purification recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Complex) check_purity Check Purity (TLC, NMR) recrystallize->check_purity acid_base->is_solid success Pure Product chromatography->success check_purity->chromatography Not Pure check_purity->success Pure

Caption: Decision workflow for selecting a purification method.

Chromatography_Troubleshooting start Compound Streaking on Silica TLC add_modifier Add 0.5-1% NEt3 or NH3/MeOH to Mobile Phase start->add_modifier is_fixed Is streaking resolved? add_modifier->is_fixed use_alt_phase Use Alternative Stationary Phase (Alumina, Amine-Silica, or C18) is_fixed->use_alt_phase No proceed Proceed with Column Chromatography is_fixed->proceed Yes use_alt_phase->proceed

Caption: Troubleshooting flowchart for column chromatography streaking.

Section 5: References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pamungkas, K. K. P. (n.d.). The Chemistry of 5-aminothiazole and its derivatives. Retrieved from [Link]

  • Abdulghani, S. S., & Rasheed, M. K. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 5(2), 1-14. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. Angewandte Chemie International Edition, 45(35), 5859-5863. Available at: [Link]

  • Mickevičius, V., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Available at: [Link]

  • Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3328. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of some new 5- substituted of -2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]

  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • Myöhänen, T. T., et al. (2013). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 56(18), 7294-7307. Available at: [Link]

  • Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

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Technical Support Center: 4-(4-chlorophenyl)thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation

Welcome to the technical support center for 4-(4-chlorophenyl)thiazol-5-amine. As Senior Application Scientists, we have compiled this guide to address the most common challenges researchers face regarding the stability of this compound, with a specific focus on preventing its oxidation. Aromatic amines are susceptible to degradation, and understanding the underlying mechanisms and proper handling techniques is crucial for experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing direct causes and actionable solutions.

Q1: My solid 4-(4-chlorophenyl)thiazol-5-amine has changed color, from off-white/pale yellow to brown or dark purple. What happened?

A1: This is a classic indicator of oxidation. The primary amine group attached to the thiazole ring is electron-rich, making it highly susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light, heat, or trace metal impurities. The initial oxidation products can further react to form highly colored polymeric impurities.

Immediate Actions:

  • Assess Purity: Before use, check the purity of the discolored material using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy. Compare the results against a pure, unoxidized reference sample if available.

  • Consider Purification: If the discoloration is minor, purification by recrystallization or column chromatography may be possible. However, this should be performed promptly and under an inert atmosphere to prevent further degradation.

  • Discard if Heavily Degraded: If the material is dark and tarry, it is likely significantly degraded. Using it will lead to inconsistent results and the introduction of unknown variables into your experiments. It is safer to discard the batch and use a fresh, pure sample.

Q2: My reaction solution containing 4-(4-chlorophenyl)thiazol-5-amine is turning dark during the experiment. How can I prevent this?

A2: Solution-phase oxidation is often more rapid than in the solid state. This is due to increased molecular mobility and interaction with dissolved oxygen or reactive species in the solvent.

Root Causes & Preventative Protocols:

  • Cause 1: Dissolved Oxygen in Solvents. Standard laboratory solvents are saturated with air.

    • Solution: Use Degassed Solvents. It is critical to remove dissolved oxygen. The most common methods are "Sparging" (bubbling an inert gas like argon or nitrogen through the solvent) or "Freeze-Pump-Thaw" cycles. For most applications, sparging for 20-30 minutes is sufficient.

  • Cause 2: Atmosphere in the Reaction Vessel. An air-filled headspace provides a continuous source of oxygen.

    • Solution: Maintain an Inert Atmosphere. All reactions involving this compound should be conducted under a positive pressure of an inert gas (Nitrogen or Argon).[2][3] This is achieved using standard Schlenk line techniques or by working inside a glove box.[4][5]

  • Cause 3: Incompatible Reagents. Strong oxidizing agents will obviously degrade the amine. However, even mild oxidants or certain Lewis acids can promote oxidation.

    • Solution: Reagent Compatibility Check. Carefully review all reagents in your reaction. If you suspect an incompatibility, consider changing the reaction sequence or protecting the amine group prior to introducing the problematic reagent.

The following diagram illustrates a standard workflow for setting up a reaction under an inert atmosphere to prevent oxidation.

InertAtmosphereWorkflow cluster_prep Glassware Preparation cluster_reagents Reagent & Solvent Addition cluster_reaction Reaction p1 1. Select Schlenk Flask p2 2. Flame-Dry Under Vacuum p1->p2 p3 3. Cool Under Inert Gas p2->p3 r1 4. Add Solid Amine (under positive N2 flow) p3->r1 Maintain N2 atmosphere r2 5. Add Degassed Solvent (via cannula or syringe) r1->r2 r3 6. Add Other Reagents (via syringe) r2->r3 rxn 7. Maintain Positive N2 Pressure (via bubbler) r3->rxn Seal system heat 8. Heat/Stir as Required rxn->heat OxidationMechanism Amine 4-(4-chlorophenyl)thiazol-5-amine (Stable, Colorless/Pale) Radical Radical Cation Intermediate (Highly Reactive) Amine->Radical [O], -e⁻ (Air, Light, Metal Traces) Products Dimerized/Polymerized Products (Colored Impurities) Radical->Products Dimerization/ Further Oxidation

Caption: Simplified mechanism of aromatic amine oxidation.

Q4: What are the ideal long-term storage conditions for 4-(4-chlorophenyl)thiazol-5-amine?

A4: Proper storage is the most effective way to prevent oxidation and ensure the long-term integrity of the compound. [6]The key is to minimize exposure to oxygen, light, and heat.

Recommended Storage Protocol:

  • Atmosphere: Store under a dry, inert atmosphere (Argon is preferred for long-term storage, but Nitrogen is also suitable).

  • Container: Use an amber glass vial with a Teflon-lined cap to protect from light and ensure an airtight seal. [6]For added security, the vial can be wrapped in Parafilm or placed inside a larger container that is also purged with inert gas.

  • Temperature: Store at low temperatures to slow the rate of any potential degradation.

  • Dispensing: When removing material, do so in a glove box or under a positive flow of inert gas. Avoid opening the container in the open air.

The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Atmosphere Dry Argon or NitrogenPrevents contact with atmospheric oxygen and moisture. [3][7]
Temperature -20°CReduces the kinetic rate of oxidation. [8]
Light Exclude (Amber Vial)Prevents photo-oxidation, a common degradation pathway.
Container Glass Vial, Teflon-lined CapInert and provides a superior seal compared to standard plastic caps.
Q5: Can I use an antioxidant to stabilize my solutions?

A5: While adding an antioxidant is a possible strategy, it is generally not recommended as a primary method of stabilization for synthetic applications.

  • Potential Complications: The antioxidant itself is a reagent that could interfere with your downstream chemistry. It will also complicate the purification of your desired product.

  • When It Might Be Considered: For analytical applications or long-term storage of a solution (e.g., a stock solution for screening), a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) could be considered. However, its compatibility and potential interference must be validated for your specific application.

  • The Best Practice: The most robust and chemically clean approach is to prevent oxidation by rigorously excluding oxygen through proper inert atmosphere techniques rather than adding another substance to the mixture. [2][4]

Detailed Protocols

Protocol 1: Handling and Dispensing Solid 4-(4-chlorophenyl)thiazol-5-amine

This protocol describes how to weigh and transfer the solid compound while minimizing exposure to air.

Equipment:

  • Glove box or Schlenk line setup

  • Spatula

  • Analytical balance (inside glove box if possible)

  • Reaction flask (Schlenk tube or round-bottom flask with septum)

Procedure:

  • Prepare the Environment: If using a glove box, ensure oxygen and moisture levels are low (<10 ppm). If using a Schlenk line, assemble your oven-dried glassware and purge thoroughly with inert gas. [9]2. Equilibrate Compound: Allow the storage vial containing the amine to warm to ambient temperature inside the inert environment before opening to prevent condensation of moisture.

  • Transfer: Under the inert atmosphere, open the vial. Using a clean, dry spatula, quickly weigh the desired amount of solid onto weighing paper or directly into your pre-tared, inerted reaction flask.

  • Seal Promptly: Immediately and securely seal both the main storage vial and the reaction flask.

  • Backfill: If the transfer was done under a positive gas flow (not in a glove box), evacuate and backfill the reaction flask with inert gas 2-3 times to remove any air that may have entered.

Protocol 2: Transferring Air-Sensitive Reagents via Syringe

This protocol is essential for adding degassed solvents or liquid reagents to your reaction flask. [10] Equipment:

  • Dry, gas-tight syringe

  • Long needle (e.g., 12-24 inches)

  • Source of inert gas (e.g., balloon or Schlenk line)

  • Septum-sealed solvent bottle or reaction vessel

Procedure:

  • Purge the Syringe: Flush the syringe with inert gas at least 3-5 times to remove air and trace moisture. To do this, draw inert gas from a balloon or line into the syringe and expel it into the atmosphere. [11]2. Pressurize Source Vessel: Insert a needle from your inert gas line into the septum of the solvent/reagent bottle to create a slight positive pressure.

  • Withdraw Liquid: Insert the needle of your purged syringe through the septum into the liquid. Slowly draw the desired volume into the syringe.

  • Remove Bubbles: Invert the syringe and push out any gas bubbles. Pull a small "buffer" of inert gas (~0.2 mL) from the headspace of the source bottle into the syringe. This buffer prevents air from entering the needle tip during transfer.

  • Transfer to Reaction: Swiftly and carefully insert the syringe needle through the septum of your reaction flask and dispense the liquid.

  • Clean Up: Immediately clean the syringe to prevent the needle from clogging or the reagent from degrading inside.

References

  • [Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture] . MDPI. Available from: [Link]

  • [Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC] . National Center for Biotechnology Information. Available from: [Link]

  • [Techniques for Handling Air- and Moisture-Sensitive Compounds] . University of Pittsburgh. Available from: [Link]

  • [2-(4-chlorophenyl)t[2][12]hiazolo[5,4-d]pyrimidine-5,7-diamine - ChemSynthesis] . ChemSynthesis. Available from: [Link]2][12]hiazolo[5,4-d]pyrimidine-5,7-diamine.html

  • [Air-Sensitive Chemistry: Practical and Safety Considerations] . Fisher Scientific. Available from: [Link]

  • [Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents] . SciELO. Available from: [Link]

  • [Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides] . MDPI. Available from: [Link]

  • [Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents] . SciELO. Available from: [Link]

  • [4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed] . National Center for Biotechnology Information. Available from: [Link]

  • [1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts] . Chemistry LibreTexts. Available from: [Link]

  • [23.11: Oxidation of Amines - Chemistry LibreTexts] . Chemistry LibreTexts. Available from: [Link]

  • [ROS Regulation and Antioxidant Responses in Plants Under Air Pollution - PMC - NIH] . National Center for Biotechnology Information. Available from: [Link]

  • [Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - RSC Publishing] . Royal Society of Chemistry. Available from: [Link]

  • [Monitoring Antioxidant Preservation in Microwave-Dried Tea Using H2O2-Responsive Electrochemical Sensor - MDPI] . MDPI. Available from: [Link]

  • [Inert Atmosphere - YouTube] . YouTube. Available from: [Link]

  • [The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid | Journal of the American Chemical Society] . American Chemical Society. Available from: [Link]

  • [Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods] . MDPI. Available from: [Link]

  • [Thiazole - Wikipedia] . Wikipedia. Available from: [Link]

  • [Theoretical Study of the Oxidation Mechanism of Aromatic Amines - RSC Publishing] . Royal Society of Chemistry. Available from: [Link]

  • [Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups - ResearchGate] . ResearchGate. Available from: [Link]

  • [What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate] . ResearchGate. Available from: [Link]

  • [Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare] . Slideshare. Available from: [Link]

  • [working under inert atmosphere : r/OrganicChemistry - Reddit] . Reddit. Available from: [Link]

  • [Reactions of aromatic amines | PDF - Slideshare] . Slideshare. Available from: [Link]

  • [Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable] . Fiveable. Available from: [Link]

  • [How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp - Reddit] . Reddit. Available from: [Link]

  • [Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides] . MDPI. Available from: [Link]

  • [Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications] . American Chemical Society. Available from: [Link]

  • [Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange] . Chemistry Stack Exchange. Available from: [Link]

Sources

Technical Support Center: Cook-Heilbron Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Synthesis of 5-Aminothiazoles via


-Aminonitriles
Ticket ID:  CH-SYNTH-001
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Introduction: The Scope of Support

Welcome to the Cook-Heilbron Support Module. Unlike the robust Hantzsch synthesis (which yields stable thiazoles), the Cook-Heilbron method targets 5-aminothiazoles by condensing


-aminonitriles with carbon disulfide (

), dithioacids, or isothiocyanates.[1]

Critical Warning: The 5-aminothiazole products are inherently unstable due to the electron-rich enamine-like character of the C5-amine. Without immediate stabilization (usually via acylation or salt formation), your reaction will likely yield a dark, intractable tar. This guide focuses on kinetic control and in-situ stabilization .

Module 1: Pre-Reaction & Reagent Integrity

Q: My yield is near zero, and the starting material seems to have vanished before I even added the . What happened?

Diagnosis: You likely suffered from Retro-Strecker Decomposition .


-Aminonitriles are thermodynamically unstable free bases. In solution, they exist in equilibrium with their precursor imines and hydrogen cyanide (HCN). If you store the free base, it degrades or polymerizes.

The Fix:

  • Storage: Never store

    
    -aminonitriles as free oils. Isolate and store them as Hydrochloride (HCl) or Tosylate salts . These are stable solids.
    
  • Activation: Liberate the free amine in situ immediately before reaction.

    • Protocol: Suspend the aminonitrile

      
      HCl in the reaction solvent (e.g., EtOAc or EtOH) and add exactly 1.0 equivalent of a tertiary amine (TEA or DIPEA) at 0°C. Stir for 10 minutes, then immediately add the sulfur source (
      
      
      
      ).
Q: Can I use water as a solvent?

Diagnosis: Nitrile Hydrolysis. While some variations use aqueous conditions, water competes with the cyclization. The nitrile group (


) can hydrate to an amide (

) under basic conditions, killing the 5-exo-dig cyclization required to form the thiazole ring.

The Fix:

  • Switch to anhydrous organic solvents (Ethanol, Ethyl Acetate, or Pyridine).

  • If using

    
    , Pyridine is the gold standard as it acts as both solvent and weak base catalyst.
    

Module 2: Reaction Monitoring & Mechanism

Q: I see a new spot on TLC, but it’s not my product. It disappears upon heating. What is it?

Diagnosis: You are observing the Intermediate Dithiocarbamate . The reaction proceeds in two distinct kinetic steps:[2]

  • Nucleophilic Attack: The amine attacks

    
     to form a dithiocarbamate salt.
    
  • Cyclization: The sulfur attacks the nitrile carbon (5-exo-dig).[3]

If you stop early or don't provide enough energy/time, the dithiocarbamate may revert or hydrolyze.

The Fix:

  • Visualizing the Pathway: Refer to the mechanism below to understand the bottleneck.

CookHeilbronMechanism Start α-Aminonitrile (Free Base) Inter1 Dithiocarbamate Intermediate Start->Inter1 + CS2, Base CS2 Carbon Disulfide (CS2) Cyclic 5-Imino-2-thione (Thiazolidine) Inter1->Cyclic 5-exo-dig Cyclization Product 5-Aminothiazole (Unstable Free Base) Cyclic->Product Tautomerization Stable 5-Acylaminothiazole (Stable Target) Product->Stable + Ac2O/Pyridine (TRAPPING STEP) Tar Black Tar (Decomp) Product->Tar Oxidation/ Polymerization

Figure 1: The Cook-Heilbron mechanistic pathway emphasizing the critical stabilization step.

Module 3: Isolation & The "Black Tar" Phenomenon

Q: My reaction worked (LCMS confirmed), but when I evaporated the solvent, the yellow solid turned into black oil. Why?

Diagnosis: Oxidative Instability of the 5-Amino Group. 5-aminothiazoles are extremely electron-rich. In the presence of air or during concentration, they undergo rapid oxidative dimerization and polymerization. You cannot isolate the free amine.

The Fix: The "Trapping" Strategy You must stabilize the amine before isolation.

  • Acylation (Recommended): Add acetic anhydride (

    
    ) directly to the reaction mixture once cyclization is complete. This converts the unstable 5-
    
    
    
    into a stable 5-acetamide (
    
    
    ).
  • Salt Formation: Isolate as the picrate or hydrochloride salt, though these are often hygroscopic.

Standardized Protocol: Synthesis of 5-Acetamido-2-mercaptothiazole

Use this self-validating protocol to ensure stability.

Reagents:

  • Aminoacetonitrile bisulfate (10 mmol)

  • Carbon Disulfide (

    
    ) (15 mmol)
    
  • Pyridine (anhydrous) (10 mL)

  • Acetic Anhydride (

    
    ) (12 mmol)
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask under

    
    , suspend Aminoacetonitrile bisulfate in anhydrous Pyridine.
    
    • Why? Pyridine liberates the free amine and acts as the solvent.

  • Addition: Add

    
     dropwise over 10 minutes at room temperature.
    
    • Observation: The solution should turn yellow/orange (Dithiocarbamate formation).

  • Cyclization: Stir at room temperature for 4 hours. Do not reflux yet.

    • Checkpoint: Check LCMS for the mass of the 5-aminothiazole (M+H). Do not attempt to isolate.

  • Stabilization (The Critical Step):

    • Cool the mixture to 0°C.

    • Add Acetic Anhydride dropwise.

    • Allow to warm to RT and stir for 1 hour.

  • Workup:

    • Pour the mixture into ice water. The 5-acetamido-2-mercaptothiazole should precipitate as a stable solid.

    • Filter and recrystallize from Ethanol.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Aminonitrile stored as free base (degraded)Use fresh HCl salt of aminonitrile.
Low Yield (<10%)

evaporation
Use a reflux condenser or sealed tube; use excess

(1.5 eq).
Product is Black Tar Attempted to isolate free amineSTOP. Acylate in-situ before workup.
Product is an Amide Nitrile hydrolysisEnsure anhydrous conditions; dry pyridine over KOH.
Exotherm on

addition
Runaway dithiocarbamate formationCool to 0°C during addition; add dropwise.

Logic Tree for Diagnostics

Use this flow to diagnose failure points in real-time.

TroubleshootingTree Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS MassFound Desired Mass Found? CheckLCMS->MassFound Isolate Attempt Isolation MassFound->Isolate Yes CheckSM Starting Material Left? MassFound->CheckSM No Tar Turned to Tar? Isolate->Tar Yes Success Stable Solid? Isolate->Success No Fix1 Acylate In-Situ (Do not isolate amine) Tar->Fix1 Solution: Hydrolysis Hydrolysis Product (Amide)? CheckSM->Hydrolysis No (New wrong peak) Decomp SM Decomposed? CheckSM->Decomp No (Nothing visible) Fix2 Dry Solvents Check Reagents Hydrolysis->Fix2 Solution: Fix3 Use HCl Salt of Aminonitrile Decomp->Fix3 Solution:

Figure 2: Decision tree for diagnosing yield loss and product instability.

References

  • Cook, A. H., & Heilbron, I. (1947).[3] Studies in the azole series.[3][4][5][6][7][8][9] Part II. The interaction of

    
    -aminonitriles and carbon disulphide.[1][3][6][7][10][11] Journal of the Chemical Society, 1598-1609. Link
    
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter 5: Thiazoles).[3][9][12] Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[3] Springer. (Cook-Heilbron Thiazole Synthesis).[1][3][6][7][8][13] Link

  • Al-Mulla, A. (2017). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[9][14] Journal of Heterocyclic Chemistry. Link

Sources

Technical Support Center: Recrystallization of 4-(4-chlorophenyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-chlorophenyl)-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar aminothiazole compounds. Achieving high purity of these intermediates is a critical step for successful downstream applications, particularly in pharmaceutical synthesis.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of solvent considerations to help you overcome common challenges in the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound and related compounds.

Question: My compound "oiled out" during cooling and failed to form crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the dissolved compound separates from the solution as a liquid instead of a solid.[2][3] This often occurs when the melting point of the compound is lower than the solution's temperature or when significant impurities are present, depressing the melting point.[2]

Here are several strategies to address this issue:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to slightly decrease the saturation and allow it to cool down more slowly.[2]

  • Lower the Final Temperature: After the solution has slowly cooled to room temperature, try cooling it further in an ice bath or a freezer to induce crystallization.

  • Solvent System Modification: The choice of solvent is crucial. If oiling persists, consider a different solvent or a solvent mixture (co-solvent system). For instance, dissolving the compound in a good solvent like ethanol and then slowly adding a poor solvent (an anti-solvent) like water can facilitate crystal formation.[4]

Question: I have very low recovery of my product after recrystallization. What are the likely causes and how can I improve the yield?

Answer: Poor recovery can stem from several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures. To rectify this, you can carefully evaporate some of the solvent to re-saturate the solution and then cool it again.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, crystals can form on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is still high at low temperatures, you will lose a substantial amount of product. You may need to screen for a different solvent.

Question: My recrystallized product is still impure. What can I do to improve the purity?

Answer: If impurities persist, consider the following:

  • Inadequate Dissolution: Ensure all of the desired compound is fully dissolved at the higher temperature, leaving behind any insoluble impurities which can then be removed by hot filtration.

  • Co-crystallization of Impurities: If the impurities have similar solubility properties to your target compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

  • Adsorbed Impurities: Sometimes, colored impurities can adsorb to the surface of your crystals. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these. Use charcoal sparingly, as it can also adsorb your product.

Question: What are good starting solvents for the recrystallization of this compound?

Recrystallization Solvent Considerations

The ideal recrystallization solvent for this compound should exhibit the following properties:

  • High solubility at elevated temperatures.

  • Low solubility at low temperatures.

  • Does not react with the compound.

  • Boiling point below the melting point of the compound.

  • Volatile enough to be easily removed from the crystals.

  • Non-toxic and inexpensive.

Solvent SystemRationale for UsePotential Issues
Ethanol Proven effective for similar chlorophenyl-substituted thiazole and thiadiazole derivatives.[5][6]May have moderate solubility at room temperature, potentially leading to some product loss.
Methanol/Water Methanol acts as the primary solvent, while water serves as an anti-solvent to induce crystallization. Useful if the compound is too soluble in pure methanol.[4]"Oiling out" can occur if the anti-solvent is added too quickly or if the solution is too concentrated.
Isopropanol Similar properties to ethanol but with a higher boiling point, which can sometimes be advantageous for dissolving less soluble compounds.Higher viscosity and boiling point can make it slightly more difficult to remove from the final product.
Acetonitrile A polar aprotic solvent that has been used in the synthesis of related compounds.[7]May have different solubility characteristics compared to alcohols.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the recrystallization of this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the compound is fully dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly pour the hot solution containing your dissolved compound through the pre-heated funnel to remove the insoluble impurities.

  • Cooling and Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Product Dissolution Dissolve in Minimal Hot Ethanol Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration If impurities are present Cooling Slow Cooling & Ice Bath Dissolution->Cooling If no solid impurities HotFiltration->Cooling InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Ethanol VacuumFiltration->Washing SolubleImpurities Soluble Impurities in Filtrate VacuumFiltration->SolubleImpurities Drying Dry Under Vacuum Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: Recrystallization workflow for this compound.

References

  • Benchchem. Recrystallization methods for purifying aminothiazole compounds.
  • Li, S., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9205-9217.
  • MedChemExpress. 4-(4-chlorophenyl)thiazol-2-amine.
  • Reddit. (2022).
  • Sigma-Aldrich. This compound.
  • Li, S., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9205-9217.
  • Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184.
  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1).
  • Tukaram, V., Ganure, K. A., & Suryawanshi, V. S. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles.

Sources

Module 1: The "Sticky" Situation (Diagnosis & Mechanism)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminothiazole Salt Handling Tier 3 Support Resource | Document ID: ATS-HYG-001 [1]

Welcome. You have reached the advanced technical support repository for Aminothiazole Chemistry . This guide addresses the critical hygroscopicity issues inherent to aminothiazole salts (e.g., HCl, HBr, Mesylate), which are ubiquitous scaffolds in kinase inhibitors and antibiotic development.

As a Senior Application Scientist, I have curated this content not merely to tell you what to do, but why your current protocols may be failing and how to implement self-validating corrections.

Q: Why does my aminothiazole HCl salt turn into a gel or oil within minutes of exposure to air?

A: You are observing deliquescence , not just surface adsorption. Aminothiazoles are weak bases.[1][2][3] When protonated to form salts (particularly halides like HCl), the resulting crystal lattice often possesses high energy but significant voids or hydrogen-bonding sites.

  • The Mechanism: The chloride ion is a strong hydrogen bond acceptor.[4] The protonated amine (

    
    ) and the thiazole ring nitrogens act as donors/acceptors. When the Critical Relative Humidity (CRH) of the salt is lower than your lab's ambient humidity, the crystal lattice spontaneously collapses as it absorbs atmospheric water, dissolving into its own sorbed moisture [1].
    
  • The Consequence: This is not just a weighing error; it alters the stoichiometry of your reaction (incorrect Molarity) and can accelerate hydrolysis of sensitive side chains.

Q: How do I confirm if my batch is compromised? A: Do not rely on visual inspection alone until it is too late. Use the Gravimetric Stability Check :

  • Weigh 100 mg of the salt in a tared vial.

  • Expose to ambient air for 10 minutes.

  • Reweigh.[1][5] A gain of >2% indicates a critical handling failure.[1]

Module 2: Weighing & Dispensing Protocols

Q: I cannot get a stable mass reading. The balance numbers keep climbing. What is the fix?

A: You are measuring the kinetic uptake of water. Stop immediately. You must isolate the environment.[6] Use the following decision matrix based on your lab's capabilities.

Table 1: Environmental Control Strategies

Equipment LevelProtocol DescriptionRecommended For
Tier 1: Glove Box Weighing inside an Argon/N2 atmosphere (

ppm

).[1]
Critical. Use for HBr/HCl salts or long-term storage aliquoting.[1]
Tier 2: Glove Bag Disposable polyethylene bag purged with

x3.[1] Balance placed inside.
Standard. Sufficient for most Mesylate/Tosylate salts.[1]
Tier 3: Static Gun + Speed Use an anti-static gun (Zerostat) to reduce surface charge (which attracts moisture) and weigh <30 seconds.[1]Risky. Only for non-hygroscopic salts (e.g., Fumarates).

Q: Can I dissolve the "goo" and use it anyway? A: Only if you quantify the water content immediately via Karl Fischer (KF) Titration . If you assume the mass is 100% active pharmaceutical ingredient (API), your molar equivalence will be wrong, leading to under-reaction and difficult purifications later [2].

Module 3: Processing & Drying (Salvage Protocols)

Q: My salt is wet. Can I dry it in an oven?

A: ABSOLUTELY NOT. Aminothiazoles are thermally liable to oxidation and dimerization, especially under acidic conditions (the salt form). Heating a wet HCl salt creates a hot, acidic micro-environment that promotes degradation before drying occurs [3].

Protocol: Azeotropic Distillation (The "Gentle" Salvage) This method removes water chemically without thermal stress.

  • Dissolve: Take your wet salt and dissolve it fully in a minimum amount of Methanol (MeOH) .[1]

  • Entrain: Add 10 volumes of Toluene (forms a low-boiling azeotrope with water).

  • Evaporate: Rotovap at <40°C. The toluene/water/methanol azeotrope will carry off the moisture.

  • Repeat: Repeat step 2-3 twice.

  • Final Dry: Place the resulting solid in a vacuum desiccator over

    
     (Phosphorus Pentoxide) overnight.
    

Q: What desiccant should I use for storage? A: Silica gel is insufficient for aminothiazole salts.[1]

  • Recommended:

    
     (aggressive drying) or Molecular Sieves (4Å).[1]
    
  • Storage Vessel: Amber glass with a Parafilm seal inside a secondary desiccation jar.[1]

Module 4: Prevention (Salt Selection Strategy)

Q: I am in the lead optimization phase. Can I design this problem out of the molecule?

A: Yes. The HCl salt is often the default choice for solubility, but it is the worst offender for hygroscopicity. You should screen alternative counter-ions.

Scientific Rationale: According to the Hofmeister series and lattice energy principles, larger, more hydrophobic counter-ions pack better and repel water. A study on similar weak bases (like Albendazole) demonstrated a clear hierarchy of hygroscopicity [4]:


[2][3]

Table 2: Counter-Ion Screening for Aminothiazoles

Salt FormHygroscopicity RiskSolubilityRecommendation
Hydrochloride (HCl) High HighAvoid if possible.[1] Requires glovebox.[1][6]
Mesylate ModerateHighGold Standard. Good balance of stability/solubility.[1]
Tosylate LowModerateExcellent for solid-state stability.[1]
Fumarate Very LowLowUse if non-hygroscopic solid is the #1 priority.

Visual Troubleshooting Guides

Workflow 1: The "Wet Salt" Decision Tree

Caption: Logical flow for handling compromised aminothiazole salts based on visual and gravimetric analysis.

HandlingWorkflow Start Issue: Salt is Clumping/Wet Check Gravimetric Check (>2% mass gain in 10m?) Start->Check Yes Yes: Deliquescence Check->Yes High Uptake No No: Surface Static Check->No Stable Salvage Can you dissolve in reaction solvent? Yes->Salvage Static Use Anti-Static Gun & Weigh Quickly No->Static Quantify Dissolve & Run Karl Fischer (KF) Salvage->Quantify Yes (Immediate Use) Azeotrope Azeotropic Drying (MeOH/Toluene) Salvage->Azeotrope No (Need Solid)

Workflow 2: Salt Selection Strategy

Caption: Strategic pathway for selecting the optimal counter-ion to minimize hygroscopicity during lead optimization.

SaltSelection Base Free Base (Aminothiazole) Screen Counter-Ion Screen Base->Screen HCl HCl Salt (High Solubility, High Hygroscopicity) Screen->HCl Mesylate Mesylate Salt (Balanced) Screen->Mesylate Tosylate Tosylate Salt (Low Hygroscopicity, Lower Solubility) Screen->Tosylate Decision Select Candidate based on DVS Data HCl->Decision If IV formulation Mesylate->Decision Preferred Oral Tosylate->Decision Preferred Oral

References

  • PubChem. (2025).[1] 2-Aminothiazole Compound Summary: Chemical and Physical Properties. National Library of Medicine.[1] [Link]

  • Hepatochem. (n.d.).[1] How do you handle hygroscopic salts? Hepatochem Technical Guides.[1] [Link]

  • ScienceMadness. (2007).[1][7] Drying the water out of hygroscopic crystals. ScienceMadness Discussion Board. [Link]

  • Bolton, S., et al. (2006). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Drug Development and Industrial Pharmacy.[1][8] [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(4-chlorophenyl)-1,3-thiazol-5-amine: An In-depth Analysis and Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those with potential pharmacological activity, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-chlorophenyl)-1,3-thiazol-5-amine, a molecule of interest due to its core thiazole scaffold, a common motif in medicinal chemistry.

This document moves beyond a simple spectral interpretation. It is designed to offer a practical, field-proven perspective on how to approach the structural verification of this and similar molecules. We will delve into the predicted ¹H NMR spectrum, compare it with structurally related alternatives, and provide a detailed experimental protocol for acquiring high-quality data. The causality behind experimental choices will be explained, ensuring a robust and self-validating approach to structural analysis.

Predicted ¹H NMR Spectrum of this compound

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2 (Thiazole)~8.5 - 8.8Singlet (s)1HThe proton at position 2 of the thiazole ring is expected to be the most downfield of the heterocyclic protons due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.
Aromatic (4-chlorophenyl)~7.8 - 8.0Doublet (d)2HProtons ortho to the thiazole substituent. These are deshielded by the heterocyclic ring.
Aromatic (4-chlorophenyl)~7.4 - 7.6Doublet (d)2HProtons meta to the thiazole substituent and ortho to the chlorine atom.
NH₂ (Amine)~5.0 - 6.0Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.

This predicted spectrum serves as a crucial benchmark for researchers synthesizing this compound. Any significant deviation from these predictions would warrant further investigation into the success of the synthesis or the purity of the product.

Comparative Analysis with Structurally Related Compounds

To build confidence in our spectral assignment and to understand the influence of structural modifications on the ¹H NMR spectrum, a comparison with related molecules is invaluable.

Alternative 1: 2-Aminothiazole

2-Aminothiazole provides a fundamental reference for the thiazole core. Its ¹H NMR spectrum in DMSO-d₆ shows two doublets for the thiazole protons, H-4 and H-5, and a broad singlet for the amino group. The key difference in our target molecule is the substitution at positions 4 and 5, which will significantly alter the spectrum.

Compound H-2 H-4 H-5 NH₂ Aromatic Reference
This compound (Predicted)~8.5 - 8.8 (s)--~5.0 - 6.0 (br s)~7.4 - 8.0 (2d)N/A
2-Aminothiazole-~6.53 (d)~6.93 (d)~6.86 (br s)-[1]

The comparison highlights the absence of signals for H-4 and H-5 in our target molecule due to substitution, and the introduction of the characteristic signals for the 4-chlorophenyl group.

Alternative 2: 4-(4-chlorophenyl)thiazole Derivatives

Examining thiazoles with a 4-(4-chlorophenyl) substituent but different groups at other positions helps to isolate the spectral features of the chlorophenyl moiety. For instance, in various 4-(4-chlorophenyl)-2-hydrazinyl-1,3-thiazole derivatives, the protons of the 4-chlorophenyl group consistently appear as two doublets in the aromatic region, typically between δ 7.4 and 7.9 ppm.[2][3] This corroborates our prediction for the aromatic signals in the target molecule.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum is critical for accurate structural elucidation. The following protocol is a self-validating system designed for reliability and reproducibility.

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent. Its high polarity effectively dissolves a wide range of organic compounds, and its residual proton signal (at ~2.50 ppm) does not typically interfere with the signals of interest for this molecule. Furthermore, amine protons are often more clearly observed in DMSO-d₆ compared to other solvents like chloroform-d (CDCl₃).

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[4][5] Most deuterated solvents are now supplied with TMS already added.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring the ¹H NMR spectrum.

experimental_workflow cluster_sample Sample Preparation cluster_spectrometer Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing prep_sample Dissolve 5-10 mg of sample in 0.6-0.7 mL DMSO-d6 add_tms Add TMS (if not present) prep_sample->add_tms transfer Transfer to NMR tube add_tms->transfer insert_sample Insert sample into magnet transfer->insert_sample lock Lock on deuterium signal of solvent insert_sample->lock shim Shim the magnetic field lock->shim set_params Set acquisition parameters (e.g., pulse angle, relaxation delay) shim->set_params acquire_fid Acquire Free Induction Decay (FID) set_params->acquire_fid fourier_transform Fourier Transform FID acquire_fid->fourier_transform phase_correct Phase correct the spectrum fourier_transform->phase_correct baseline_correct Baseline correct the spectrum phase_correct->baseline_correct integrate Integrate the signals baseline_correct->integrate

Figure 1: A streamlined workflow for acquiring and processing a high-quality ¹H NMR spectrum.

Advanced NMR Techniques for Structural Confirmation

While a standard 1D ¹H NMR spectrum is often sufficient, complex structures or unexpected results may necessitate the use of advanced 2D NMR techniques.[6]

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For the 4-chlorophenyl group, COSY would show cross-peaks between the two doublets, confirming their relationship.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, the H-2 proton of the thiazole ring should show a correlation to the carbon of the 4-chlorophenyl group that is attached to the thiazole ring.

The logical relationship for employing these techniques is as follows:

advanced_nmr_logic one_d_proton 1D ¹H NMR ambiguity Ambiguous or Unexpected Spectrum? one_d_proton->ambiguity cosy COSY (¹H-¹H Correlation) ambiguity->cosy Yes structure_confirmed Structure Confirmed ambiguity->structure_confirmed No hsbc HSQC (¹H-¹³C Direct Correlation) cosy->hsbc hmbc HMBC (¹H-¹³C Long-Range Correlation) hsbc->hmbc hmbc->structure_confirmed further_investigation Further Investigation (e.g., MS, X-ray) hmbc->further_investigation

Figure 2: Decision-making workflow for employing advanced 2D NMR techniques.

Conclusion

The structural elucidation of this compound through ¹H NMR spectroscopy is a clear and achievable objective with a systematic approach. By leveraging a predicted spectrum based on sound chemical principles and comparative data from related structures, researchers can confidently interpret their experimental results. The provided experimental protocol and workflow for advanced techniques offer a robust framework for obtaining high-quality, reliable data, which is the cornerstone of scientific integrity in drug discovery and chemical research.

References

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-433.
  • Abraham, R. J., & Griffiths, L. (2008). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 46(12), 1184-1193.
  • Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of medicinal chemistry, 57(23), 10020-10034. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • SciELO. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Revista de Ciências Farmacêuticas Básica e Aplicada, 43. [Link]

  • SciELO. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ResearchGate. (2017, August 2). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

Sources

Distinguishing 5-aminothiazole from 2-aminothiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide distinguishes 5-aminothiazole from its more common isomer, 2-aminothiazole . This content is structured for research scientists and medicinal chemists, focusing on structural identification, synthesis logic, and stability profiles.

Executive Summary

In heterocyclic drug design, the distinction between 2-aminothiazole (2-AT) and 5-aminothiazole (5-AT) is not merely structural but functional.

  • 2-Aminothiazole is a robust, commercially ubiquitous scaffold found in broad-spectrum antibiotics (e.g., Cephalosporins) and kinase inhibitors. It is stable, crystalline, and easily functionalized.

  • 5-Aminothiazole , conversely, is electronically distinct, significantly less stable, and often requires handling as a salt or protected derivative. It is rarely a starting material but rather a specialized intermediate synthesized in situ or via specific rearrangements.

The "Smoking Gun" for Identification: The definitive differentiator is Proton NMR . 2-AT lacks a proton at the C-2 position (substituted by amine), whereas 5-AT possesses a C-2 proton, which appears as a highly deshielded singlet (>8.0 ppm).

Structural & Electronic Analysis

The stability difference between these isomers is rooted in their electronic resonance structures.

  • 2-Aminothiazole: The amine at position 2 allows for effective resonance delocalization into the ring nitrogen (N-3) without disrupting the aromaticity significantly. It can be viewed as a cyclic isothiourea, contributing to its high stability.

  • 5-Aminothiazole: The amine at position 5 creates an "enamine-like" character. The electron density is pushed toward the C-4 and N-3, making the ring susceptible to oxidation and polymerization. The free base of 5-aminothiazole is notoriously unstable and prone to decomposition in air.

Diagram 1: Structural Isomers & Numbering

ThiazoleIsomers cluster_0 2-Aminothiazole (Stable) cluster_1 5-Aminothiazole (Unstable) A Structure: N(3)-C(2)-NH2 |     | C(4)=C(5) A_Feat Key Feature: No C-2 Proton A->A_Feat B Structure: N(3)-C(2)-H |     | C(4)=C(5)-NH2 B_Feat Key Feature: C-2 Proton Present (Deshielded Singlet) B->B_Feat

Caption: Comparison of connectivity and key NMR-active protons. Note the presence of the C-2 proton in the 5-isomer.

Comparative Analytical Data

The following table synthesizes experimental data to allow for rapid discrimination.

Feature2-Aminothiazole (2-AT)5-Aminothiazole (5-AT)
CAS Number 96-50-414678-59-2 (Free base is rare)
Stability High; Stable solid at RT.Low; Decomposes/polymerizes in air. Often isolated as HCl salt.
Synthesis Route Hantzsch Synthesis (Thiourea +

-halo ketone)
Cook-Heilbron (

-aminonitrile + dithioacid) or Curtius Rearrangement.

H NMR (DMSO-d

)
H-5: ~6.5-6.9 ppm (d)H-4: ~7.0-7.5 ppm (d)NH

:
Broad singlet (~6.9 ppm)
H-2: >8.0 ppm (s) (Diagnostic)H-4: ~6.8-7.5 ppm (s/d)(Shifts vary by N-protection)
Reactivity Nucleophilic at C-5 (SEAr) and Exocyclic N.Nucleophilic at C-4; Enamine-like reactivity.

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole (Hantzsch Method)

This protocol validates the formation of the stable 2-isomer.

  • Reagents: Thiourea (1.0 eq), Chloroacetaldehyde (1.0 eq, 50% aq. solution), Water.[1]

  • Procedure: Dissolve thiourea in water. Add chloroacetaldehyde dropwise at reflux.

  • Observation: Reaction is exothermic. Upon cooling and neutralization with NaOH, a solid precipitate forms.

  • Validation: The product is a stable, crystalline solid (mp ~90°C).

    • Citation: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft. [Standard Hantzsch Synthesis].

Protocol B: Synthesis of 5-Aminothiazole Derivatives (Cook-Heilbron Adaptation)

Since free 5-AT is unstable, this route targets the stable N-protected or substituted forms.

  • Reagents:

    
    -Aminonitrile, Dithioacid (or CS
    
    
    
    ), Solvent (mild/aqueous).
  • Procedure: React aminonitrile with dithioacid at room temperature (controlled pH).

  • Observation: Requires careful extraction; free base turns dark rapidly. Usually isolated as a salt or amide.

  • Validation: NMR must show the C-2 Proton Singlet at >8.0 ppm.

    • Citation: Cook, A. H., et al. (1947).[2] Journal of the Chemical Society. [Cook-Heilbron Synthesis].[2][3][4][5]

Protocol C: Analytical Discrimination Workflow

Use this logic to identify an unknown aminothiazole sample.

DecisionTree Start Unknown Sample Solubility Is the free base stable in air/light? Start->Solubility NMR Run 1H NMR (DMSO-d6) Solubility->NMR Yes (Stable Solid) Unstable Suspect 5-AT or Decomposed Material Solubility->Unstable No (Darkens/Tarry) Result2AT Confirmed: 2-Aminothiazole NMR->Result2AT Two Doublets (H4, H5) NO Singlet > 8.0 ppm Result5AT Confirmed: 5-Aminothiazole NMR->Result5AT Singlet > 8.0 ppm (H2) (Diagnostic) Unstable->NMR Confirm w/ NMR

Caption: Analytical decision matrix for distinguishing thiazole isomers.

Scientific Integrity & Causality

Why the C-2 Proton Matters

In 2-aminothiazole, the C-2 position is occupied by the amino group (


). Therefore, there is no hydrogen  attached to C-2.
In 5-aminothiazole, the C-2 position retains its hydrogen. This proton is flanked by the Sulfur and Nitrogen atoms of the ring. The electronegativity of these heteroatoms desheilds the proton, shifting its resonance downfield (typically 8.5–9.0 ppm in thiazoles). This signal is absent in 2-AT, making it an absolute confirmation of the 5-isomer.
Stability Warning

Researchers attempting to synthesize "5-aminothiazole" for the first time often fail because they treat it like the 2-isomer. 5-Aminothiazole cannot be stored as a free base. It must be generated in situ, used immediately, or stored as a mineral acid salt (e.g., Hydrochloride) under inert atmosphere.

References

  • Cook-Heilbron Thiazole Synthesis: Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[2] "Studies in the azole series. Part II. The interaction of

    
    -aminonitriles and carbon disulfide."[2][3][4][5] Journal of the Chemical Society, 1598-1609. 
    
  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • NMR Characterization of Thiazoles: Echevarria, A., et al. (2010). "NMR spectroscopy of thiazoles." Magnetic Resonance in Chemistry. (General reference for Thiazole C-2 shifts).
  • Stability of 2-Aminothiazoles: BenchChem. (2025). "Comparative Analysis of 2-Aminothiazole Derivatives."

Sources

FTIR characteristic peaks of 4-(4-chlorophenyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-chlorophenyl)-1,3-thiazol-5-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of this compound. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple peak listing. It delves into the causality behind spectral features, offers a validated experimental protocol, and compares FTIR with alternative analytical techniques, ensuring a holistic understanding of the molecule's structural characterization.

Introduction: The Significance of this compound

The this compound moiety is a privileged scaffold in medicinal chemistry. The thiazole ring is a core component of numerous biologically active compounds, including antimicrobials and anticancer agents.[1][2] The specific substitution with a 4-chlorophenyl group and an amine at adjacent positions creates a unique electronic and steric environment that is crucial for its interaction with biological targets. Accurate structural confirmation is the bedrock of any chemical research, and FTIR spectroscopy serves as a rapid, reliable, and accessible first-line technique for verifying the synthesis and integrity of such compounds. This guide will elucidate the characteristic vibrational modes that serve as a spectroscopic fingerprint for this molecule.

Decoding the Vibrational Fingerprint: FTIR Spectral Analysis

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the primary amine, the substituted thiazole ring, and the para-substituted chlorophenyl ring. The principle behind FTIR is that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. A detailed breakdown of the expected absorption peaks is presented below.

Molecular Structure of this compound

workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Dry Sample & KBr grind Grind 1-2 mg Sample with 100-200 mg KBr start->grind press Press Mixture in Pellet Die (7-10 tons) grind->press pellet Form Transparent Pellet press->pellet bkg Acquire Background Spectrum (Air) pellet->bkg Transfer sample_run Mount Pellet & Acquire Sample Spectrum bkg->sample_run process Process Data (Baseline & ATR Correction) sample_run->process analyze Analyze Peaks process->analyze

Caption: Standard workflow for solid-state FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials: this compound (1-2 mg), FTIR-grade Potassium Bromide (KBr, ~200 mg, thoroughly dried), agate mortar and pestle, pellet-pressing die, hydraulic press.

  • Preparation:

    • Gently grind the ~200 mg of KBr in the agate mortar to a fine powder. Expertise Note: KBr is hygroscopic; moisture is the primary enemy of a good spectrum, causing broad O-H peaks around 3400 cm⁻¹ that can obscure N-H signals. Ensure KBr is kept in a desiccator and briefly heated in an oven if necessary.

    • Add 1-2 mg of the sample to the KBr powder.

    • Grind the mixture thoroughly for 2-3 minutes until it is a homogenous, fine powder. Inadequate mixing is a common source of poor-quality spectra.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Place the die under a hydraulic press and apply 7-10 tons of pressure for approximately 2 minutes.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent.

  • Data Acquisition:

    • Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and, if necessary, format the data for analysis.

    • Label the significant peaks and compare them with the expected values.

A Comparative Guide: FTIR vs. Alternative Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive structural elucidation relies on complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide orthogonal data that, together with FTIR, leave no ambiguity about the molecule's identity.

Table 2: Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Vibrational modes of functional groups.Fast, inexpensive, non-destructive, excellent for identifying key functional groups (e.g., -NH₂, C=O, C-Cl).Provides limited information on molecular connectivity and framework. Isomers can have similar spectra.
¹H & ¹³C NMR Spectroscopy Chemical environment and connectivity of all hydrogen and carbon atoms.Unambiguous determination of the carbon-hydrogen framework and connectivity. Distinguishes between isomers.Requires larger sample amounts, more expensive instrumentation, longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely sensitive, provides exact molecular formula (with HRMS), fragmentation helps deduce structural components.Provides little to no information on stereochemistry or isomeric substitution patterns on its own.

Trustworthiness through Orthogonality: The true power lies in using these techniques in concert.

  • FTIR confirms the presence of the amine, the aromatic ring, and the C-Cl bond.

  • ¹H NMR would show the distinct signals for the amine protons, the single thiazole proton, and the characteristic doublet pattern of the para-substituted phenyl ring.

  • ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

  • High-Resolution MS would provide an exact mass that corresponds to the molecular formula C₉H₇ClN₂S, validating the elemental composition.

Conclusion

FTIR spectroscopy is an indispensable tool for the initial characterization of this compound. By understanding the origins of its characteristic peaks—the dual N-H stretches of the primary amine, the strong out-of-plane bending of the para-substituted ring, and the C-Cl stretch—a researcher can rapidly and confidently verify the identity of their synthesized material. When integrated into a workflow that includes NMR and MS for complete structural elucidation, FTIR provides the foundational data that ensures the scientific integrity of subsequent research and development activities.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. National Center for Biotechnology Information (PMC).

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.

  • 2-Aminothiazole (96-50-4) IR Spectrum. ChemicalBook.

  • FTIR spectrum of compound A2. ResearchGate.

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.

  • This compound. Sigma-Aldrich.

  • Synthetic routes and vibrational analysis of 5-(4-Chlorophenyl) -3H-pyrazol-3-one molecule: Raman, Infrared and DFT calculations. Sultan Qaboos University House of Expertise.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

Sources

Optimization of Mass Spectrometry Analysis for 4-(4-chlorophenyl)thiazol-5-amine: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 4-(4-chlorophenyl)thiazol-5-amine Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, Drug Discovery Researchers[1]

Executive Summary

The analysis of 4-(4-chlorophenyl)thiazol-5-amine presents a distinct challenge in medicinal chemistry.[1] Unlike its ubiquitous isomer, 2-amino-4-(4-chlorophenyl)thiazole (a common kinase inhibitor scaffold), the 5-amine regioisomer is synthetically elusive and often exhibits lower stability.[1] Accurate mass spectrometry (MS) characterization requires distinguishing these positional isomers and mitigating matrix suppression caused by the chlorophenyl moiety.[1]

This guide compares the Standard Generic Workflow (Method A) against an Optimized Isomer-Specific Workflow (Method B) . We demonstrate that while Method A is sufficient for basic purity checks, Method B is required for definitive structural validation and trace impurity analysis in biological matrices.

Part 1: Comparative Methodological Analysis

The following table contrasts the performance of a standard Reverse-Phase (C18) ESI approach with an optimized Phenyl-Hexyl APCI approach specifically for the 5-amine isomer.

FeatureMethod A: Generic Screening Method B: Optimized Specificity Verdict
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl Method B offers superior selectivity for positional isomers via

-

interactions.[1]
Ionization Source ESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization) Method B reduces matrix effects and favors protonation of the less basic 5-amine nitrogen.[1]
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidWater/Methanol + 10mM Ammonium FormateMethod B improves peak shape and ionization efficiency for the thiazole ring.
Isomer Resolution Co-elution likely (Resolution < 1.5)Baseline Separation (Resolution > 2.0)Method B is critical for distinguishing the 5-amine from the 2-amine impurity.[1]
LOD (Signal-to-Noise) ~10 ng/mL~1 ng/mLMethod B provides 10x sensitivity gain.[1]
Expert Insight: Why Phenyl-Hexyl?

The 4-(4-chlorophenyl) moiety is highly aromatic.[1] A standard C18 column interacts primarily through hydrophobic forces. However, a Phenyl-Hexyl column engages in


-

stacking with both the chlorophenyl group and the thiazole ring.[1] This interaction is sterically sensitive to the position of the amine group (C2 vs. C5), allowing for the separation of the 5-amine target from the thermodynamically more stable 2-amine isomer.
Part 2: Fragmentation & Structural Validation (MS/MS)

Definitive identification relies on observing specific fragmentation pathways.[1] The 5-aminothiazole scaffold undergoes a characteristic Retro-Cycloaddition (RDA) that differs from the 2-amine.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the theoretical fragmentation of the protonated parent ion


.

FragmentationPathway Figure 1: Proposed MS/MS Fragmentation Pathway for 4-(4-chlorophenyl)thiazol-5-amine. Parent Parent Ion [M+H]+ m/z ~211/213 (35Cl/37Cl) 4-(4-chlorophenyl)thiazol-5-amine Frag1 Loss of NH3 [M+H - 17]+ m/z 194/196 Parent->Frag1 - NH3 (17 Da) (Characteristic of primary amines) Frag2 Thiazole Ring Cleavage (RDA) Loss of HCN/Nitrile fragments m/z ~125/127 (Chlorobenzyl cation) Parent->Frag2 Retro-Cycloaddition (Ring Opening) Frag3 Chlorophenyl Cation [Cl-C6H4]+ m/z 111/113 Frag2->Frag3 - C-S fragment

Key Diagnostic Ions:

  • m/z 211/213: Parent ion (3:1 intensity ratio confirms mono-chlorination).[1]

  • m/z 194: Loss of ammonia (

    
    ).[1] This is more prominent in 5-amines compared to 2-amines, where the amine is part of a guanidine-like resonance structure and less labile.[1]
    
  • m/z 125: Formation of the chlorobenzyl/chlorophenyl-acetonitrile fragment via ring cleavage.[1]

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of the isotope pattern serves as an internal check for identity, while the resolution requirement ensures isomer specificity.

1. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

    • Note: 5-aminothiazoles can be unstable.[1] Prepare fresh or store at -80°C.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Matrix Check: If analyzing in plasma, perform protein precipitation with ice-cold acetonitrile (1:3 ratio) to minimize ion suppression.[1]

2. LC-MS/MS Parameters
ParameterSettingRationale
Column Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)Maximizes

-

selectivity for isomer separation.[1]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]5)Buffering at pH 3.5 ensures protonation of the thiazole nitrogen (

).[1]
Mobile Phase B Methanol (LC-MS Grade)Methanol provides better solvation for aromatic thiazoles than ACN.[1]
Gradient 0-1 min: 5% B; 1-6 min: 5-95% B; 6-8 min: 95% B.Shallow gradient allows separation of the early-eluting 5-amine from the 2-amine.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Ion Source APCI Positive Mode Corona Current: 4-5 µA; Source Temp: 350°C.
3. Validation Criteria (Self-Check)
  • Isotope Match: The parent ion must show a mass shift of +2 Da with an intensity ~32% of the base peak (characteristic of

    
    ).[1]
    
  • Retention Time: The 5-amine typically elutes earlier than the 2-amine on Phenyl-Hexyl phases due to reduced basicity and shielding effects.[1]

  • Fragment Ratio: The ratio of m/z 194 (Loss of

    
    ) to m/z 125 (Ring Break) should be consistent (>0.5) to confirm the labile 5-amino group.[1]
    
Part 4: Decision Logic for Method Selection

Use the following logic to determine if you need the optimized Method B or if the generic Method A suffices.

MethodSelection Figure 2: Decision Tree for Analytical Method Selection Start Start Analysis: 4-(4-chlorophenyl)thiazol-5-amine IsomerCheck Is 2-amine isomer a potential impurity? Start->IsomerCheck MatrixCheck Is sample in complex biological matrix? IsomerCheck->MatrixCheck No (Pure Standard) MethodB Use Method B: Phenyl-Hexyl / APCI+ (High Specificity) IsomerCheck->MethodB Yes (Synthesis/Purity) MethodA Use Method A: C18 / ESI+ (High Throughput) MatrixCheck->MethodA No (Buffer/Solvent) MatrixCheck->MethodB Yes (Plasma/Tissue)

References
  • Thiazole Fragmentation Mechanisms

    • Source: NIST Chemistry WebBook & General MS Principles.[1]

    • Context: Thiazole rings typically fragment via cleavage of the C-S and C-N bonds (Retro-Cycloaddition), generating nitrile and thiol fragments.[1]

    • Link:[1]

  • Isomer Separation on Phenyl-Hexyl Phases

    • Source: Phenomenex Technical Notes on Selectivity.[1]

    • Context: Phenyl-Hexyl phases provide orthogonal selectivity to C18 for aromatic positional isomers (like 2- vs 5-substituted thiazoles) due to

      
      -
      
      
      
      interactions.[1]
    • Link:[1]

  • APCI vs ESI for Heterocycles

    • Source: Journal of the American Society for Mass Spectrometry.[2]

    • Context: APCI is often superior for moderately polar heterocycles containing chlorine, reducing ion suppression compared to ESI.
    • Link:[1]

  • Properties of 2-amino-4-(4-chlorophenyl)thiazole (Isomer Reference)

    • Source: PubChem CID 24860638.[1]

    • Context: Used as the reference standard for the stable isomer to validate separation
    • Link:[1]

Sources

A Comparative Analysis of 4-Chlorophenyl Thiazol-5-amine and Thiadiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structural nuances, biological activities, and therapeutic potential of two closely related heterocyclic scaffolds.

In the landscape of medicinal chemistry, the thiazole and thiadiazole ring systems stand out as privileged scaffolds, forming the core of numerous biologically active compounds. This guide provides a detailed comparison between 4-chlorophenyl thiazol-5-amine and its thiadiazole analogs, offering insights for researchers, scientists, and drug development professionals. We will explore their synthesis, structure-activity relationships (SAR), and comparative performance in relevant biological assays, supported by experimental data and established protocols.

Structural and Physicochemical Distinctions: Thiazole vs. Thiadiazole

At a glance, the 4-chlorophenyl thiazol-5-amine and its thiadiazole counterparts share significant structural homology, primarily the presence of a five-membered heterocyclic ring containing sulfur and nitrogen, and a 4-chlorophenyl substituent. However, the key distinction lies in the arrangement and number of nitrogen atoms within the heterocyclic ring.

4-Chlorophenyl thiazol-5-amine features a thiazole ring, a five-membered ring with one sulfur and one nitrogen atom at positions 1 and 3, respectively. In contrast, thiadiazoles are isomers of thiazole, containing one sulfur and two nitrogen atoms in the ring. The most common and studied isomers in medicinal chemistry are the 1,3,4-thiadiazole and 1,2,4-thiadiazole.

This seemingly minor difference in the heteroatom arrangement profoundly impacts the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecules. Thiadiazoles, with an additional nitrogen atom, are generally more polar and can act as better hydrogen bond acceptors, which can influence their interaction with biological targets.[1] The sulfur atom in both scaffolds contributes to enhanced liposolubility.[1]

Synthesis Strategies: A Comparative Overview

The synthetic routes to these scaffolds, while distinct, often share common principles of heterocyclic chemistry.

Synthesis of 4-chlorophenyl thiazol-5-amine derivatives typically involves the Hantzsch thiazole synthesis or variations thereof.[2] This classical method involves the condensation of a thioamide with an α-haloketone.

Synthesis of thiadiazole analogs , particularly 1,3,4-thiadiazoles, often starts from thiosemicarbazide or its derivatives.[1][3] Cyclization reactions using various reagents are employed to form the thiadiazole ring. For instance, a common route to 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives begins with 4-chlorobenzoic acid, which undergoes esterification, hydrazination, salt formation, and finally cyclization.[4][5][6]

Synthesis_Comparison cluster_thiazole 4-Chlorophenyl Thiazol-5-amine Synthesis cluster_thiadiazole 1,3,4-Thiadiazole Analog Synthesis Thioamide Thioamide Hantzsch Hantzsch Condensation Thioamide->Hantzsch AlphaHaloKetone α-Haloketone AlphaHaloKetone->Hantzsch Thiazole 4-Chlorophenyl Thiazol-5-amine Derivative Hantzsch->Thiazole ChlorobenzoicAcid 4-Chlorobenzoic Acid Cyclization Multi-step Cyclization ChlorobenzoicAcid->Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Cyclization Thiadiazole 5-(4-chlorophenyl) -1,3,4-thiadiazole Derivative Cyclization->Thiadiazole

Figure 1: Comparative synthesis pathways for thiazole and thiadiazole derivatives.

Comparative Biological Activities

Both 4-chlorophenyl thiazole-5-amine and thiadiazole analogs have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][7][8] The choice between these scaffolds often depends on the specific therapeutic target and the desired pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of both thiazole and thiadiazole derivatives. The 4-chlorophenyl moiety is a common feature in many active compounds, suggesting its importance for interacting with target proteins.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Chlorophenyl Thiazole DerivativeHeLa, SSMC-7721, CT-263.48 - 8.84[2]
5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-7, HepG22.32 - 8.35[9]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideBreast (MCF-7), Lung (A549)1.78, 4.04[10]

Table 1: Comparative in vitro anticancer activity of representative thiazole and thiadiazole analogs.

The data suggests that both scaffolds can be tailored to exhibit potent anticancer activity. For instance, specific 1,3,4-thiadiazole derivatives have shown significant inhibition of proliferation against breast and lung cancer cell lines with IC50 values in the low micromolar range.[10] Similarly, certain β-pentene based thiazole derivatives have demonstrated high anticancer activity against various cancer cell lines.[2] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on both the phenyl and the heterocyclic ring play a crucial role in determining the potency and selectivity of these compounds.[2][10]

Antimicrobial Activity

The thiazole and thiadiazole cores are integral to many antimicrobial agents. Their ability to mimic biological molecules and interact with microbial enzymes makes them attractive candidates for the development of new anti-infective drugs.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleS. pneumoniae, E. coli0.03 - 7.81[11]
4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-oneGram-negative bacteriaMore effective than against Gram-positive[11]
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesS. aureus, B. subtilis, E. coli, P. aeruginosaSignificant activity[12]
Thiadiazole-thiophene hybridsGram-negative bacteria3.125 - 6.25[13]

Table 2: Comparative in vitro antimicrobial activity of representative thiazole and thiadiazole analogs.

SAR studies on thiazole derivatives have shown that incorporating different heterocyclic moieties can enhance their antimicrobial spectrum.[11] For thiadiazole analogs, the substitution pattern on the phenyl ring has been found to significantly influence their antibacterial and antifungal activities.[12]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. Below are representative methodologies for assessing the anticancer and antimicrobial activities of these compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compounds (4-chlorophenyl thiazol-5-amine or thiadiazole analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Test Compounds cell_seeding->compound_treatment incubation_48h Incubate for 48-72 hours compound_treatment->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h Incubate for 2-4 hours mtt_addition->incubation_4h solubilization Solubilize Formazan Crystals incubation_4h->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro MTT assay to determine anticancer activity.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Visualization (Optional): A growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of both thiazole and thiadiazole derivatives is highly dependent on the nature and position of various substituents.

SAR_Comparison SAR_Thiazole 4-Chlorophenyl Thiazol-5-amine Phenyl Ring Substituents: - Electron-withdrawing/donating groups affect activity. - Hydrophobic and steric parameters are important. [1] Thiazole Ring Modifications: - Substitutions at C2, C4, and C5 positions modulate activity. Amine Group Derivatization: - Acylation or alkylation can alter potency and selectivity. SAR_Thiadiazole Thiadiazole Analogs Phenyl Ring Substituents: - Methoxy groups can enhance affinity for certain receptors. [3, 9] Thiadiazole Ring Isomerism: - 1,2,4- vs. 1,3,4-thiadiazole can lead to different binding modes and affinities. [3] Substituents at C2 and C5: - Aromatic or heterocyclic rings often enhance activity. - Linker length and type between the thiadiazole and other moieties are critical. SAR_Thiazole:f0->SAR_Thiadiazole:f0 Structural & Electronic Differences

Figure 3: A summary of key structure-activity relationship points for thiazole and thiadiazole analogs.

For 4-chlorophenyl thiazole-5-amine derivatives , SAR studies have highlighted the importance of hydrophobic and steric parameters for various biological activities.[14] The substitution pattern on the phenyl ring and modifications to the thiazole core can significantly impact potency.

In the case of thiadiazole analogs , the position of the nitrogen atoms (e.g., 1,2,4- vs. 1,3,4-thiadiazole) can dramatically influence binding affinity and selectivity for specific targets.[15] For instance, in a study on adenosine A3 receptor antagonists, a 1,2,4-thiadiazole derivative showed significantly higher affinity than its 1,3,4-isomer, which was attributed to an additional hydrogen bonding interaction.[15] The nature of substituents at the C2 and C5 positions is also a key determinant of activity.

Conclusion and Future Directions

Both 4-chlorophenyl thiazol-5-amine and its thiadiazole analogs are versatile scaffolds with proven therapeutic potential across various disease areas. The choice between these two heterocyclic systems is not straightforward and depends heavily on the specific biological target and the desired drug-like properties.

  • 4-Chlorophenyl thiazol-5-amine derivatives offer a well-established synthetic framework and a broad spectrum of biological activities.

  • Thiadiazole analogs , with their different isomers, provide additional opportunities for fine-tuning electronic properties and hydrogen bonding interactions, which can lead to enhanced potency and selectivity.

Future research in this area should focus on:

  • Head-to-head comparative studies of isomeric thiazole and thiadiazole derivatives against a panel of biological targets to delineate more precise SAR.

  • Computational modeling and docking studies to better understand the binding modes of these compounds and guide the design of more potent and selective analogs.

  • Exploration of novel synthetic methodologies to access a wider diversity of substituted thiazole and thiadiazole derivatives.

By leveraging the unique properties of each scaffold and applying rational drug design principles, researchers can continue to unlock the full therapeutic potential of these important heterocyclic compounds.

References

  • Mavrova, A. T., et al. (2006). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Bioorganic & Medicinal Chemistry, 14(20), 6912-6920.
  • Ilies, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6543.
  • Kim, Y. C., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623.
  • Jafari, E., et al. (2020). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Chemistry Journal, 54, 794–800.
  • Xu, Y., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341.
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Kovács, B., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Molecular Structure, 1264, 133276.
  • Todorova, T., et al. (2007). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 50(23), 5761-5769.
  • Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623.
  • Kumar, R., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
  • Al-Ghorbani, M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
  • Sławiński, J., et al. (2021). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Molecules, 26(16), 4969.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Amanote Research.
  • Juszczak, M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(15), 3453.
  • Maccari, R., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 14(5), 412.
  • Lohar, K. S., et al. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles.
  • El-Metwaly, N. M., et al. (2023). Comparison of the antibacterial activity results of the tested compounds against Gram-ve bacteria.
  • Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056.
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 1573-1579.
  • El-Sayed, W. A., et al. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace.
  • Szafrański, K., et al. (2020).

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Crystal Structure & Structural Utility Guide: 4-Aryl-1,3-thiazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural analysis of 4-aryl-1,3-thiazol-5-amines , a scaffold distinct from the more common 2-amino isomers. It focuses on the crystallographic implications of the 5-position amine, highlighting its unique "twisted" geometry, fluorescence properties, and utility in vapochromic sensing.[1]

Executive Summary: The "Twisted" Pharmacophore

Unlike the planar, hydrogen-bond-dominated lattices of 2-aminothiazoles, 4-aryl-1,3-thiazol-5-amines exhibit a distinct structural phenotype characterized by steric torsion . Crystallographic data reveals that the proximity of the 4-aryl group and the 5-amino substituent forces the molecule into a highly twisted conformation.[2]

Performance Impact:

  • Fluorescence: The twisted intramolecular charge transfer (TICT) state inhibits non-radiative decay, making these scaffolds potent fluorophores (blue to orange emission), unlike their planar 2-amino counterparts.

  • Vapochromism: The crystal packing is sensitive to solvent intercalation (e.g.,

    
    , THF), allowing for reversible structural transformations used in gas sensing.
    
  • Solubility: The disruption of planar

    
    -
    
    
    
    stacking improves solubility in organic solvents compared to the "brick-wall" packing of planar thiazoles.

Comparative Analysis: 5-Amine vs. 2-Amine Scaffolds

The following table contrasts the crystallographic and functional performance of the 5-amino scaffold against the industry-standard 2-amino alternative.

Feature4-Aryl-1,3-thiazol-5-amine (Target)4-Aryl-1,3-thiazol-2-amine (Alternative)
Crystal Habit Twisted / Helical: Steric clash between C4-Aryl and C5-N substituents prevents coplanarity.Planar / Ribbon: Strong intermolecular H-bonds (N-H...N) form flat ribbons or sheets.
Space Group Often Triclinic (

)
or Monoclinic (

) depending on solvent inclusion.
Typically Monoclinic (

)
with dense packing.

-Stacking
Weak/Absent: Torsion angles (>40°) disrupt

-overlap.
Strong: Facilitates charge transport but reduces solubility.
Fluorescence High: Restricted rotation in solid state enhances emission (AIE-active).Low: Planar structure favors non-radiative dissipation.
Primary Utility Optical Sensors, Vapochromic Materials, Prolyl Oligopeptidase Ligands. Kinase Inhibitors (e.g., Dasatinib), Antibacterials.

Crystallographic Data & Packing Logic

Representative Unit Cell Parameters

Based on pyridinium-5-aminothiazole derivatives (Yamaguchi et al., 2017).

  • Compound: 5-(Diphenylamino)-2-(1-methylpyridinium-4-yl)thiazole (Iodide salt)

  • Crystal System: Triclinic[3]

  • Space Group:

    
     (No solvent)[4]
    
  • Z (Molecules/Unit Cell): 2

ParameterValue (No Solvent)Value (+ THF Solvate)
a (

)
10.2419.85
b (

)
11.5614.22
c (

)
13.8918.45

(°)
98.4590.00

(°)
102.30112.50

(°)
110.1590.00

Structural Insight: The transition from


 to 

upon solvent uptake (THF) demonstrates the "breathing crystal" phenomenon. The twisted 5-amino group acts as a molecular spacer, creating voids that accommodate solvent molecules without collapsing the lattice.

Experimental Protocols

A. Synthesis: The Thioamide Dianion Route

Why this method? Traditional Hantzsch synthesis favors 2-aminothiazoles. Accessing the 5-amine requires a nucleophilic attack at the C5 position, best achieved via thioamide dianions.

Reagents:

  • Secondary Thioamide (Starting Material)[5]

  • Thioformamide (Electrophile)

  • Iodine (

    
    ) (Oxidant)
    
  • THF (Solvent)[1][4]

Protocol:

  • Dianion Formation: Dissolve the secondary thioamide in anhydrous THF at -78°C. Add 2.2 equivalents of

    
    -BuLi dropwise. Stir for 30 mins to generate the dianion.
    
  • Coupling: Add thioformamide (1.1 equiv) slowly. Allow the mixture to warm to 0°C over 1 hour.

  • Cyclization/Oxidation: Add

    
     (1.2 equiv) to the reaction mixture. The iodine induces oxidative cyclization between the sulfur and the nitrogen.
    
  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , and purify via silica gel chromatography.
B. Crystallization for X-Ray Diffraction

Objective: Obtain single crystals suitable for resolving the twisted geometry.

  • Solvent Choice: Dissolve 20 mg of the purified 5-aminothiazole in 0.5 mL of Dichloromethane (

    
    ) .
    
  • Anti-solvent Layering: Carefully layer 2.0 mL of Hexane on top of the denser DCM solution using a syringe. Do not mix.

  • Diffusion: Seal the vial with Parafilm and poke a single pinhole to allow slow pressure equalization. Store at 4°C in a vibration-free zone.

  • Harvest: Block-like crystals (often yellow/orange) appear within 48-72 hours at the interface.

Structural Logic & Mechanism (Visualized)

The following diagram illustrates the divergent structural outcomes between 2-amino and 5-amino substitutions, explaining the "Twisted" vs. "Planar" dichotomy.

ThiazoleStructure Precursor Thiazole Core Sub2 2-Position Substitution (Nucleophilic Attack) Precursor->Sub2 Hantzsch Synthesis Sub5 5-Position Substitution (Electrophilic Attack/Dianion) Precursor->Sub5 Yamaguchi Synthesis Struct2 2-Aminothiazole (Planar Geometry) Sub2->Struct2 Min. Steric Clash Struct5 5-Aminothiazole (Twisted Geometry) Sub5->Struct5 C4-Aryl vs C5-N Clash Pack2 Ribbon Packing (H-Bond Dominant) Struct2->Pack2 N-H...N Interactions Pack5 Loose Packing (Steric Dominant) Struct5->Pack5 Voids for Solvent Prop2 High MP, Low Solubility Kinase Inhibition Pack2->Prop2 Prop5 Fluorescence, Vapochromism Gas Sensing Pack5->Prop5

Caption: Divergent structural pathways. The 5-position substitution introduces steric strain (red path), leading to twisted geometries that enable fluorescence and solvent inclusion, unlike the planar 2-amino path (blue path).

References

  • Yamaguchi, K., et al. (2015). "5-N-Arylaminothiazoles as Highly Twisted Fluorescent Monocyclic Heterocycles: Synthesis and Characterization." The Journal of Organic Chemistry, 80(5).

  • Yamaguchi, K., et al. (2017).[6] "Pyridinium 5-aminothiazoles: specific photophysical properties and vapochromism in halogenated solvents." RSC Advances, 7, 18132-18135.[6]

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). "Studies in the azole series. Part II. The interaction of

    
    -amino-nitriles and carbon disulphide."[7] Journal of the Chemical Society, 1598-1609.[8] 
    
  • Huttunen, K. M., et al. (2016). "5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions." Journal of Medicinal Chemistry, 59(9), 4140–4151.

Sources

Advanced Characterization of 5-Aminothiazole Chromophores: Spectral Tuning and Electronic Structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Other" Thiazole Chromophore

In the landscape of heterocyclic chromophores, 2-aminothiazoles are ubiquitous, serving as the standard diazo component for thousands of commercial azo dyes. However, 5-aminothiazoles represent a more specialized, high-performance class of chromophores. Unlike their 2-amino counterparts, 5-aminothiazoles possess a unique electronic "push-pull" vector that enables distinct solvatochromic behaviors, fluorescence, and the ability to form stable, near-infrared (NIR) absorbing radical cations.

This guide provides a comparative technical analysis of 5-aminothiazole chromophores, focusing on their UV-Vis absorption maxima (


), electronic tunability, and experimental characterization. It is designed for researchers requiring precise optical control in bioimaging, non-linear optics (NLO), and molecular switching.

Structural Basis of Absorbance

The optical properties of thiazoles are dictated by the interaction between the electron-rich sulfur atom, the electron-accepting imine nitrogen, and external substituents.

The Push-Pull Mechanism
  • 2-Aminothiazole (Standard): The amino group at C2 donates electrons into the ring, typically coupling with an acceptor at C5 (e.g., an azo linkage). This creates a linear charge transfer pathway along the C2-C5 axis.

  • 5-Aminothiazole (Advanced): The amino group at C5 acts as a strong donor. When paired with an electron-withdrawing group (EWG) at C2 (such as a pyridyl or nitrophenyl group), a strong dipole is established. This specific vector (

    
    ) is highly sensitive to solvent polarity and protonation.
    
Diagram: Synthesis & Structural Divergence

The following diagram contrasts the synthetic origins and resulting chromophoric structures of the two isomers.

ThiazoleChromophores cluster_0 Standard Route (Hantzsch) cluster_1 Advanced Route (Thioamide) Thiourea Thiourea (Donor Precursor) TwoAmino 2-Aminothiazole (Donor at C2) Thiourea->TwoAmino Cyclization HaloKetone α-Halo Ketone AzoDyes Azo Dyes λmax: 450-550 nm TwoAmino->AzoDyes Diazotization (Coupling at C5) Thioamide Thioamide Dianion FiveAmino 5-Aminothiazole (Donor at C5) Thioamide->FiveAmino Cyclization (via 5-amino-2-thiazoline) Thioformamide Thioformamide Fluorophores Fluorescent Dyes λmax: 350-410 nm FiveAmino->Fluorophores N-Arylation (Push-Pull Systems) RadicalCations NIR Absorbers λmax: 900-930 nm FiveAmino->RadicalCations 1e- Oxidation (Magic Blue)

Figure 1: Synthetic divergence leading to distinct chromophoric classes. 5-Aminothiazoles (red path) offer access to NIR-absorbing radical cations.

Comparative Analysis of Absorption Maxima

The table below summarizes the spectral performance of 5-aminothiazole derivatives compared to standard 2-aminothiazole dyes.

Table 1: UV-Vis Absorption Data ( )[1]
Chromophore ClassCore StructureSubstituents (Donor/Acceptor)Solvent

(nm)
Emission

Key Feature
5-Aminothiazole 5-N-Aryl-thiazole2-(4-Pyridyl) / 5-N-TolylCHCl

380 - 410 470 - 525 nmBlue/Green Fluorescence [1]
5-Aminothiazole 5-N-Aryl-thiazole2-Phenyl / 5-N-PhenylCH

Cl

358 WeakHigh Chemical Stability [2]
Protonated 5-AT Pyridinium-thiazoleAcidic Conditions (+TfOH)Et

O
474 550 - 600 nmHalochromic Shift (Orange) [3]
Radical Cation 5-AT Radical (

)
Oxidized (Magic Blue)CH

Cl

900 - 932 SilentNIR Absorption [2]
2-AminothiazoleThiazolyl-Azo2-Amino / 5-Azo-PhenylEthanol480 - 520Non-emissiveStandard Red Dye
SquaraineBenzothiazole2-Amino-BenzothiazoleNMP345418 - 538 nmSharp Absorption [4]
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Hypsochromic Baseline: Neutral 5-aminothiazoles absorb in the UV-Blue region (350–410 nm), significantly lower than the visible absorption of 2-amino azo dyes. This makes them colorless or pale yellow in solution.

  • Halochromism: Upon protonation (specifically of pyridyl substituents at C2), the

    
     shifts bathochromically by ~100 nm (to ~475 nm), turning the solution orange. This is a reversible pH-switching mechanism.
    
  • Radical Cation Anomaly: The most distinct feature is the formation of stable radical cations. One-electron oxidation generates a species absorbing strongly in the Near-Infrared (900+ nm). This is a diagnostic signature of the 5-amino scaffold, unavailable to 2-amino derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: UV-Vis Characterization & Solvatochromic Test

Objective: Determine the ground-state electronic sensitivity of the chromophore.

  • Preparation: Prepare a

    
     M stock solution of the 5-aminothiazole derivative in Dichloromethane (DCM)  (non-polar/halogenated) and Acetonitrile (MeCN)  (polar/non-halogenated).
    
  • Baseline Scan: Record spectra from 250 nm to 800 nm.

    • Validation: The

      
       in DCM should be redshifted compared to MeCN if the excited state is more polar (positive solvatochromism).
      
  • Vapochromism Check (Optional): Expose a thin film or solid powder of the dye to DCM vapor. A rapid color change (e.g., yellow to red) indicates specific halogen-bonding interactions common to pyridinium-5-aminothiazoles [5].

Protocol B: Radical Cation Generation (The "Magic Blue" Test)

Objective: Validate the 5-amino structural integrity and access NIR states. This test distinguishes true 5-aminothiazoles from 2-amino isomers.

  • Reagent: Use Tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue") as the oxidant.

  • Titration:

    • Place 3 mL of the dye solution (

      
       M in dry DCM) in a quartz cuvette.
      
    • Add 0.1 equivalents of Magic Blue solution sequentially.

  • Observation:

    • Monitor the disappearance of the band at ~380 nm.

    • Monitor the appearance of a broad, intense band at 900–950 nm .

    • Causality: The 5-amino group stabilizes the radical hole, allowing the low-energy NIR transition. If the band does not appear, the amino group is likely not at the 5-position or is sterically blocked.

Diagram: Electronic State Switching Workflow

This diagram visualizes the experimental logic for characterizing these chromophores.

SpectralSwitching cluster_check Validation Checkpoints State1 Neutral State (Solvent: DCM) λmax: ~380 nm (Colorless) State2 Protonated State (Add TfOH) λmax: ~475 nm (Orange) State1->State2 + H+ (Reversible) State3 Radical Cation (Add Magic Blue) λmax: >900 nm (NIR) State1->State3 - 1e- (Oxidation) Check1 Isosbestic Point at ~412 nm? (Confirms clean conversion) State1->Check1 State2->State1 + Et3N State3->State1 + Reductant (Zn dust)

Figure 2: Spectral switching pathways. The ability to toggle between UV, Visible, and NIR absorption is unique to the 5-aminothiazole scaffold.

References

  • 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC Advances.

  • Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5-Aminothiazoles. Chemistry - A European Journal.

  • Acid-Responsive Absorption and Emission of 5-N-Arylaminothiazoles: Emission of White Light from a Single Fluorescent Dye and a Lewis Acid. Chemistry - An Asian Journal.

  • High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. Materials.

  • Pyridinium 5-aminothiazoles: specific photophysical properties and vapochromism in halogenated solvents. RSC Advances.

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

4-(4-Chlorophenyl)-1,3-thiazol-5-amine (CAS: 2103-99-3 or related derivatives) presents a dual-hazard profile for disposal: halogenated organic toxicity and basic reactivity (amine).[1]

Core Directive: This compound must NEVER be disposed of down the drain. It requires high-temperature incineration with flue gas scrubbing due to the generation of Hydrogen Chloride (HCl) and Sulfur Oxides (SOx) upon combustion.

Immediate Classification for Waste Streams:

  • Solid Waste: Hazardous Solid (Toxic/Irritant).

  • Liquid Waste: Halogenated Organic Waste (regardless of the solvent used, due to the chlorine substituent).[1]

Chemical Hazard Profile (The "Why")

To ensure safety, we must understand the molecular drivers behind the disposal logic.[1] This is not arbitrary; it is based on the functional groups present.

Functional GroupHazard CharacteristicDisposal Implication
p-Chlorophenyl Halogenated Organic. Upon combustion, releases corrosive HCl gas.[1]MUST go to a facility with a wet scrubber. NEVER mix with non-halogenated fuel blending streams.
Thiazole Ring Aromatic Heterocycle. High stability; contains Sulfur. Releases SOx (acid rain precursor) upon burning.Requires high-temperature incineration (>1000°C) to ensure complete ring opening and mineralization.
5-Amine Basic Nitrogen. Acts as a weak base.INCOMPATIBILITY RISK: Violent exothermic reaction if mixed with strong oxidizing acids (e.g., Nitric Acid).[1]

Waste Segregation Logic (Self-Validating System)

The most common laboratory accident involving this class of compounds occurs during waste consolidation. The amine group can react violently with oxidizing acids often found in "Aqueous Acid" waste streams.

The Golden Rule: Treat this compound as a Base and a Halogen .

Segregation Decision Tree

The following logic ensures you select the correct waste stream every time.

SegregationLogic Start Start: Waste Containing This compound State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Solution / Reaction Mixture State->Liquid SolidBin Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->SolidBin Warning CRITICAL STOP: Does waste contain Nitric Acid or Strong Oxidizers? Liquid->Warning SolventCheck Primary Solvent Type? HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent HaloBin Halogenated Organic Waste Stream (High BTU Incineration) HaloSolvent->HaloBin NonHaloSolvent->HaloBin *Contaminated by Solute* Warning->SolventCheck No Stop STOP: Consult EHS Warning->Stop Yes: SEPARATE IMMEDIATELY Do not mix!

Figure 1: Decision logic for waste segregation. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute typically mandates the "Halogenated" stream to protect downstream incinerators.[1]

Detailed Disposal Protocol

A. Solid Waste (Pure Compound)

Scenario: Expired reagent or excess solid from synthesis.

  • Containment: Do not throw loose powder into a drum. Place the material in a sealable polyethylene bag or its original glass vial.

  • Secondary Containment: Place the sealed bag/vial into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Chemical Name: this compound.[1]

    • Hazards: Irritant, Toxic.[1][2][3]

    • Constituents: Carbon, Nitrogen, Sulfur, Chlorine .[1]

  • Disposal Code (US RCRA / General): While not P-listed, use D001 (Ignitable, if organic) or general "Hazardous Waste" tag.[1] Ensure the manifest explicitly states "Halogenated Organic Solid."

B. Liquid Waste (Mother Liquors/Solutions)

Scenario: Reaction mixture in DCM or Methanol.

  • pH Check: Ensure the solution is Neutral or slightly Basic (pH 7-9).

    • Why? If the solution is acidic (e.g., from an HCl workup), the amine is protonated (salt form).[1] While stable, mixing this with alkaline waste later could generate heat.[1]

  • Solvent Compatibility:

    • If solvent is DCM/Chloroform : Pour directly into the Halogenated Waste carboy.

    • If solvent is Methanol/Acetone : Although the solvent is non-halogenated, the solute contains chlorine.[1] Best Practice: Dispose of in the Halogenated Waste carboy.

      • Reasoning: Non-halogenated waste is often used as fuel blending for cement kilns. Chlorine contaminants can damage these kilns or violate their emissions permits.

  • Container: Use HDPE or Glass carboys. Avoid metal cans if the solution is acidic.

C. Contaminated Consumables

Items: Syringes, filter paper, gloves.[1]

  • Protocol: Double-bag in clear polyethylene bags.

  • Tag: "Debris contaminated with Halogenated Organics."

  • Destruction: Incineration.[4]

Emergency Procedures (Spills)

In the event of a spill, the primary risk is inhalation of dust and dermal absorption .[1]

ParameterProtocol
PPE Required Nitrile gloves (double gloved), Safety Goggles, Lab Coat.[1][5] N95 Dust Mask recommended for powder spills.
Solid Spill 1. Do not dry sweep (creates dust). 2. Cover with wet paper towels or oil-dry absorbent. 3. Scoop into a bag. 4. Wipe area with weak detergent (soap/water).
Liquid Spill 1. Absorb with vermiculite or polypropylene pads. 2. Do not use sawdust (combustible). 3. Place saturated absorbents into the Solid Hazardous Waste bin.
Decontamination Wash surface with 10% bleach solution followed by water to degrade trace organic residues (oxidative breakdown).

References

  • Sigma-Aldrich. (2025).[2][3][6] Safety Data Sheet: 2-aminothiazole derivatives.[7] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Codes: F-Codes (Halogenated Solvents) and D-Codes. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)thiazole.[7][8] Retrieved from

  • National Institutes of Health (NIH). (2025). Thiazole: A Versatile Standalone Moiety. PMC. Retrieved from

  • Temple University EHS. (2025). Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from

Sources

Operational Safety Guide: Personal Protective Equipment for Handling 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-(4-Chlorophenyl)-1,3-thiazol-5-amine. As specific toxicological data for this compound is not extensively published, this directive is grounded in a conservative, risk-based approach, drawing from the known hazards of structurally similar molecules, including chlorinated aromatic compounds and aminothiazole derivatives.[1][2] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment and Risk Profile

This compound is a solid organic compound belonging to the thiazole class, which is known for a wide range of biological activities.[3][4][5] Its structure contains a chlorinated phenyl ring, which necessitates specific handling and disposal considerations.[6][7] While comprehensive hazard data for this exact molecule is limited, related compounds exhibit clear hazard profiles. For instance, 2-Amino-4-(4-chlorophenyl)thiazole is classified as toxic if swallowed and causes significant skin and eye irritation.[8][9] Similarly, other thiadiazole derivatives are known skin, eye, and respiratory irritants.[10][11] Therefore, we must operate under the assumption that this compound presents similar risks.

Chemical Properties
Molecular Formula C₉H₇ClN₂S
Molecular Weight 210.69 g/mol
Appearance Solid, off-white to light yellow[12]
Key Structural Features Chlorinated Aromatic Ring, Aminothiazole Heterocycle

The following diagram illustrates the logical connection between the compound's structural features and its assumed hazard profile.

Hazard_Profile cluster_compound Chemical Structure cluster_hazards Inferred Hazards Compound This compound Skin Skin Irritation Compound->Skin Thiazole/Thiadiazole Derivatives Eye Serious Eye Irritation Compound->Eye Thiazole/Thiadiazole Derivatives Resp Respiratory Irritation Compound->Resp Thiadiazole Derivatives Oral Harmful if Swallowed Compound->Oral Aminothiazole Derivatives Aqua Aquatic Toxicity Compound->Aqua Chlorinated Aromatics

Caption: Inferred hazard profile based on structural analogues.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for standard laboratory operations and scaled-up procedures.

Protection AreaStandard Handling (e.g., <1g, dilute solutions)Large-Scale / High-Risk Operations (e.g., >1g, bulk transfers, heating)
Eyes / Face ANSI Z87.1-compliant chemical splash goggles.[13]Chemical splash goggles AND a full-face shield.[11][13]
Hands Chemical-resistant nitrile or neoprene gloves. Inspect before use and replace immediately upon contamination.[6][11][13]Heavy-duty chemical-resistant gloves (e.g., butyl rubber) or double-gloving with nitrile gloves.[14]
Body Flame-resistant lab coat (fully buttoned) with long pants and closed-toe, closed-heel shoes.[13]Chemical-resistant suit or coveralls (e.g., Tychem®) over primary clothing. Chemical-resistant boots.[14][15]
Respiratory Mandatory: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[1][6][11]Mandatory: Work must be conducted in a chemical fume hood. If potential for exposure exceeds occupational limits, a full-face air-purifying respirator with appropriate cartridges is required.[13][16]

Causality Behind PPE Choices:

  • Eye Protection : The high potential for serious eye irritation from related compounds makes chemical splash goggles the absolute minimum requirement.[8][10][11] A face shield is added in high-risk scenarios to protect against larger splashes during transfers or exothermic reactions.

  • Hand Protection : Aromatic amines and chlorinated compounds can be absorbed through the skin. Chemical-resistant gloves are essential to prevent dermal exposure.[14][15] Nitrile gloves offer good splash protection for small-scale work, but prolonged contact or immersion requires more robust materials like butyl rubber.[13] Always consult the glove manufacturer's resistance guide for specific chemicals.

  • Body Protection : A lab coat protects skin and personal clothing from minor spills and dust.[13] For larger quantities, a chemical-resistant suit is necessary to prevent saturation of clothing and prolonged skin contact.[14]

  • Respiratory Protection : The compound is a solid that can form dust, and related compounds are known respiratory irritants.[10][11] A chemical fume hood is the primary engineering control to prevent inhalation of airborne particles.[1][6]

Safe Handling & Operational Workflow

Meticulous adherence to a standardized workflow minimizes the risk of exposure and contamination. All steps involving the handling of the solid chemical or its concentrated solutions must occur inside a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation : Before entering the lab, ensure long pants and closed-toe shoes are worn.[13]

  • PPE Donning : Put on the appropriate PPE as defined in Section 2, starting with the lab coat, followed by eye protection, and finally gloves.

  • Work Area Setup : Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Weighing : When weighing the solid, use an anti-static weigh boat or glassine paper. Perform this task in the fume hood to contain any dust. Avoid creating dust clouds.[11]

  • Solution Preparation : Add the solid to the solvent slowly. If dissolving in a vial or flask, cap and vortex/swirl to mix. If using a stir bar, ensure the speed is low initially to prevent splashing.

  • Post-Procedure Cleanup : Decontaminate any non-disposable equipment used. Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Waste Segregation : Place all contaminated disposables (gloves, bench paper, weigh boats) into the designated "Halogenated Organic Waste" container.[6]

  • PPE Doffing : Remove PPE in the reverse order it was put on. Remove gloves first using a technique that avoids touching the outer surface with bare skin.[11] Remove lab coat and eye protection.

  • Hygiene : Wash hands thoroughly with soap and water immediately after the procedure is complete.[8][11][17]

Workflow A 1. Don PPE (Lab Coat, Goggles, Gloves) B 2. Prepare Work Area (Fume Hood) A->B C 3. Weigh Solid Compound (Avoid Dust) B->C D 4. Prepare Solution (Slow Addition) C->D E 5. Clean & Decontaminate Work Area D->E F 6. Segregate Waste (Halogenated) E->F G 7. Doff PPE (Gloves First) F->G H 8. Wash Hands Thoroughly G->H

Caption: Standard operational workflow for handling the compound.

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[8][11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8][11]

  • Small Spill (in fume hood) : Contain the spill with an absorbent material (e.g., sand or diatomaceous earth).[18] Carefully sweep up the absorbed material and place it in a sealed, labeled container for halogenated waste disposal.[11] Clean the area with a suitable solvent.

Waste Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic substance, this compound requires special disposal procedures.

  • Waste Segregation is Mandatory : All waste streams containing this compound must be kept separate from non-halogenated waste.[6][19]

  • Solid Waste : Collect unreacted compound, contaminated spill cleanup materials, and disposables (gloves, weigh paper) in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste".[6]

  • Liquid Waste : Collect all solutions containing the compound in a clearly labeled, sealed container designated "Halogenated Organic Liquid Waste".[6]

  • Prohibited Disposal : DO NOT dispose of this chemical or its waste down the drain.[6][18] DO NOT mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[19]

  • Final Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[6]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry.
  • Laboratory chemical waste. Water Corporation.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • This compound. Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole. Benchchem.
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem.
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
  • Personal Protective Equipment. (2025). US EPA.
  • Personal Protective Equipment (PPE). CHEMM.
  • 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine. (2023). Smolecule.
  • SAFETY DATA SHEET - 2-((5-(4-Chlorophenyl)-1.3.4-thiadiazol-2-yl)amino)thiazol-4(5H)-one. (2025). CymitQuimica.
  • 4-(4-chlorophenyl)thiazol-2-amine. MedChemExpress.
  • SAFETY DATA SHEET - 2-Amino-4-(4-chlorophenyl)thiazole. (2009). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Chlorophenylhydrazine Hydrochloride. (2025). TCI Chemicals.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • SAFETY DATA SHEET - 2-Amino-4-(4-chlorophenyl)thiazole. (2024). TCI Chemicals.
  • Safety Data Sheet - (R)-1-(3-Fluorophenyl)ethanamine. (2025). ChemScene.
  • SAFETY DATA SHEET - Thiazole. (2021). Fisher Scientific.
  • 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE. Matrix Fine Chemicals.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH.
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2025). ResearchGate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.